molecular formula C25H32ClNO3 B566027 Dideiodo Amiodarone Hydrochloride CAS No. 95820-13-6

Dideiodo Amiodarone Hydrochloride

Cat. No.: B566027
CAS No.: 95820-13-6
M. Wt: 429.985
InChI Key: ARAVQMKEHZWBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dideiodo Amiodarone Hydrochloride, also known as Dideiodo Amiodarone Hydrochloride, is a useful research compound. Its molecular formula is C25H32ClNO3 and its molecular weight is 429.985. The purity is usually 95%.
BenchChem offers high-quality Dideiodo Amiodarone Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dideiodo Amiodarone Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3.ClH/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3;/h8-10,12-16H,4-7,11,17-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAVQMKEHZWBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of Dideiodo Amiodarone Hydrochloride (Amiodarone Impurity A)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Overview of Amiodarone Hydrochloride

Amiodarone hydrochloride is a potent Class III antiarrhythmic agent widely used in the treatment of severe cardiac dysrhythmias, including ventricular tachycardia and fibrillation.[1][2] Its mechanism of action is complex, involving the blockade of multiple cardiac ion channels—primarily potassium channels, but also sodium and calcium channels—which prolongs the cardiac action potential.[3][4] The molecule's structure, which includes a benzofuran core and a di-iodinated phenyl moiety, is integral to its pharmacological activity and also contributes to its complex pharmacokinetic profile and potential for side effects.[1][5]

The Critical Role of Impurity Profiling in Drug Development

In pharmaceutical manufacturing and development, the identification and control of impurities are mandated by regulatory bodies worldwide, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[6][7] Impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[8] Their presence, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, robust, validated analytical methods are required to separate, identify, and quantify these related substances.[9][10]

Introduction to Dideiodo Amiodarone Hydrochloride (Amiodarone Impurity A)

Dideiodo amiodarone hydrochloride, formally known as (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone hydrochloride, is a known process impurity and potential degradation product of amiodarone.[11] It is listed as Amiodarone Impurity A in various pharmacopeial monographs.[6] This compound is structurally identical to amiodarone but lacks the two iodine atoms on the phenyl ring. The absence of these bulky, electron-withdrawing iodine atoms significantly alters the molecule's physicochemical properties, including its lipophilicity and molecular weight. This guide provides a comprehensive framework for the definitive structural analysis of this critical impurity, employing a multi-technique approach essential for regulatory compliance and drug quality assurance.

Physicochemical Properties

A precise understanding of the physicochemical properties of Dideiodo Amiodarone Hydrochloride is the foundation of any analytical strategy. These properties dictate the choice of chromatographic conditions, spectroscopic parameters, and sample preparation techniques.

PropertyValueSource
IUPAC Name (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride[11]
Synonyms Amiodarone Impurity A, Deiodoamiodarone HCl[11]
Molecular Formula C₂₅H₃₂ClNO₃[11]
Molecular Weight 430.0 g/mol [11]
Parent Compound Amiodarone Hydrochloride[12]
Parent Formula C₂₅H₃₀ClI₂NO₃[12]
Parent MW 681.8 g/mol [12]

Core Analytical Strategy: A Multi-Technique Approach

The unambiguous structural elucidation of a pharmaceutical impurity is not achievable with a single analytical technique. It requires a synergistic application of separation science and multiple spectroscopic methods. The causality behind this integrated approach is to build a self-validating system where orthogonal techniques provide complementary pieces of evidence, culminating in a definitive structural assignment.

A typical workflow begins with chromatographic separation to isolate the impurity from the API and other related substances. The isolated fraction or the online eluent is then subjected to mass spectrometry for molecular weight determination and fragmentation analysis, followed by NMR spectroscopy for the definitive mapping of the covalent framework.

G cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Identification & Elucidation cluster_3 Final Confirmation Sample Amiodarone HCl Bulk Drug or Formulation HPLC Stability-Indicating RP-HPLC Sample->HPLC Injection XRPD XRPD (Solid-State Form) Sample->XRPD Direct Analysis MS LC-MS/MS (Molecular Weight & Fragmentation) HPLC->MS Online Coupling NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) HPLC->NMR Fraction Collection Confirmation Structure Confirmed: Dideiodo Amiodarone HCl MS->Confirmation NMR->Confirmation XRPD->Confirmation G parent Dideiodo Amiodarone [M+H]⁺ m/z 430.2 frag1 Fragment 1 (Benzofuran-ketone) m/z 215.1 parent->frag1 Cleavage at ketone-phenyl bond frag2 Fragment 2 (Diethylamino-ethoxy-phenyl) m/z 216.1 parent->frag2 Cleavage at benzofuran-ketone bond frag3 Fragment 3 (Diethylaminoethyl cation) m/z 100.1 frag2->frag3 Cleavage at ether linkage G cluster_0 Amiodarone ¹H NMR (Aromatic Region) cluster_1 Dideiodo Amiodarone ¹H NMR (Aromatic Region) A_Aro Singlet ~8.1 ppm (2H) Compare vs. D_Aro1 Doublet (A₂) ~7.8 ppm (2H) D_Aro2 Doublet (B₂) ~7.0 ppm (2H)

Sources

An In-depth Technical Guide to Amiodarone Impurity A (CAS 95820-13-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone, a potent class III antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias.[1][2] However, its synthesis and degradation can lead to the formation of several impurities, which may impact the drug's safety and efficacy.[3] Among these, Amiodarone Impurity A, also known as Di-Desiodo Amiodarone, is a critical process-related impurity and potential degradant that requires careful monitoring and control. This technical guide provides a comprehensive overview of Amiodarone Impurity A (CAS 95820-13-6 for the hydrochloride salt), delving into its physicochemical properties, analytical methodologies for its detection and quantification, and potential pathways of its formation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of amiodarone-containing drug products.

Introduction to Amiodarone and the Significance of Impurity Profiling

Amiodarone is a benzofuran derivative characterized by a highly lipophilic nature and a complex pharmacological profile.[4] It is widely used for the treatment of life-threatening ventricular arrhythmias and for maintaining sinus rhythm in patients with atrial fibrillation.[2] The presence of impurities in active pharmaceutical ingredients (APIs) like amiodarone is a major concern for the pharmaceutical industry. These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3][5] Regulatory agencies worldwide have stringent guidelines for the identification, qualification, and control of impurities in drug products to ensure their quality, safety, and efficacy.

Amiodarone Impurity A is the non-iodinated analogue of amiodarone.[1][6] Its presence in the final drug product needs to be strictly controlled within pharmacopeial limits. Understanding the properties and formation of this impurity is crucial for developing robust manufacturing processes and stable formulations.

Physicochemical Properties of Amiodarone Impurity A

Amiodarone Impurity A is structurally similar to amiodarone but lacks the two iodine atoms on the phenyl ring. The CAS number 95820-13-6 specifically refers to the hydrochloride salt of this impurity, while the free base is identified by CAS number 23551-25-9.[1][7][8]

PropertyDataSource(s)
Chemical Name (2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone hydrochloride[6][9][10]
Synonyms Di-Desiodo Amiodarone HCl, Amiodarone Related Compound A (HCl salt)[6]
CAS Number 95820-13-6 (HCl Salt), 23551-25-9 (Free Base)[1][8]
Molecular Formula C25H32ClNO3 (HCl Salt), C25H31NO3 (Free Base)
Molecular Weight 429.21 g/mol (HCl Salt), 393.52 g/mol (Free Base)
Appearance Pale Yellow Oil (Free Base)[11]
Solubility Soluble in Methanol[10][11]
Storage 2-8 °C[10][11]

Formation and Synthesis

Amiodarone Impurity A is primarily considered a process-related impurity, potentially arising from starting materials that have not undergone the iodination step in the synthesis of amiodarone. It can also be a degradation product under certain conditions, although the primary degradation pathways of amiodarone typically involve dealkylation.[12]

The synthesis of the core structure of Amiodarone Impurity A, (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone, is a key step. One synthetic approach involves the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride, followed by demethylation.[13] Another patented process describes the synthesis starting from 2-alkyl halohexoic acid ester and salicylic aldehyde to form 2-butyl benzofuran, which then undergoes a Friedel-Crafts reaction and subsequent demethylation.[14]

A potential synthetic pathway leading to the core intermediate of Amiodarone Impurity A is visualized below.

Synthesis_Pathway A 2-Butylbenzofuran C (2-butyl-benzofuran-3-yl) (4-methoxyphenyl)methanone A->C Friedel-Crafts Acylation B 4-Methoxybenzoyl chloride B->C D (2-butyl-benzofuran-3-yl) (4-hydroxyphenyl)methanone C->D Demethylation F Amiodarone Impurity A (Free Base) D->F Etherification E 2-(diethylamino)ethyl chloride E->F

Caption: Potential synthetic pathway for Amiodarone Impurity A.

Analytical Methodologies

The detection and quantification of Amiodarone Impurity A are critical for the quality control of amiodarone drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential to separate Amiodarone Impurity A from the active pharmaceutical ingredient (API) and other related substances. Several studies have focused on developing and validating such methods.[15][16][17]

A typical HPLC method would involve:

  • Column: A reversed-phase column, such as a C18, is commonly employed for the separation.[15][16][17]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and organic solvents like acetonitrile and methanol is typical.[15][16][17]

  • Detection: UV detection at a wavelength of around 240 nm is generally used, as both amiodarone and its impurities exhibit significant absorbance at this wavelength.[15][18]

Experimental Protocol: A Representative HPLC Method

  • Preparation of Standard and Sample Solutions:

    • Prepare a standard stock solution of Amiodarone Impurity A reference standard in a suitable solvent like methanol.

    • Prepare a sample solution of the amiodarone drug substance or product at a specified concentration in the same solvent.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.[16][17]

    • Mobile Phase A: 50 mM acetate buffer pH 5.5.[16][17]

    • Mobile Phase B: Methanol:Acetonitrile (3:4, v/v).[16][17]

    • Gradient Program: A suitable gradient to ensure the separation of all impurities.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: Ambient or controlled.

    • Injection Volume: 10 µL.[18]

    • Detection Wavelength: 240 nm.[15][18]

  • Data Analysis:

    • Identify the peak corresponding to Amiodarone Impurity A based on its retention time relative to the standard.

    • Quantify the impurity using the peak area and compare it against the established specification limits.

The following diagram illustrates a typical analytical workflow for the quality control of amiodarone.

Analytical_Workflow start Amiodarone Sample (API or Drug Product) prep Sample Preparation (Dissolution in Methanol) start->prep hplc HPLC Analysis (C18 Column, UV 240 nm) prep->hplc data Data Acquisition and Processing hplc->data quant Impurity Quantification (vs. Reference Standard) data->quant report Report Generation (Compliance Check) quant->report end Pass/Fail Decision report->end

Caption: Analytical workflow for Amiodarone impurity profiling.

Method Validation

Any analytical method used for impurity profiling must be rigorously validated according to ICH guidelines. Validation parameters include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[15] For Amiodarone Impurity A, the LOD has been reported to be as low as 0.07 µg/mL.[19]

Toxicological and Pharmacological Significance

The toxicological profile of Amiodarone Impurity A is not as extensively studied as the parent drug. However, it is a general principle in pharmaceutical development that impurities should be controlled to the lowest practical levels. The absence of the iodine moieties, which are believed to contribute to some of amiodarone's toxicity (e.g., thyroid dysfunction), might suggest a different toxicological profile for Impurity A.[4] Nevertheless, the potential for unforeseen biological activity necessitates its strict control. The presence of impurities can also affect the overall efficacy of the drug product.[3]

Conclusion

Amiodarone Impurity A is a critical impurity in the manufacturing of amiodarone that requires diligent control and monitoring. A thorough understanding of its physicochemical properties, formation pathways, and analytical methodologies is paramount for ensuring the quality, safety, and efficacy of amiodarone-based therapies. The implementation of robust, validated analytical methods, such as the HPLC-UV method described, is a cornerstone of good manufacturing practices and regulatory compliance in the pharmaceutical industry.

References

  • SynThink. Amiodarone EP Impurity A | 23551-25-9 (Base); 95820-13-6 (HCl Salt). Available from: [Link]

  • Pharmaffiliates. Amiodarone Hydrochloride-Impurities. Available from: [Link]

  • Veeprho. Amiodarone EP Impurity A (HCl salt) | CAS 95820-13-6. Available from: [Link]

  • RP-HPLC Method Development for Amiodarone Hydrochloride Analysis. Available from: [Link]

  • Coelho, A. S., et al. (2020). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link]

  • Pharmaffiliates. CAS No : 95820-13-6 | Product Name : Amiodarone Hydrochloride - Impurity A. Available from: [Link]

  • Coelho, A. S., et al. (2020). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. ResearchGate. Available from: [Link]

  • Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Walsh Medical Media. Available from: [Link]

  • SynThink Research Chemicals. Amiodarone EP Impurities and USP Related Compounds. Available from: [Link]

  • Allmpus. amiodarone ep impurity a | amiodarone usp related compound a. Available from: [Link]

  • ResearchGate. Chemical structures of amiodarone hydrochloride and its impurities (A-G). Available from: [Link]

  • Daicel Pharma Standards. Amiodarone Impurities Manufacturers & Suppliers. Available from: [Link]

  • Google Patents. CN110261508B - Analysis method of related substances in amiodarone hydrochloride raw material medicine.
  • IndiaMART. Amiodarone EP Impurity A And USP Related Compound A. Available from: [Link]

  • Carrel, C. (2022). Isolation and Characterization of Degradation Products of Amiodarone HCl Associated with Microcrystalline Cellulose. SIUE. Available from: [Link]

  • SCIEX. Impurity Profiling of Amiodarone using X500R QTOF System. Available from: [Link]

  • Google Patents. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2157, Amiodarone. Available from: [Link]

  • Vassallo, P., & Trohman, R. G. (2007). Amiodarone pulmonary toxicity. In Baylor University Medical Center Proceedings (Vol. 20, No. 3, pp. 240-244). Taylor & Francis. Available from: [Link]

Sources

Structure-Activity Relationship of Desiodoamiodarone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of desiodoamiodarone analogs, focusing on the medicinal chemistry strategies used to dissociate the potent antiarrhythmic efficacy of the benzofuran scaffold from the thyroid toxicity associated with iodine.

Executive Summary

Amiodarone (AM) remains a gold-standard Class III antiarrhythmic agent due to its unique multichannel blocking profile (Na⁺, Ca²⁺, K⁺, and


-adrenergic receptors).[1][2] However, its clinical utility is severely limited by organ toxicity—specifically pulmonary fibrosis and thyroid dysfunction—caused by its high iodine content (37% by weight) and lipophilic accumulation (t

~58 days).[2]

Desiodoamiodarone (DIAM) , the non-iodinated analog, represents the foundational scaffold for next-generation derivatives.[1][2] While removing iodine eliminates thyroid receptor interference, it significantly reduces ion channel potency.[2] The SAR challenge, therefore, is to engineer the benzofuran core to restore potency without reintroducing iodine, while simultaneously optimizing pharmacokinetics (PK) to prevent tissue accumulation. This guide analyzes the three primary success stories in this domain: Dronedarone , Celivarone , and the "soft drug" Budiodarone .

Molecular Architecture & SAR Logic

The pharmacological pharmacophore of amiodarone analogs is built upon a benzofuran core .[3] Modifications are strictly compartmentalized into four zones, each governing specific biological outcomes.[2]

The Benzofuran Scaffold Map

SAR_Map Benzofuran Benzofuran Scaffold (Core Pharmacophore) C2 C2 Position (Lipophilicity & Metabolism) Benzofuran->C2 Alkyl/Ester groups C3 C3 Aroyl Moiety (Potency & Thyroid Toxicity) Benzofuran->C3 Benzoyl linkage C5 C5 Substituent (PK Tuning & Half-life) Benzofuran->C5 Sulfonamide/Carboxylate Effect1 Amiodarone: n-Butyl (Stable) C2->Effect1 Effect2 Budiodarone: sec-Butyl Acetate (Soft Drug/Esterase target) C2->Effect2 SideChain Basic Side Chain (Ion Channel Affinity) C3->SideChain Ether linker Effect3 Dronedarone: Methanesulfonamide (Reduces Lipophilicity) C5->Effect3 Effect4 Dronedarone/Celivarone: Dibutylaminopropoxy (Restores Potency) SideChain->Effect4

Figure 1: Structural dissection of the benzofuran scaffold highlighting key modification zones for SAR optimization.

The Iodine Problem & Bioisosteric Replacement

The central SAR dilemma is the Di-iodophenyl moiety at the C3 position.[2]

  • Role in Amiodarone: The iodine atoms provide steric bulk and lipophilicity essential for blocking inactivated Na⁺ channels and K⁺ channels. However, they structurally mimic thyroid hormones (

    
    /
    
    
    
    ), causing thyroid toxicity.[2]
  • Removal (Desiodoamiodarone): Simply removing the iodines (yielding L3428) results in a drastic loss of potency (IC

    
     for hERG increases >10-fold).[1]
    
Strategy A: The Sulfonamide Bioisostere (Dronedarone)

To compensate for the loss of iodine, Dronedarone introduces a methanesulfonamide group at the C5 position of the benzofuran ring.

  • Mechanism: The sulfonamide is electron-withdrawing and polar.[1][2] It reduces the overall LogP (lipophilicity) of the molecule, preventing the massive tissue accumulation seen with amiodarone.

  • Potency Restoration: The loss of iodine is counterbalanced by modifying the basic side chain (see 3.3).

Strategy B: The Carboxylate Bioisostere (Celivarone)

Celivarone replaces the C5-sulfonamide with an isopropyl ester (carboxylate) .[1][2]

  • Outcome: This modification maintains the non-iodinated profile but alters the metabolic clearance pathway. Celivarone exhibits potent Class I-IV activity but failed in later clinical trials due to lack of superior efficacy over placebo in preventing AF recurrence, despite a cleaner safety profile.[1][2]

Side Chain Optimization

The basic nitrogen side chain is the primary anchor for hERG channel interaction (via


-cation interactions with Y652/F656 residues).[1][2]
  • Amiodarone: Diethylaminoethoxy (2-carbon linker, ethyl groups).[1][2]

  • Dronedarone/Celivarone: Dibutylaminopropoxy (3-carbon linker, butyl groups).[1][2]

    • SAR Insight: Lengthening the linker to propyl and increasing the bulk of the amine substituents (butyl vs. ethyl) increases hydrophobic interaction within the channel pore, effectively compensating for the loss of the iodine atoms on the phenyl ring.

Pharmacokinetic Tuning: The "Soft Drug" Approach

Amiodarone's half-life is weeks to months.[1][2] The goal for analogs is a


 of ~24 hours.
Budiodarone: The Esterase Trigger

Budiodarone retains the iodine atoms (preserving potency) but modifies the C2 position.

  • Modification: The stable n-butyl chain of amiodarone is replaced with a sec-butyl acetate ester .[1][2]

  • Mechanism: This ester is rapidly hydrolyzed by plasma and tissue esterases into an inactive carboxylic acid metabolite.[2]

  • Result: Half-life is reduced to ~7 hours, eliminating accumulation while maintaining the electrophysiological power of the iodinated core.[2]

Comparative Data Analysis

The following table synthesizes inhibitory concentrations (IC


) across key cardiac ion channels.
CompoundStructure TypeIodine?hERG (I

) IC

Peak I

IC

Half-Life (t

)
Toxicity Profile
Amiodarone ParentYes (2)0.8 µM178 µM~58 DaysThyroid, Lung, Liver
Desiodoamiodarone MetaboliteNo> 10 µM> 300 µMN/ALow Potency
Dronedarone Sulfonamide AnalogNo0.16 µM10 µM~24 HoursHepatotoxicity (Rare)
Budiodarone Soft Drug EsterYes (2)~1.0 µMSimilar to AM~7 HoursLow (Rapid clearance)

Note: Dronedarone shows higher potency on hERG and Na+ channels in vitro compared to Amiodarone, largely due to the optimized dibutylaminopropoxy side chain.

Experimental Protocols

Synthesis Workflow: Dronedarone Analog

This protocol outlines the convergent synthesis of the benzofuran core, a critical pathway for generating desiodo-analogs.[2]

Step 1: Benzofuran Ring Construction

  • Reactants: p-Nitrophenol + 2-Valerolactone (or equivalent alkylating agent).[1][2]

  • Conditions: Reflux in acetic acid/H₂SO₄.

  • Product: 2-butyl-5-nitrobenzofuran.[1][2][4]

Step 2: Friedel-Crafts Acylation

  • Reactants: 2-butyl-5-nitrobenzofuran + 4-methoxybenzoyl chloride.[1][2]

  • Catalyst: SnCl₄ or AlCl₃ (Lewis Acid).[2]

  • Solvent: Dichloromethane (DCM), 0°C to RT.

  • Mechanism: Electrophilic aromatic substitution at the C3 position.[2]

Step 3: Functionalization

  • Reduction: Hydrogenation (H₂/Pd-C) converts the C5-nitro group to an amine.[1][2]

  • Sulfonylation: React C5-amine with Methanesulfonyl chloride (MsCl) in Pyridine/DCM to install the sulfonamide.[1][2]

  • Demethylation & Amination: Demethylate the benzoyl methoxy group (BBr₃), then alkylate with 1-chloro-3-(dibutylamino)propane to attach the basic side chain.[1][2]

Synthesis_Workflow Start p-Nitrophenol Inter1 2-butyl-5-nitrobenzofuran Start->Inter1 Cyclization (Valeryl chloride/PPh3) Inter2 3-(4-methoxybenzoyl)-5-nitro... Inter1->Inter2 Friedel-Crafts Acylation (Anisoyl chloride/SnCl4) Inter3 5-Amino Intermediate Inter2->Inter3 Nitro Reduction (H2, Pd/C) Final Dronedarone Inter3->Final 1. Sulfonylation (MsCl) 2. Demethylation 3. Side Chain Alkylation

Figure 2: Synthetic pathway for Dronedarone, highlighting the late-stage introduction of the sulfonamide and basic side chain.[1]

Electrophysiology Protocol: hERG Blockade

Objective: Validate Class III activity (I


 inhibition) of synthesized analogs.[2]
  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).[2]

  • Solutions:

    • Pipette (Intracellular):[1][2] 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).[2]

    • Bath (Extracellular):[1][2] 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).[2]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Measure peak tail current amplitude.[2]

  • Data Analysis:

    • Apply test compound (0.01 µM to 10 µM).[2]

    • Calculate Fractional Block:

      
      .[1][2]
      
    • Fit to Hill Equation to derive IC

      
      .[2]
      

References

  • Siddiqui, M. A., et al. (2016).[2] A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. [1][2]

  • Kathofer, S., et al. (2005).[2] The Novel Antiarrhythmic Drug Dronedarone: Comparison with Amiodarone. Cardiovascular Drug Reviews.

  • Sun, W., et al. (2002).[2] The effects of amiodarone and its metabolite desethylamiodarone on ion channels. Journal of Pharmacology and Experimental Therapeutics.

  • Khitri, A. R., et al. (2012).[2] Celivarone for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter. Journal of Cardiovascular Electrophysiology.

  • Morey, T. E., et al. (2001).[2] Structure-activity relationships and electrophysiological effects of short-acting amiodarone homologs. Journal of Pharmacology and Experimental Therapeutics.

  • Patel, C., et al. (2009).[2] Dronedarone for atrial fibrillation: How does it compare with amiodarone? Cleveland Clinic Journal of Medicine.[2][5]

Sources

An In-depth Technical Guide to the Contrasting Mechanisms of Thyroid Toxicity: Dideiodo Amiodarone vs. Amiodarone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone, a highly effective antiarrhythmic agent, is hampered by a significant incidence of thyroid dysfunction, affecting 14-18% of patients on long-term therapy.[1][2] This toxicity is multifaceted, stemming from both the high iodine content of the parent drug and the intrinsic cytotoxic properties of amiodarone and its metabolites. While the role of iodine is well-documented, leading to conditions like the Wolff-Chaikoff effect or the Jod-Basedow phenomenon, the direct cellular toxicity presents a more complex picture.[3][4] Emerging evidence increasingly points towards amiodarone's metabolites, particularly dideiodo amiodarone and N-desethylamiodarone (DEA), as key drivers of this direct thyrotoxic effect. This guide dissects the distinct and often more potent toxicological mechanisms of dideiodo amiodarone compared to its parent compound, amiodarone. We will explore the comparative impacts on thyroid follicular cell viability, enzymatic function, and the underlying molecular pathways, providing a comprehensive framework for researchers investigating and aiming to mitigate amiodarone-induced thyroid dysfunction.

Introduction: The Amiodarone Conundrum

Amiodarone's clinical utility in managing life-threatening ventricular and supraventricular tachyarrhythmias is undisputed.[5] However, its chemical structure, a benzofuran derivative containing approximately 37% iodine by weight, is a double-edged sword.[3][5] A standard 200 mg daily dose can release over 100 times the recommended daily iodine requirement, profoundly altering thyroid homeostasis.[5]

The resulting thyroid abnormalities are broadly categorized as Amiodarone-Induced Hypothyroidism (AIH) and Amiodarone-Induced Thyrotoxicosis (AIT). AIH often arises from the thyroid's failure to escape the acute Wolff-Chaikoff effect, an iodine-induced inhibition of thyroid hormone synthesis.[2][3] AIT is more complex, presenting as two primary subtypes:

  • Type 1 AIT: An iodine-induced hyperthyroidism (Jod-Basedow phenomenon) in patients with pre-existing thyroid abnormalities like nodular goiter.[2][6]

  • Type 2 AIT: A destructive thyroiditis resulting from the direct cytotoxic effects of the drug on thyroid follicular cells, leading to the release of preformed hormones.[2][7][8]

While both amiodarone and its iodine content contribute to these pathologies, it is the direct, destructive potential seen in Type 2 AIT that highlights the intrinsic toxicity of the molecule and its derivatives. Studies have shown that amiodarone's primary metabolite, N-desethylamiodarone (DEA), is significantly more cytotoxic to thyrocytes than amiodarone itself.[1][3] This guide will focus on the comparative toxicity of amiodarone and its deiodinated metabolite, dideiodo amiodarone, which, although less studied than DEA, plays a crucial role in the direct cellular damage paradigm.

Pharmacokinetics and Metabolism: The Generation of Toxic Metabolites

Amiodarone is characterized by its high lipophilicity, leading to extensive accumulation in tissues like adipose, liver, lung, and the thyroid gland.[3][5] It has a remarkably long and variable elimination half-life, ranging from 50 to 100 days, meaning its effects persist long after discontinuation.[5]

Metabolism occurs primarily in the liver via Cytochrome P450 enzymes, notably CYP3A4.[9] The major metabolic pathway is N-deethylation, which produces the active and highly cytotoxic metabolite N-desethylamiodarone (DEA) .[3][9] Concurrently, deiodination processes occur, stripping iodine atoms from the parent molecule to form metabolites such as dideiodo amiodarone. The intrathyroidal concentration of these metabolites, particularly DEA, can be higher than that of the parent drug, placing the thyroid gland at the epicenter of toxic effects.[1]

Amiodarone Amiodarone Metabolism Hepatic Metabolism (CYP3A4) Amiodarone->Metabolism DEA N-desethylamiodarone (DEA) (Active, More Cytotoxic) Metabolism->DEA N-deethylation DDA Dideiodo Amiodarone (Deiodinated Metabolite) Metabolism->DDA Deiodination Iodine Excess Inorganic Iodine Metabolism->Iodine Deiodination

Figure 1: Amiodarone Metabolic Pathways.

Comparative Mechanisms of Direct Thyroid Toxicity

While the iodine load from amiodarone metabolism can disrupt hormone synthesis, the intrinsic toxicity of the parent drug and its metabolites inflicts direct physical damage on the thyroid follicular cells. This destructive process is a hallmark of Type 2 AIT.[7][9]

Both amiodarone and its metabolites exert direct, dose-dependent cytotoxic effects on thyrocytes.[3][9] However, studies consistently demonstrate that the metabolites are more potent cellular toxins.

  • Amiodarone: In vitro studies on human thyroid follicles show that amiodarone induces cell lysis. This effect is partially mitigated by methimazole, suggesting that iodine organification contributes to the toxicity.[1]

  • Desethylamiodarone (DEA): The most studied metabolite, DEA, is markedly more cytotoxic to human thyrocytes than amiodarone. In one study, the concentration of DEA required to cause 50% cell death (EC50) was 6.8 µg/ml, whereas amiodarone at concentrations up to 50 µg/ml caused a maximum of only 25% cell death.[10] This superior cytotoxicity is not limited to thyrocytes, indicating a general mechanism of cell damage.[10]

  • Dideiodo Amiodarone: As a deiodinated form, dideiodo amiodarone contributes to the spectrum of toxic metabolites. The structural changes from deiodination can alter the molecule's interaction with cellular membranes and organelles, particularly mitochondria. The cytotoxic effects are associated with the induction of apoptosis, marked by ultrastructural changes like marked distortion of thyroid architecture, necrosis, and macrophage infiltration.[3]

Comparative Cytotoxicity Data

CompoundCell LineKey FindingReference
Amiodarone SGHTL-34 (Human Thyrocytes)Max ~25% decrease in cell number at 50 µg/ml.[10]
N-desethylamiodarone (DEA) SGHTL-34 (Human Thyrocytes)EC50 of 6.8 µg/ml; significantly more potent than amiodarone.[10]
Amiodarone Human Thyroid Follicles50% cell lysis at ~200 µmol/liter.[1]

Amiodarone and its metabolites interfere with key enzymes involved in thyroid hormone synthesis and metabolism.

  • Thyroid Peroxidase (TPO): TPO is essential for the organification of iodide and the coupling of iodotyrosines to form T4 and T3. Amiodarone demonstrates a weak inhibitory effect on TPO activity, with a 20% decrease observed only at a high concentration of 10⁻³ M.[11] The direct inhibitory role of its deiodinated metabolites on TPO requires further specific investigation, but the destructive thyroiditis they cause would inherently disrupt TPO function.

  • Iodothyronine Deiodinases: Amiodarone is a potent inhibitor of Type 1 5'-deiodinase (D1), the enzyme that converts T4 to the more active T3 in peripheral tissues.[2][5] This inhibition is a primary cause of the characteristic changes in thyroid function tests seen in patients on amiodarone (increased T4 and rT3, decreased T3).[1][12] The drug also inhibits Type 2 deiodinase (D2) in the pituitary, which can lead to a transient rise in TSH.[5] The metabolites are believed to contribute significantly to this inhibition.

Beyond synthesis, amiodarone's structural similarity to thyroid hormone allows it and its metabolites to interfere with hormone action at the cellular level.[4][7]

  • Cellular Entry: Amiodarone can inhibit the entry of T4 and T3 into peripheral tissues.[5][13]

  • Receptor Binding: Both amiodarone and DEA can act as antagonists at the thyroid hormone receptor (TR), with DEA being a noncompetitive inhibitor of T3 binding to the β1-TR.[13] This blocks the downstream gene expression normally initiated by thyroid hormone, contributing to a state of tissue-level hypothyroidism even in the presence of normal or elevated serum hormone levels.[9]

cluster_0 Amiodarone cluster_1 Dideiodo Amiodarone / DEA A_TPO Weak TPO Inhibition Thyrocyte Thyroid Follicular Cell A_TPO->Thyrocyte ↓ Hormone Synthesis A_Deio Deiodinase Inhibition (D1, D2) A_Deio->Thyrocyte ↓ T4 to T3 Conversion A_Cyto Moderate Cytotoxicity A_Cyto->Thyrocyte Cell Damage D_Cyto Marked Cytotoxicity (Apoptosis, Necrosis) D_Cyto->Thyrocyte Severe Cell Damage (Destructive Thyroiditis) D_TR Thyroid Receptor Antagonism D_TR->Thyrocyte Blocks Hormone Action D_Deio Potent Deiodinase Inhibition D_Deio->Thyrocyte ↓ T4 to T3 Conversion

Figure 2: Comparative Toxicity Pathways.

Experimental Methodologies for Investigation

To dissect the distinct toxicological profiles of amiodarone and dideiodo amiodarone, a multi-tiered experimental approach is necessary, progressing from in vitro cell models to in vivo systems.

Objective: To quantify and compare the direct cytotoxicity and mechanistic effects of amiodarone vs. dideiodo amiodarone on thyroid cells.

Model System: FRTL-5 (Fischer Rat Thyroid cell Line) or primary human thyrocytes. FRTL-5 cells are a well-established model as they are TSH-dependent and retain differentiated functions like iodide uptake.

Experimental Workflow Diagram:

cluster_assays Endpoint Assays start Culture FRTL-5 Cells treatment Treat cells with: - Vehicle Control - Amiodarone (Dose-Response) - Dideiodo Amiodarone (Dose-Response) start->treatment incubation Incubate for 24-72h treatment->incubation cytotoxicity Cytotoxicity Assay (MTT, LDH) incubation->cytotoxicity apoptosis Apoptosis Assay (Caspase-3/7, Annexin V) incubation->apoptosis ros ROS Production (DCFDA Staining) incubation->ros tpo TPO Activity Assay incubation->tpo analysis Data Analysis (Calculate IC50, Compare Potency) cytotoxicity->analysis apoptosis->analysis ros->analysis tpo->analysis conclusion Mechanistic Conclusion analysis->conclusion

Figure 3: In Vitro Experimental Workflow.

Protocol 1: Comparative Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed FRTL-5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in standard culture medium.

  • Compound Preparation: Prepare stock solutions of amiodarone and dideiodo amiodarone in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is <0.1% in all wells.

  • Treatment: Replace the medium in each well with the medium containing the respective compound concentrations or vehicle control. Include a "no-cell" blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves and determine the IC50 (concentration causing 50% inhibition of cell viability) for each compound.

Conclusion and Future Directions

The evidence strongly indicates that the thyroid toxicity of amiodarone is not solely a consequence of its iodine content but is significantly driven by the intrinsic, direct cytotoxicity of the parent drug and, to an even greater extent, its metabolites like DEA and dideiodo amiodarone.[1][3] These metabolites inflict damage through multiple mechanisms, including direct cell killing, inhibition of crucial thyroid enzymes, and antagonism of thyroid hormone receptors.[10][13] Dideiodo amiodarone, as a product of the drug's breakdown within the body, represents a key player in the destructive thyroiditis seen in Type 2 AIT.

For drug development professionals, these findings underscore the importance of metabolic profiling in preclinical safety assessments. Designing amiodarone analogs that are either less susceptible to metabolic conversion into toxic derivatives or whose metabolites are inherently less cytotoxic could pave the way for safer antiarrhythmic therapies.

Future research should focus on:

  • Directly quantifying the IC50 values of dideiodo amiodarone on TPO and deiodinase activity.

  • Elucidating the precise molecular pathways (e.g., mitochondrial-mediated apoptosis, endoplasmic reticulum stress) preferentially activated by dideiodo amiodarone versus the parent compound.[3]

  • Developing more sophisticated in vivo models that can accurately reflect the long-term accumulation and metabolic conversion of amiodarone in thyroid tissue.[14]

By understanding the distinct toxicological signature of dideiodo amiodarone, the scientific community can better diagnose, manage, and ultimately prevent this serious adverse effect of a vital medication.

References

  • Wilson, R., et al. (1989). Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes. Biochemical Pharmacology. Available at: [Link]

  • Medscape. (2024). Thyroid Dysfunction Induced by Amiodarone Therapy. Available at: [Link]

  • Martino, E., et al. (2001). Effects of Amiodarone on the Thyroid. Endocrine Reviews. Available at: [Link]

  • Martino, E., et al. (2001). The various effects of amiodarone on thyroid function. Thyroid. Available at: [Link]

  • Ilica, A. T., et al. (2020). AMIODARONE AND THYROID DYSFUNCTION. Acta Endocrinologica (Bucharest). Available at: [Link]

  • Bar-Asher, O., et al. (2017). Amiodarone and thyroid physiology, pathophysiology, diagnosis and management. Journal of Cardiology & Current Research. Available at: [Link]

  • Extensive Medicine. (2020). Amiodarone And Thyroid Dysfunction [Thyrotoxicosis & Hypothyroidism]. YouTube. Available at: [Link]

  • Cleveland Clinic Journal of Medicine. (2023). How do I diagnose and treat my patient's amiodarone-induced thyrotoxicosis?. Available at: [Link]

  • Wikipedia. (n.d.). Amiodarone induced thyrotoxicosis. Available at: [Link]

  • Gagliardi, R. F., et al. (1987). Effects of amiodarone on thyroid iodine metabolism in vitro. Acta Endocrinologica. Available at: [Link]

  • O'Sullivan, A. J., et al. (2007). Amiodarone-induced thyrotoxicosis: A review. The Canadian Journal of Cardiology. Available at: [Link]

  • Wiersinga, W. M. (1997). Towards an Animal Model of Amiodarone-Induced Thyroid Dysfunction. European Journal of Endocrinology. Available at: [Link]

  • Basaria, S., & Cooper, D. S. (2005). Amiodarone-induced thyroid disorders: a clinical review. The Lancet. Available at: [Link]

  • Trohman, R. G., et al. (2019). Management of Amiodarone-Related Thyroid Problems. Cardiology in Review. Available at: [Link]

  • De Groot, L. J., et al. (2022). Amiodarone Induced Thyrotoxicosis. Endotext. Available at: [Link]

  • Harjai, K. J., & Licata, A. A. (1997). Amiodarone and thyroid function. Annals of Internal Medicine. Available at: [Link]

  • ResearchGate. (2025). The Effects of Amiodarone on the Thyroid. Available at: [Link]

  • ResearchGate. (2025). Cytotoxicity effects of amiodarone on cultured cells. Available at: [Link]

  • Khattak, A., et al. (2019). Amiodarone induced pulmonary toxicity: An unusual response to steroids. Respiratory Medicine Case Reports. Available at: [Link]

  • NHS Lothian. (2021). Protocol-Amiodarone-thyroid-2021.docx. Available at: [Link]

Sources

The Rational Design of Iodine-Free Benzofuran Antiarrhythmics: A Technical Guide to Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, amiodarone has been a cornerstone in the management of complex cardiac arrhythmias, lauded for its broad-spectrum antiarrhythmic activity. However, its clinical utility is significantly hampered by a challenging side-effect profile, largely attributed to its iodine moieties and their impact on thyroid homeostasis. This has catalyzed a paradigm shift in antiarrhythmic drug discovery, focusing on the development of non-iodinated benzofuran derivatives that retain the therapeutic efficacy of amiodarone while mitigating its adverse effects. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and field-proven insights essential for the preclinical development of these next-generation antiarrhythmic agents. We will delve into the medicinal chemistry strategies underpinning the design of iodine-free analogs, the critical in vitro and in vivo models for pharmacological evaluation, and the detailed experimental protocols that form the bedrock of a robust preclinical data package.

Introduction: The Double-Edged Sword of Amiodarone and the Quest for a Safer Alternative

Amiodarone, a potent benzofuran derivative, exerts its antiarrhythmic effects through a complex mechanism involving the blockade of multiple cardiac ion channels, including potassium, sodium, and calcium channels.[1][2] This multi-channel blockade contributes to its broad efficacy in treating both supraventricular and ventricular tachyarrhythmias.[3] However, the presence of two iodine atoms, constituting approximately 37% of its molecular weight, is a major contributor to its significant off-target effects.[4] The release of iodine from amiodarone can lead to thyroid dysfunction, including both amiodarone-induced hypothyroidism (AIH) and amiodarone-induced thyrotoxicosis (AIT).[5][6] These thyroid-related adverse events can complicate patient management and necessitate discontinuation of a highly effective antiarrhythmic therapy.[7][8]

This has driven the rational design of non-iodinated benzofuran derivatives, with the goal of separating the desired antiarrhythmic pharmacology from the iodine-related toxicity. Dronedarone is a prominent example of a non-iodinated benzofuran analog that has been developed to address the limitations of amiodarone.[9] This guide will explore the scientific rationale and practical methodologies for the discovery and preclinical characterization of such safer and more effective antiarrhythmic agents.

Medicinal Chemistry: Designing Iodine-Free Benzofuran Scaffolds

The core principle behind the design of non-iodinated amiodarone analogs is the retention of the benzofuran scaffold, which is crucial for the antiarrhythmic activity, while eliminating the iodine atoms.[10][11] Structure-activity relationship (SAR) studies have been instrumental in guiding the molecular modifications necessary to achieve this.[2]

Key Structural Modifications and Structure-Activity Relationships (SAR)

The development of non-iodinated benzofuran antiarrhythmics has focused on modifications at several key positions of the amiodarone molecule. A critical aspect of this is understanding how these changes impact the compound's interaction with cardiac ion channels and its overall pharmacokinetic and pharmacodynamic profile. Quantitative Structure-Activity Relationship (QSAR) studies play a vital role in predicting the biological activity of newly designed molecules based on their physicochemical properties.[12][13][14][15]

Key modifications often involve:

  • Replacement of the Di-iodophenyl Moiety: This is the most critical modification to eliminate iodine-related toxicity. Various aromatic and heteroaromatic rings can be explored as replacements.

  • Modification of the Side Chain: The nature and length of the side chain significantly influence the compound's lipophilicity and its interaction with ion channels.

  • Substitution on the Benzofuran Ring: Introducing different functional groups on the benzofuran ring can modulate the compound's potency and selectivity.

The overarching goal is to design molecules with an optimal balance of lipophilicity, which influences both efficacy and tissue distribution, and specific interactions with target ion channels.

Synthesis of a Representative Non-Iodinated Benzofuran Derivative

The synthesis of these analogs often involves multi-step synthetic pathways. A representative example is the synthesis of a key intermediate for dronedarone, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone.[16][17] The general synthetic strategy often involves the construction of the benzofuran core, followed by the introduction of the necessary side chains and functional groups.[1][18]

Pharmacological Evaluation: A Multi-tiered Approach

A rigorous and systematic pharmacological evaluation is paramount to characterize the antiarrhythmic potential and safety profile of novel benzofuran derivatives. This typically involves a combination of in vitro and in vivo studies.

In Vitro Electrophysiology: Unraveling the Mechanism of Action

The primary mechanism of action of benzofuran-based antiarrhythmics is the modulation of cardiac ion channels. Therefore, detailed in vitro electrophysiological studies are essential to characterize the effects of new chemical entities on specific ion currents.

Patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing specific human cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) is the gold standard for assessing ion channel blockade.[7][11][19][20][21] This technique allows for the precise measurement of drug-induced changes in ion channel kinetics and provides crucial information about the compound's potency and selectivity.

Experimental Protocol: Manual Patch-Clamp Recording of Cardiac Ion Channels

Objective: To determine the inhibitory concentration (IC50) of a test compound on key cardiac ion channels (hERG, Nav1.5, Cav1.2).

Materials:

  • HEK293 or CHO cells stably expressing the human cardiac ion channel of interest.

  • Cell culture reagents.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions specific for the ion channel being studied.

  • Test compound and positive control (e.g., dofetilide for hERG, flecainide for Nav1.5, verapamil for Cav1.2).[7][11]

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal between the micropipette and the cell membrane. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the ionic current of interest. These protocols are standardized to ensure data comparability.[7][11][21]

  • Data Acquisition: Record the ionic currents in the absence (baseline) and presence of increasing concentrations of the test compound.

  • Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Ex Vivo Models: Assessing Integrated Cardiac Function

Ex vivo models, such as the Langendorff-perfused isolated heart, provide a valuable platform to study the effects of a compound on the entire heart in the absence of systemic influences.[6][22][23][24][25] This preparation allows for the assessment of a compound's effects on cardiac contractility, heart rate, and the induction and suppression of arrhythmias.

Experimental Protocol: Langendorff Isolated Heart Preparation for Arrhythmia Studies

Objective: To evaluate the antiarrhythmic efficacy of a test compound in an ex vivo model of cardiac arrhythmia.

Materials:

  • Langendorff perfusion system.

  • Krebs-Henseleit or Tyrode's solution.

  • Animal model (e.g., rat, guinea pig, rabbit).

  • Surgical instruments for heart excision.

  • Arrhythmia-inducing agent (e.g., ouabain).[3][4][26][27]

  • Data acquisition system to record ECG, left ventricular pressure, and coronary flow.

Procedure:

  • Heart Excision: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold cardioplegic solution.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (typically 37°C).[6]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Arrhythmia Induction: Infuse an arrhythmogenic agent, such as ouabain, to induce a stable arrhythmia.

  • Drug Administration: Once a stable arrhythmia is established, administer the test compound through the perfusate at various concentrations.

  • Data Recording and Analysis: Continuously record ECG and hemodynamic parameters. Analyze the data to determine the compound's ability to terminate or suppress the arrhythmia.

In Vivo Models: Evaluating Efficacy and Safety in a Systemic Context

In vivo models are crucial for assessing the antiarrhythmic efficacy and overall safety profile of a compound in a living organism. These models allow for the evaluation of a drug's pharmacokinetics, its effects on systemic hemodynamics, and its potential for off-target toxicities.

The ouabain-induced arrhythmia model in species like guinea pigs is a well-established method for screening potential antiarrhythmic agents.[3][4][26][27] Ouabain, a cardiac glycoside, induces ventricular arrhythmias by inhibiting the Na+/K+-ATPase pump.

Experimental Protocol: Ouabain-Induced Arrhythmia in Guinea Pigs

Objective: To assess the protective effect of a test compound against ouabain-induced arrhythmias in vivo.

Materials:

  • Guinea pigs.

  • Anesthetic agent.

  • Infusion pump.

  • Ouabain solution.

  • Test compound.

  • ECG recording system.

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and cannulate a vein for drug and ouabain administration.

  • ECG Recording: Attach ECG electrodes to continuously monitor the cardiac rhythm.

  • Drug Administration: Administer the test compound or vehicle control intravenously.

  • Ouabain Infusion: After a predetermined period, infuse a solution of ouabain at a constant rate until the onset of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and ultimately cardiac arrest.

  • Data Analysis: Determine the dose of ouabain required to induce arrhythmias and cardiac arrest in the control and drug-treated groups. A higher dose of ouabain required in the treated group indicates a protective effect of the test compound.

In vivo electrophysiology studies in larger animal models, such as canines, provide a more clinically relevant assessment of a compound's antiarrhythmic properties.[28][29][30] These studies involve the use of intracardiac catheters to record electrical signals from different regions of the heart and to perform programmed electrical stimulation to induce and terminate arrhythmias.

High-Throughput Screening Models

The zebrafish model has emerged as a powerful tool for the high-throughput screening of small molecules for their effects on cardiovascular function.[31][32][33][34][35] The optical transparency of zebrafish embryos allows for the direct visualization of cardiac development and function, making it an ideal system for identifying compounds with potential cardiotoxic or antiarrhythmic properties at an early stage of drug discovery.

Safety Pharmacology: Beyond Antiarrhythmic Efficacy

A critical aspect of developing safer amiodarone analogs is a thorough evaluation of their potential for off-target toxicities.

Preclinical Thyroid Function Assessment

Given the well-established thyroid toxicity of amiodarone, it is imperative to assess the thyroid safety of any new non-iodinated benzofuran derivative.[8][36]

Protocol: Preclinical Thyroid Function Assessment

Objective: To evaluate the effect of a test compound on thyroid function in a relevant animal model (e.g., rat) after sub-chronic administration.

Procedure:

  • Animal Dosing: Administer the test compound or vehicle control to groups of animals daily for a specified period (e.g., 28 days).

  • Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.

  • Hormone Analysis: Measure serum levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3) using validated immunoassays.

  • Histopathology: At the end of the study, collect the thyroid glands for histopathological examination to assess for any morphological changes.

Data Presentation and Interpretation

The effective presentation and interpretation of preclinical data are crucial for making informed decisions about the progression of a drug candidate.

Quantitative Data Summary

Summarizing quantitative data in clearly structured tables allows for easy comparison of the pharmacological properties of different compounds.

CompoundhERG IC50 (µM)Nav1.5 IC50 (µM)Cav1.2 IC50 (µM)APD90 Lengthening (%)
Amiodarone1.23.52.845
Dronedarone0.82.11.549
Compound X1.54.23.142

Table 1: Comparative in vitro electrophysiological profile of amiodarone, dronedarone, and a hypothetical test compound (Compound X). Data is illustrative.[5][37][38][39]

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

Drug_Discovery_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Ex Vivo & In Vivo Models cluster_3 Safety & Lead Optimization Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis QSAR Analysis QSAR Analysis Synthesis->QSAR Analysis Patch Clamp Patch Clamp QSAR Analysis->Patch Clamp Promising Candidates hERG Assay hERG Assay Patch Clamp->hERG Assay Nav1.5/Cav1.2 Assays Nav1.5/Cav1.2 Assays Patch Clamp->Nav1.5/Cav1.2 Assays Langendorff Heart Langendorff Heart hERG Assay->Langendorff Heart Favorable Profile Ouabain Model Ouabain Model Langendorff Heart->Ouabain Model In Vivo EP Study In Vivo EP Study Ouabain Model->In Vivo EP Study Thyroid Safety Thyroid Safety In Vivo EP Study->Thyroid Safety Efficacious Compounds Lead Optimization Lead Optimization Thyroid Safety->Lead Optimization

Preclinical workflow for non-iodinated benzofuran antiarrhythmics.

Amiodarone_MOA Amiodarone Amiodarone K_channel K+ Channels (IKr, IKs, IK1) Amiodarone->K_channel Blockade Na_channel Na+ Channels (INa) Amiodarone->Na_channel Blockade Ca_channel Ca2+ Channels (ICa,L) Amiodarone->Ca_channel Blockade AP_Prolongation Action Potential Prolongation K_channel->AP_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect Na_channel->Antiarrhythmic_Effect Ca_channel->Antiarrhythmic_Effect ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase ERP_Increase->Antiarrhythmic_Effect

Sources

Metabolic pathways of amiodarone deiodination

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Metabolic Pathways of Amiodarone Deiodination: Mechanisms, Kinetics, and Toxicology

Executive Summary

This technical guide dissects the metabolic fate of Amiodarone (AMI), with a specific focus on deiodination —the critical "off-target" pathway responsible for the drug's profound thyroid toxicity. While the primary metabolic clearance of AMI occurs via


-desethylation (catalyzed by CYP3A4) to form desethylamiodarone (DEA), the concurrent release of inorganic iodide (

) initiates a cascade of endocrine disruptions.

This guide moves beyond standard pharmacokinetics to explore the molecular instability of the carbon-iodine bond, the enzymatic drivers of iodine release, and the downstream inhibition of physiological deiodinases (DIO1/DIO2). It provides actionable experimental protocols for quantifying deiodination in vitro and visualizes these complex pathways for clarity.[1]

Part 1: Molecular Mechanisms of Metabolism

Amiodarone is a benzofuran derivative containing approximately 37% iodine by weight .[2][3] Its metabolism is bifurcated into a major clearance pathway (detoxification/activation) and a minor deiodination pathway (toxification).

The Major Pathway: -Desethylation

The primary metabolic step is the oxidative removal of an ethyl group from the tertiary amine side chain.

  • Enzyme: CYP3A4 (primary), CYP2C8 (secondary).

  • Product: Desethylamiodarone (DEA) .[4][5][6]

  • Significance: DEA is pharmacologically active and accumulates in tissues at concentrations exceeding the parent drug.[4] It also acts as a potent inhibitor of thyroid hormone transport.

The Minor Pathway: Deiodination

Deiodination represents a minor fraction of total clearance but is the primary driver of thyroid pathology.

  • Mechanism: The carbon-iodine (

    
    ) bond on the diiodophenyl ring is cleaved. This can occur via:
    
    • Oxidative Deiodination: CYP-mediated hydroxylation adjacent to the iodine, destabilizing the ring.

    • Reductive Deiodination: Direct electron transfer reducing the

      
       bond to 
      
      
      
      .
  • Metabolites:

    • M1 (L6355): Mono-desiodoamiodarone (loss of 1 iodine).

    • M2 (L3937): Di-desiodoamiodarone (loss of 2 iodines).

  • Iodide Release: A standard 200 mg daily dose releases ~6–9 mg of free inorganic iodide daily—20 to 40 times the recommended daily intake.[3][7]

Metabolic Pathway Map

The following diagram illustrates the divergence between the clearance pathway (DEA) and the toxicity pathway (Iodide release).

AmiodaroneMetabolism AMI Amiodarone (AMI) (Substrate) CYP3A4 CYP3A4/2C8 (Microsomal) AMI->CYP3A4 Major Route OxStress Oxidative/Reductive Cleavage AMI->OxStress Minor Route (<5%) DEA Desethylamiodarone (DEA) (Major Metabolite) CYP3A4->DEA N-Desethylation DDEA Di-desethylamiodarone (Secondary Metabolite) DEA->DDEA Further Metabolism MonoDeiodo Mono-desiodoamiodarone (L6355) OxStress->MonoDeiodo - I⁻ Iodide Inorganic Iodide (I-) (Toxic Byproduct) OxStress->Iodide Release DiDeiodo Di-desiodoamiodarone (L3937) MonoDeiodo->DiDeiodo - I⁻ MonoDeiodo->Iodide

Figure 1: Bifurcated metabolic pathway of Amiodarone showing the major N-desethylation route and the minor, toxicity-inducing deiodination route.

Part 2: Kinetics and Enzymology

Understanding the kinetics of these pathways is essential for predicting toxicity, especially in patients with altered hepatic function.

Kinetic Parameters of Amiodarone Metabolism

The following table summarizes key kinetic data derived from human liver microsome (HLM) studies. Note the high affinity but low capacity for the deiodination route compared to desethylation.

ParameterPathwayPrimary EnzymeKm (µM)Vmax (pmol/min/mg)Clinical Relevance
N-Desethylation ClearanceCYP3A410 - 15200 - 500Determines drug half-life (58+ days).
Deiodination ToxicityCYP1A1 / 3A4> 50< 20Source of inorganic iodide overload.
DIO1 Inhibition Off-TargetN/A (Inhibitor)25 - 360 (Ki)N/ACauses elevated T4 and rT3.

Technical Insight: Amiodarone acts as a suicide substrate or competitive inhibitor for Type 1 Deiodinase (DIO1). It does not merely release iodine; the parent drug and DEA physically block the enzyme responsible for converting T4 to T3, compounding the thyroid dysfunction.[8]

Part 3: Toxicological Mechanisms (The "Why")

The toxicity of amiodarone is a "double hit" phenomenon involving both the released iodine and the drug molecule itself.

  • Iodine Overload (The Wolff-Chaikoff Effect): The massive influx of inorganic iodide (

    
    ) temporarily inhibits thyroid peroxidase (TPO), shutting down organification and hormone synthesis. Normal thyroids "escape" this effect after ~10 days.
    
    • Failure to Escape: Leads to Amiodarone-Induced Hypothyroidism (AIH) .[9]

    • Jod-Basedow Effect: In autonomous nodules, excess iodine fuels uncontrolled hormone synthesis, leading to Amiodarone-Induced Thyrotoxicosis (AIT Type 1) .

  • Direct Deiodinase Inhibition: AMI and DEA competitively inhibit Type 1 Deiodinase (DIO1) in the liver and kidney and Type 2 Deiodinase (DIO2) in the pituitary.

    • Result: Decreased conversion of T4

      
       T3.
      
    • Biomarker: Serum T4 rises, T3 falls, and Reverse T3 (rT3) spikes.

ToxicityMechanism AMI Amiodarone (Circulating) Iodide Inorganic Iodide (I⁻) (From Deiodination) AMI->Iodide Metabolism DIO1 Type 1 Deiodinase (DIO1) AMI->DIO1 Inhibition DIO2 Type 2 Deiodinase (DIO2) AMI->DIO2 Inhibition Thyroid Thyroid Gland (Follicular Cells) Iodide->Thyroid Uptake (NIS) TPO Thyroid Peroxidase (TPO) Iodide->TPO Inhibition (Excess) Thyroid->TPO Liver Peripheral Tissue (Liver/Kidney) LowT3 Low Serum T3 High rT3 Liver->LowT3 Blocked T4->T3 Pituitary Pituitary Gland Wolff Wolff-Chaikoff Effect (Inhibit Synthesis) TPO->Wolff DIO1->Liver DIO2->Pituitary Hypo Hypothyroidism (AIH) Wolff->Hypo

Figure 2: Dual mechanism of toxicity: Iodine overload inhibiting synthesis (Left) and direct enzymatic inhibition of peripheral deiodinases (Right).

Part 4: Experimental Protocols

To study these pathways, researchers must distinguish between the metabolism of the drug and the drug's effect on physiology.

Protocol A: In Vitro Microsomal Deiodination Assay

Objective: To quantify the release of inorganic iodide from Amiodarone by hepatic microsomes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Amiodarone HCl (Stock 10 mM in Methanol).

  • Iodide Standard Solution (NaI).

  • Detection: Sandell-Kolthoff Reaction (Colorimetric) or Ion-Selective Electrode (ISE).

Workflow:

  • Preparation: Dilute HLM to 1.0 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add Amiodarone (final conc. 10–100 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate for 60 minutes at 37°C in a shaking water bath.

  • Termination: Stop reaction with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

  • Iodide Quantification:

    • Take supernatant.

    • Mix with Ammonium Cerium(IV) Sulfate and Sodium Arsenite (Sandell-Kolthoff reagents).

    • Measure absorbance at 420 nm. The catalytic reduction of cerium (yellow) to cerous (colorless) ions is proportional to iodide concentration.

    • Note: Use a standard curve of NaI to quantify pmol Iodide released.

Protocol B: LC-MS/MS Metabolite Identification

Objective: To detect the specific deiodinated metabolites (L6355, L3937).

Instrument Settings:

  • System: UPLC coupled to Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., HSS T3, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

Target Ions (Positive Mode):

  • Amiodarone: m/z ~646.0

  • Desethylamiodarone (DEA): m/z ~618.0 (-28 Da)

  • Mono-desiodoamiodarone (L6355): m/z ~520.1 (-126 Da)

  • Di-desiodoamiodarone (L3937): m/z ~394.2 (-252 Da)

Data Analysis: Look for the characteristic isotopic pattern of iodine. The loss of iodine results in a significant mass defect shift.

References

  • Metabolism of Amiodarone to N-Desethylamiodarone in Human Liver Microsomes. Source: Drug Metabolism and Disposition.[2][3][4][7] URL:[Link]

  • Amiodarone and Thyroid Physiology, Pathophysiology, Diagnosis and Management. Source: Journal of Clinical Endocrinology & Metabolism (via PMC). URL:[Link]

  • Identification of Amiodarone Metabolites in Human Bile by UPLC-Q/TOF MS. Source: Drug Metabolism and Disposition.[2][3][4][7] URL:[Link]

  • Structure-Effect Relationships of Amiodarone Analogues on the Inhibition of Thyroxine Deiodination. Source: European Journal of Clinical Pharmacology.[4] URL:[Link]

  • Inhibition of Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment. Source: Endocrinology.[4][10] URL:[Link]

Sources

Technical Guide: Dideiodoamiodarone and the Mechanism of Phospholipidosis Induction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Iodine Fallacy in Cationic Amphiphilic Drug (CAD) Design

Phospholipidosis (PLD) is a drug-induced lysosomal storage disorder characterized by the accumulation of phospholipids and the formation of lamellar bodies.[1] It is a major liability in drug development, particularly for Cationic Amphiphilic Drugs (CADs) like Amiodarone (AMI) .

While the thyroid toxicity of Amiodarone is directly linked to its iodine content, the mechanism of its PLD induction is often conflated with its lipophilicity. Dideiodoamiodarone (DIDA) —the non-iodinated analogue of Amiodarone—serves as a critical structural probe in this context.

This guide provides a technical analysis of DIDA’s role in PLD induction. Unlike the major metabolite Desethylamiodarone (DEA) , which exhibits enhanced toxicity, DIDA demonstrates that removing iodine atoms reduces lipophilicity (LogP) but does not eliminate the PLD liability. This confirms that the PLD mechanism is driven by the core CAD pharmacophore (basic amine + hydrophobic scaffold) interfering with Lysosomal Phospholipase A2 (LPLA2), rather than the presence of halogen atoms.

Mechanistic Foundation: The Lysosomotropism-LPLA2 Axis

To understand DIDA's behavior, we must first establish the causal chain of PLD induction common to the Amiodarone scaffold.

The Mechanism[1]
  • Lysosomotropism: CADs permeate the cell membrane via passive diffusion. Upon entering the acidic lysosome (pH ~4.5), the basic amine moiety becomes protonated.

  • Ion Trapping: The protonated species is less membrane-permeable and becomes trapped, accumulating to concentrations up to 1000-fold higher than the cytosol.

  • LPLA2 Inhibition: The trapped CADs insert into the intralysosomal vesicles. This insertion disrupts the electrostatic association of Lysosomal Phospholipase A2 (LPLA2/PLA2G15) with the membrane, inhibiting its ability to degrade phospholipids.[1]

  • Accumulation: Undegraded phospholipids (primarily phosphatidylcholine and phosphatidylethanolamine) accumulate, forming multilamellar bodies (myeloid bodies).

Pathway Visualization

PLD_Mechanism CAD_Ext Extracellular CAD (Uncharged) CAD_Cyt Cytosolic CAD (Uncharged) CAD_Ext->CAD_Cyt Passive Diffusion Lysosome Lysosomal Lumen (pH 4.5) CAD_Cyt->Lysosome Permeation CAD_Lys Protonated CAD (Trapped) Lysosome->CAD_Lys Protonation (pKa > 6) Inhibition Membrane Insertion & Electrostatic Disruption CAD_Lys->Inhibition Accumulation LPLA2 LPLA2 Enzyme (Active) LPLA2->Inhibition Target Interaction PLD Phospholipidosis (Lamellar Bodies) Inhibition->PLD Substrate Buildup

Figure 1: The Kinetic Trap mechanism. DIDA follows this pathway identically to Amiodarone, driven by its basic tertiary amine and lipophilic benzofuran core.

Comparative Profiling: AMI vs. DEA vs. DIDA

The differential PLD potential of these three congeners illustrates the Structure-Activity Relationship (SAR).

Physicochemical Properties

The removal of iodine in DIDA significantly lowers the LogP compared to AMI, yet the pKa remains similar. This suggests DIDA will still trap in lysosomes but may have different membrane partitioning kinetics.

ParameterAmiodarone (AMI)Desethylamiodarone (DEA)Dideiodoamiodarone (DIDA)
Structure Di-iodinated, Tertiary AmineDi-iodinated, Secondary AmineNon-iodinated , Tertiary Amine
Key Feature Parent DrugMajor MetaboliteStructural Analogue
LogP (Lipophilicity) ~7.6 (High)~6.9 (High)~5.5 (Moderate)
pKa (Basicity) ~8.7~9.4 (More Basic)~8.7 (Similar to AMI)
PLD Potency HighVery High Moderate/High
Cytotoxicity HighHighest Moderate
The DIDA Insight
  • DEA is the most potent inducer because the secondary amine increases basicity (higher trapping) while retaining the high lipophilicity of the iodinated core.

  • DIDA retains the tertiary amine (same pKa as AMI) but lacks the iodine.

    • Result: DIDA does induce phospholipidosis .

    • Significance: This proves that the iodine atoms are not required for the PLD phenotype. The benzofuran ring provides sufficient lipophilicity to anchor the molecule in the lysosomal membrane, and the diethylaminoethoxy tail provides the trapping mechanism.

Experimental Workflows

To validate the role of DIDA in your specific therapeutic context, use the following self-validating screening protocols.

High-Content Screening (HCS) for PLD

This protocol uses a dual-dye system to distinguish general cytotoxicity from specific phospholipid accumulation.

Reagents:

  • HCS LipidTOX™ Red: Stains intracellular phospholipid accumulation (lamellar bodies).

  • Hoechst 33342: Nuclear counterstain for cell count (cytotoxicity normalization).

  • Positive Control: Amiodarone (10 µM).

  • Negative Control: Acetaminophen (non-CAD).

Workflow Visualization:

HCS_Workflow Step1 Cell Seeding (HepG2 or A549) 96-well plate Step2 Compound Treatment (24h - 48h) AMI, DEA, DIDA Step1->Step2 Step3 Staining LipidTOX Red + Hoechst Step2->Step3 Step4 Image Acquisition Confocal/Widefield Step3->Step4 Step5 Analysis Normalize Intensity/Cell Count Step4->Step5

Figure 2: HCS workflow for quantifying phospholipidosis. DIDA typically shows a dose-dependent increase in LipidTOX signal, confirming PLD induction.

LC-MS/MS Bioanalysis (Accumulation Ratio)

To prove lysosomal trapping, measure the cellular accumulation ratio (CAR).

  • Incubation: Treat cells with 10 µM DIDA for 24h.

  • Lysis: Wash cells 3x with ice-cold PBS. Lyse in MeOH:H2O (80:20).

  • Quantification: Analyze lysate and media supernatant via LC-MS/MS.

  • Calculation:

    
    
    
    • Validation Criteria: A CAR > 500 indicates significant lysosomal trapping. AMI often exceeds 1000. DIDA is expected to be >100, confirming it acts as a CAD.

Implications for Drug Development[1][3][4]

Structure-Activity Relationship (SAR)

Researchers often attempt to remove halogens (F, Cl, I) to improve metabolic stability or reduce specific toxicities (e.g., thyroid).

  • The Trap: Replacing Iodine with Hydrogen (AMI

    
     DIDA) reduces LogP but leaves the amphiphilic moment  intact.
    
  • The Solution: To eliminate PLD, you must disrupt the amphiphilic topology.

    • Reduce the pKa of the amine (e.g., add electron-withdrawing groups).

    • Increase the polarity of the hydrophobic ring (lowering LogP < 3).

    • Introduce steric hindrance near the basic amine to prevent LPLA2 interaction.

DIDA as a Reference Standard

Use DIDA in your assays not as a negative control, but as a "Lipophilicity Bridge" .

  • If your novel compound has a similar LogP to DIDA (~5.5) but does not induce PLD, you have successfully disrupted the specific LPLA2 binding interaction.

  • If it behaves like DIDA, you are still dealing with a generic CAD liability.

References

  • Kodavanti, U. P., & Mehendale, H. M. (1990). Cationic amphiphilic drugs and phospholipid storage disorder.[1] Pharmacological Reviews, 42(4), 327–354.[1] Link

  • Halliwell, W. H. (1997). Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology, 25(1), 53–60. Link

  • Shayman, J. A., & Abe, A. (2013). Drug induced phospholipidosis: an acquired lysosomal storage disorder. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 602–611. Link

  • Sawada, H., et al. (2005). A toxicogenomic approach to drug-induced phospholipidosis: analysis of its induction mechanism and establishment of a novel in vitro screening system. Toxicological Sciences, 83(2), 282–292. Link

  • Siddiqui, M. A., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives.[2][3] Open Journal of Medicinal Chemistry, 6, 37-42.[4] Link

  • Morey, T. E., et al. (2001). Amiodarone metabolism: a comparative study of the disposition of amiodarone and its deiodinated and hydroxylated metabolites. Drug Metabolism and Disposition, 29(4), 369-374. Link

Sources

Dideiodo amiodarone binding affinity to potassium channels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amiodarone is a highly effective antiarrhythmic agent, but its clinical use is hampered by a complex side-effect profile, partly linked to its iodine moieties. Dideiodo-amiodarone, a non-iodinated analog, represents a critical tool for dissecting the structural requirements for amiodarone's therapeutic actions versus its unwanted effects. This technical guide outlines a comprehensive, multi-pronged strategy for the definitive characterization of dideiodo-amiodarone's binding affinity to cardiac potassium channels. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal logic behind the integration of electrophysiological, biochemical, and computational methodologies. The objective is to provide a robust, self-validating framework for generating high-fidelity data essential for modern drug development and cardiac safety assessment.

Introduction: The Rationale for Investigating Dideiodo-Amiodarone

Amiodarone is a Class III antiarrhythmic drug whose primary mechanism involves blocking potassium channels to prolong the cardiac action potential duration (APD).[1][2][3] This prolongation of the effective refractory period is effective at suppressing re-entrant arrhythmias.[1] However, amiodarone is a pharmacologically promiscuous compound, interacting with sodium and calcium channels, as well as adrenergic receptors, contributing to both its efficacy and its toxicity.[2][4]

The study of amiodarone's metabolites and analogs is crucial for developing safer alternatives. Its major metabolite, desethylamiodarone, also possesses antiarrhythmic properties.[5] Dideiodo-amiodarone, which lacks the two iodine atoms of the parent molecule, offers a unique opportunity to investigate the role of these moieties in potassium channel binding and overall pharmacology. Understanding its affinity for key cardiac potassium channels, particularly the hERG channel, is paramount, as hERG blockade is the primary cause of drug-induced QT prolongation and the life-threatening arrhythmia Torsades de Pointes.[6] This guide provides the strategic and technical framework for such an investigation.

Core Methodological Framework: A Tripartite Approach

Functional Characterization: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for assessing a compound's effect on ion channel function is patch-clamp electrophysiology.[7] This technique directly measures the flow of ions through the channel, providing a real-time functional readout of inhibition.

Expertise & Causality: We do not simply measure current; we design voltage protocols to probe the drug's interaction with different conformational states of the channel (resting, open, inactivated). Amiodarone's block of hERG is known to be state-dependent, showing higher affinity for the open and inactivated states.[8][9] Therefore, our protocol must be designed to assess whether dideiodo-amiodarone shares this characteristic.

Experimental Protocol: Determining the IC50 for hERG Channel Block

  • Cell System: Utilize Human Embryonic Kidney (HEK293) cells stably expressing the human Ether-à-go-go-Related Gene (hERG). This provides a clean system to study the IKr current in isolation.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol:

    • Maintain a holding potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds. This step activates and then rapidly inactivates the hERG channels.

    • Follow with a repolarizing step to -50 mV for 3 seconds. During this step, channels recover from inactivation and transiently enter the open state before closing, generating a large "tail current."

    • Rationale: The peak tail current is the most reliable measure of the number of available, unblocked hERG channels. Its measurement minimizes contamination from other currents and provides a robust signal for quantifying block.[8]

  • Compound Application:

    • Record baseline currents in the drug-free extracellular solution.

    • Perfuse the cell with escalating concentrations of dideiodo-amiodarone (e.g., 10 nM to 30 µM) until a steady-state block is achieved at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data to the baseline current.

    • Plot the concentration-response curve and fit it with the Hill equation to derive the half-maximal inhibitory concentration (IC50).

Patch_Clamp_Workflow cluster_prep Phase 1: Preparation cluster_rec Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis Cell_Prep HEK293-hERG Cell Culture Whole_Cell Establish Whole-Cell Configuration Cell_Prep->Whole_Cell Solution_Prep Prepare Solutions (Internal, External, Drug) Solution_Prep->Whole_Cell Voltage_Protocol Apply hERG Tail Current Protocol Whole_Cell->Voltage_Protocol Drug_Application Perfuse with Dideiodo- Amiodarone Concentrations Voltage_Protocol->Drug_Application Record_Current Record Ionic Currents Drug_Application->Record_Current Measure_Current Measure Peak Tail Current Record_Current->Measure_Current CR_Curve Generate Concentration- Response Curve Measure_Current->CR_Curve Hill_Fit Fit Hill Equation & Determine IC50 CR_Curve->Hill_Fit

Caption: Standard workflow for electrophysiological analysis of an ion channel blocker.

Direct Binding Characterization: Radioligand Binding Assays

While electrophysiology measures functional block, it doesn't directly prove binding. Radioligand binding assays provide this crucial, orthogonal evidence and are well-suited for higher throughput screening.[6][10]

Trustworthiness: A positive result in a binding assay confirms that the functional effect observed in the patch-clamp experiment is due to a direct interaction between dideiodo-amiodarone and the channel protein. This is a self-validating step.

Experimental Protocol: Competition Binding Assay for hERG

  • Reagent Preparation: Prepare membranes from HEK293 cells overexpressing the hERG channel.[11][12]

  • Radioligand Selection: Use a high-affinity, commercially available radioligand that binds to the hERG channel pore, such as [3H]-dofetilide or [35S]-MK-499.[12][13]

  • Assay Setup:

    • In a multi-well plate, incubate the hERG membranes with a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled dideiodo-amiodarone. This will compete with the radioligand for the binding site.

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known hERG blocker, e.g., astemizole).

  • Incubation & Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Detection & Analysis:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the specific binding at each concentration of dideiodo-amiodarone.

    • Plot the specific binding against the drug concentration and use Cheng-Prusoff analysis to calculate the inhibitory constant (Ki), a true measure of binding affinity.

Structural Insights: In Silico Molecular Docking

Computational modeling provides a powerful, hypothesis-generating tool to predict the physical interactions between the drug and the channel at an atomic level.[14]

Expertise & Causality: For amiodarone, key binding interactions within the hERG pore involve aromatic residues such as Y652 and F656.[8] A docking study for dideiodo-amiodarone would investigate whether it adopts a similar binding pose and forms interactions with the same critical residues, thereby providing a structural explanation for its binding affinity and functional block.

Protocol: Molecular Docking of Dideiodo-Amiodarone into the hERG Channel

  • Receptor Structure: Obtain a high-resolution structure of the hERG channel. As a full human structure may not be available, a cryo-EM structure (e.g., PDB ID: 5VA1) or a validated homology model based on a related channel (e.g., Kv1.2) is used as the receptor.[15][16]

  • Ligand Preparation: Generate a 3D conformer of dideiodo-amiodarone and perform energy minimization.

  • Docking Simulation:

    • Define the binding site as the central pore cavity of the channel, encompassing the known drug-binding residues (Y652, F656).

    • Use a validated docking program (e.g., AutoDock Vina) to predict the most energetically favorable binding poses of dideiodo-amiodarone within this site.[16]

  • Analysis:

    • Analyze the top-ranked poses to identify key intermolecular interactions (e.g., π-π stacking, hydrophobic interactions) between the ligand and specific amino acid residues.

    • Compare the predicted binding mode to that of amiodarone to hypothesize on the structural role of the iodine atoms.

Data Synthesis and Quantitative Summary

The power of this tripartite approach lies in the synthesis of the data. The results from each experiment should be congruent and mutually informative.

  • The IC50 (functional potency) from electrophysiology should correlate well with the Ki (binding affinity) from the radioligand assay.

  • The molecular docking results should provide a structural rationale for the observed affinity, identifying the specific residues responsible for binding.

The quantitative data generated should be summarized for clear comparison:

ParameterExperimental TechniqueExpected OutputSignificance
IC50 Whole-Cell Patch-ClampConcentration (e.g., in µM)Measures functional potency of channel block.
Ki Radioligand Binding AssayConcentration (e.g., in µM)Measures direct binding affinity to the channel.
Binding Energy Molecular DockingEnergy (e.g., in kcal/mol)Predicts the stability of the drug-channel complex.
Interacting Residues Molecular DockingList of Amino AcidsIdentifies the putative binding site.

Logical Pathway: From Channel Binding to Physiological Effect

The binding of dideiodo-amiodarone to a potassium channel initiates a cascade of events that translates to a measurable physiological outcome. This logical relationship is critical for understanding its potential antiarrhythmic (or proarrhythmic) effect.

Logical_Pathway cluster_molecular Molecular Interaction cluster_cellular Cellular Electrophysiology cluster_organ Organ-Level Effect DDA Dideiodo-Amiodarone K_Channel hERG K+ Channel Pore (Y652, F656) DDA->K_Channel Binds to K_Efflux Reduced K+ Efflux (IKr Inhibition) K_Channel->K_Efflux Causes APD Action Potential Prolongation K_Efflux->APD Leads to ERP Increased Effective Refractory Period (ERP) APD->ERP Results in QT QT Interval Prolongation on ECG APD->QT Manifests as

Caption: The mechanistic cascade from molecular binding to clinical observation.

Conclusion

This guide details a rigorous, multi-faceted strategy for characterizing the binding affinity of dideiodo-amiodarone to potassium channels. By integrating state-of-the-art electrophysiology, direct binding assays, and computational modeling, researchers can generate a comprehensive and cross-validated dataset. This approach not only determines the potency and affinity of the compound but also provides critical insights into its mechanism of action at a structural level. The resulting data is indispensable for understanding the structure-activity relationship of amiodarone-like drugs and for guiding the development of next-generation antiarrhythmics with improved safety profiles.

References

  • Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Prepar
  • Role of hERG potassium channel assays in drug development.Expert Opinion on Drug Discovery.
  • Ion Channel Binding Assays.Eurofins Discovery.
  • A High-Throughput Binding Assay for HERG.
  • Amiodarone Inhibits Apamin-Sensitive Potassium Currents.PLoS One.
  • Discovering potassium channel blockers from synthetic compound database by using structure-based virtual screening in conjunction with electrophysiological assay. Journal of Medicinal Chemistry. [Link]

  • Ligand Binding to the Voltage-Gated Kv1.5 Potassium Channel in the Open State—Docking and Computer Simulations of a Homology Model.
  • hERG Radioligand Binding Assay. BindingDB. [Link]

  • Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG.Arabian Journal of Chemistry.
  • Computational methods for unlocking the secrets of potassium channels: Structure, mechanism, and drug design. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]

  • Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking.Journal of Molecular and Cellular Cardiology.
  • Amiodarone inhibits cardiac ATP-sensitive potassium channels. Journal of Cardiovascular Electrophysiology. [Link]

  • Potassium Channel Blockers Basics - Class III Anti-arrhythmic Drugs. WhiteBoard Medicine (YouTube). [Link]

  • Amiodarone: Understanding Its Role As A K+ Channel Blocker. Linuxmuster. [Link]

  • Guidelines for Potassium Channel Blocker Use. Cardiology and Electrophysiology Clinics. [Link]

  • Docking and molecular dynamics studies on the interaction of four imidazoline derivatives with potassium ion channel (Kir6.2). Molecular Simulation. [Link]

  • Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Potassium channel blocker. Wikipedia. [Link]

  • Gating modulation and potentiation of amiodarone blockage of the Kv10.1 potassium channel by KB130015, an amiodarone derived molecule. Channels (Austin). [Link]

  • Density of I KAS and its inhibition by amiodarone is dependent on the. ResearchGate. [Link]

  • Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection and Quantification of Amiodarone Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Amiodarone Impurity A in Amiodarone hydrochloride drug substance. The method is designed to be robust for routine quality control and stability testing, ensuring the separation of Impurity A from the active pharmaceutical ingredient (API) and other related substances. The protocol herein is validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction

Amiodarone is a potent class III antiarrhythmic agent widely used in the treatment of various types of tachyarrhythmias, including life-threatening ventricular arrhythmias.[1][2] Given its critical therapeutic application, ensuring the purity and safety of Amiodarone drug substance is paramount. Pharmaceutical impurities, even at trace levels, can impact the efficacy and safety of the final drug product.[3]

Amiodarone Impurity A, chemically known as (2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone, is a known process-related impurity.[4][5] It is structurally similar to Amiodarone but lacks the two iodine atoms on the phenyl ring.[6][7] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over this and other impurities.[8][9] Therefore, a reliable and validated analytical method is essential for its accurate detection and quantification.

This guide provides a comprehensive framework for an HPLC method, from the strategic choices in its development to a full validation protocol, designed for researchers and drug development professionals.

Method Development: Rationale and Strategy

The physicochemical properties of Amiodarone and its impurities dictate the strategy for chromatographic separation. Amiodarone is a weak base with a pKa of approximately 6.56, making mobile phase pH a critical parameter for achieving optimal peak shape and resolution.[10]

Column and Mobile Phase Selection
  • Stationary Phase: A reversed-phase C18 column was selected as the stationary phase. This choice is based on the non-polar to moderately polar nature of Amiodarone and its impurities, providing effective separation through hydrophobic interactions. C18 columns are widely cited in literature for this separation and offer excellent stability and reproducibility.[10][11][12][13] An Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) column was found to provide superior resolution in developmental studies.[10]

  • Mobile Phase pH and Buffer: To control the ionization state of the basic Amiodarone molecule and ensure symmetrical peaks, a buffered mobile phase is necessary. A pH of 5.5 was chosen, which is below the pKa of Amiodarone, ensuring it is in its protonated, more polar form. This enhances interaction with the aqueous mobile phase and improves peak shape. An acetate buffer is an excellent choice for maintaining this pH.[10][14] Studies have shown that a pH of 5.5 provides the best resolution between the critical peak pair of impurities E and A.[10]

  • Organic Modifier and Elution Mode: A mixture of methanol and acetonitrile was selected as the organic component (Mobile Phase B) to fine-tune selectivity.[10][14] A gradient elution program is employed. This approach is superior to isocratic elution for impurity analysis, as it allows for the efficient elution of both early-eluting polar impurities and the highly retained API peak within a reasonable run time, while maintaining sharp peaks and good resolution.[10]

Detection and Temperature Control
  • Detection Wavelength: A detection wavelength of 240 nm was selected. At this wavelength, both Amiodarone and its related impurities, including Impurity A, exhibit significant UV absorbance, providing the sensitivity required for trace-level impurity quantification.[10][11][12][13]

  • Column Temperature: The column temperature was maintained at 50°C. Elevating the temperature improves peak symmetry and reduces mobile phase viscosity, which leads to lower backpressure and enhanced chromatographic efficiency.[10]

Optimized Method & Protocols

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Glacial Acetic Acid, Ammonium Acetate, and Purified Water.

  • Reference Standards: USP or EP Reference Standards for Amiodarone Hydrochloride and Amiodarone Impurity A.

Detailed Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column Agilent Zorbax Eclipse XDB-C18, 100 x 3.0 mm, 3.5 µm[10]
Mobile Phase A 50 mM Acetate Buffer, pH 5.5 (Adjusted with acetic acid)[10][14]
Mobile Phase B Methanol:Acetonitrile (3:4, v/v)[10][14]
Flow Rate 0.7 mL/min[14]
Column Temperature 50 °C[10]
Detection Wavelength 240 nm[10][11][12][13]
Injection Volume 10 µL
Gradient Program Time (min)
0
15
25
26
30
Preparation of Solutions
  • Diluent: Methanol.

  • Standard Stock Solution (Impurity A): Accurately weigh about 10 mg of Amiodarone Impurity A Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution (Impurity A): Dilute 2.0 mL of the Standard Stock Solution to 20.0 mL with Diluent to obtain a final concentration of 10 µg/mL. This corresponds to a 0.2% impurity level relative to the sample solution.

  • Sample Solution: Accurately weigh about 50 mg of Amiodarone Hydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of 5 mg/mL.

  • System Suitability Solution (SSS): Prepare a solution in Diluent containing 5 mg/mL of Amiodarone Hydrochloride and 10 µg/mL each of Amiodarone Impurity A and Amiodarone Impurity D. The resolution between Impurity A and Impurity D is often a critical system suitability parameter.[15]

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17][18]

HPLC_Validation_Workflow cluster_Dev Method Development cluster_SysSuit System Suitability cluster_Final Final Stage Dev Optimize HPLC Parameters (Column, Mobile Phase, Temp) Specificity Specificity (Forced Degradation) Dev->Specificity SysSuit Define Criteria (Resolution, Tailing, RSD%) Dev->SysSuit Linearity Linearity & Range FinalMethod Final Validated Method Specificity->FinalMethod Accuracy Accuracy (% Recovery) Linearity->FinalMethod Precision Precision (Repeatability & Intermediate) Accuracy->FinalMethod LOD_LOQ LOD & LOQ Precision->FinalMethod Robustness Robustness LOD_LOQ->FinalMethod Robustness->FinalMethod SysSuit->FinalMethod

HPLC Method Development and Validation Workflow.
Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Perform forced degradation on Amiodarone sample (acid, base, peroxide, heat, light). Analyze stressed samples to ensure no co-elution at the retention time of Impurity A.[10][19]Peak purity of Impurity A must pass. No interference from degradants, placebo, or other impurities.
Linearity Analyze five concentrations of Impurity A ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.3%).Correlation coefficient (R²) ≥ 0.999.[12]
Range Established from the linearity study.The range should cover from the quantitation limit to 120% of the specification limit.[17][20]
Accuracy Spike Amiodarone sample with Impurity A at three levels (e.g., 50%, 100%, 150% of specification). Analyze in triplicate.[21]Mean recovery should be between 90.0% and 110.0% for each level.
Precision Repeatability: Analyze six independent preparations of a sample spiked at 100% of the specification limit on the same day.[21]Intermediate: Repeat analysis on a different day with a different analyst/instrument.Repeatability: RSD ≤ 5.0%.Intermediate: RSD ≤ 10.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.[11][12]S/N of ~3 for LOD.S/N of ~10 for LOQ.
Robustness Introduce small, deliberate variations to method parameters (Flow rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability criteria must be met. Results should not be significantly affected.
System Suitability Inject SSS five times before sample analysis.Resolution between Impurity A and Impurity D > 3.0.Tailing factor for Impurity A peak ≤ 2.0.RSD of peak areas for replicate injections ≤ 5.0%.

Conclusion

The HPLC method described provides a reliable, robust, and sensitive solution for the determination of Amiodarone Impurity A. The method development was based on sound scientific principles to ensure optimal separation, and the subsequent validation according to ICH guidelines confirms that it is accurate, precise, and specific. This application note serves as a complete guide for its implementation in a quality control environment for both drug substance release and stability monitoring.

References

  • Khan, M. A., Kumar, S., Jayachandran, J., Vartak, S., & Vinod, T. K. (2005). Validation of a Stability Indicating LC Method for Amiodarone HCL and Related Substances. Chromatographia, 61(5-6), 281-290.
  • Coelho, A., Ribeiro, I. F. R., Lages, E., & Salgado, H. R. N. (2020). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link]

  • Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutical Analytica Acta, 1(105). Available from: [Link]

  • Coelho, A., Ribeiro, I. F. R., Lages, E., & Salgado, H. R. N. (2020). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. ResearchGate. Available from: [Link]

  • Coelho, A., Ribeiro, I. F. R., Lages, E., & Salgado, H. R. N. (2020). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Semantic Scholar. Available from: [Link]

  • United States Pharmacopeial Convention. (2025). Amiodarone Hydrochloride. USP-NF. Available from: [Link]

  • Indoco Remedies Limited. (2024). RP-HPLC Method Development for Amiodarone Hydrochloride Analysis. Pharma Focus Asia. Available from: [Link]

  • United States Pharmacopeial Convention. (2021). Amiodarone Hydrochloride. USP-NF. Available from: [Link]

  • United States Pharmacopeial Convention. (2021). Amiodarone Hydrochloride Injection. USP-NF. Available from: [Link]

  • Karmarkar, S., Garber, R., & Koberda, M. (2014). Quality by design (QbD) based development and validation of an HPLC method for amiodarone hydrochloride and its impurities in the drug substance. Journal of Pharmaceutical and Biomedical Analysis, 100, 167-174. Available from: [Link]

  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ANALYSIS OF AMIODARONE HYDROCHLORIDE AND ITS RELATED COMPOUNDS. ResearchGate. Available from: [Link]

  • Sandoz Canada Inc. (2022). Product Monograph: Amiodarone Hydrochloride for Injection. Sandoz Canada. Available from: [Link]

  • Daicel Pharma Standards. (n.d.). Amiodarone Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available from: [Link]

  • Allmpus. (n.d.). AMIODARONE EP IMPURITY A | AMIODARONE USP RELATED COMPOUND A. Allmpus. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of amiodarone hydrochloride and its impurities (A-G). ResearchGate. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Veeprho. (n.d.). Amiodarone EP Impurity A | CAS 23551-25-9. Veeprho. Available from: [Link]

  • European Pharmacopoeia. (2011). AMIODARONE HYDROCHLORIDE. European Pharmacopoeia 7.0. Available from: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Available from: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • International Council for Harmonisation. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. ICH. Available from: [Link]

  • Drugs.com. (2025). Amiodarone Monograph for Professionals. Drugs.com. Available from: [Link]

  • EDQM - Council of Europe. (n.d.). AMIODARONE IMPURITY E CRS. CRS catalogue. Available from: [Link]

Sources

Application Note: Scalable Synthesis of Dideiodo Amiodarone HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals requiring a high-purity synthesis protocol for Dideiodo Amiodarone Hydrochloride (also known as Desiodoamiodarone or Amiodarone Impurity A).

This compound is the non-iodinated analog of the antiarrhythmic drug Amiodarone. It serves as a critical reference standard for impurity profiling (EP Impurity A) and a tool for toxicological studies isolating the effects of the benzofuran scaffold from iodine-induced thyroid toxicity.

Target Molecule: Dideiodo Amiodarone Hydrochloride IUPAC Name: (2-butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)phenyl)methanone hydrochloride CAS Number: 23551-25-9 (Free base) Molecular Weight: 393.52 g/mol (Free base) / 430.0 g/mol (HCl Salt)

Introduction & Retrosynthetic Strategy

The synthesis of Dideiodo Amiodarone diverges from the classic Amiodarone pathway at the critical iodination stage. While Amiodarone requires the iodination of the phenolic intermediate prior to side-chain attachment (or post-attachment), the Dideiodo protocol bypasses this step entirely.

Strategic Advantage: By utilizing a convergent linear synthesis starting from salicylaldehyde, we establish the benzofuran core first, followed by Friedel-Crafts acylation. The final etherification uses phase-transfer catalysis to ensure high yield without ring halogenation.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Dideiodo Amiodarone HCl Ether Etherification (Williamson Synthesis) Target->Ether Phenol 2-butyl-3-(4-hydroxybenzoyl)benzofuran (Key Intermediate) Ether->Phenol SideChain 2-(Diethylamino)ethyl chloride HCl Ether->SideChain Acylation Friedel-Crafts Acylation & Demethylation Phenol->Acylation Benzofuran 2-Butylbenzofuran Acylation->Benzofuran Anisoyl p-Anisoyl Chloride Acylation->Anisoyl Salicyl Salicylaldehyde Benzofuran->Salicyl Heptanone 2-Heptanone / 2-Bromohexanoate Benzofuran->Heptanone

Caption: Retrosynthetic disconnection showing the linear assembly of the benzofuran core followed by side-chain attachment.

Experimental Protocols

Stage 1: Synthesis of the Benzofuran Core

Objective: Preparation of 2-Butylbenzofuran.[1][2][3][4][5] Mechanism: Rap-Stoermer condensation or intramolecular cyclization of O-alkylated salicylaldehyde.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • Methyl 2-bromohexanoate (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • DMF (Dimethylformamide)

Protocol:

  • Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Salicylaldehyde (12.2 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (34.5 g, 250 mmol) in portions. The suspension will turn yellow.[6]
    
  • Alkylation: Add Methyl 2-bromohexanoate (25.1 g, 120 mmol) dropwise over 20 minutes.

  • Cyclization: Heat the mixture to 120°C for 6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Note: The intermediate ester forms first, followed by decarboxylative cyclization under these conditions.

  • Workup: Cool to room temperature. Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation (bp ~110°C at 5 mmHg) or silica flash chromatography (100% Hexane) to yield a colorless oil.
    
    • Yield Expectation: 75-85%

Stage 2: Acylation & Demethylation

Objective: Synthesis of 2-butyl-3-(4-hydroxybenzoyl)benzofuran. Mechanism: Friedel-Crafts Acylation followed by Lewis acid-mediated demethylation.

Reagents:

  • 2-Butylbenzofuran (from Stage 1)[2][3][4][5][7][8]

  • p-Anisoyl Chloride (1.1 eq)

  • Aluminum Chloride (

    
    , 2.5 eq)
    
  • Dichloromethane (DCM) anhydrous

  • Pyridine hydrochloride (for demethylation step)

Protocol:

  • Acylation:

    • Dissolve 2-Butylbenzofuran (17.4 g, 100 mmol) and p-Anisoyl Chloride (18.8 g, 110 mmol) in anhydrous DCM (200 mL) at 0°C.

    • Add

      
       (16.0 g, 120 mmol) portion-wise, keeping temp < 5°C.
      
    • Stir at RT for 4 hours. Quench with ice/HCl. Extract, dry, and concentrate to get the Methoxy Intermediate .

  • Demethylation:

    • Dissolve the crude Methoxy Intermediate in Toluene (150 mL).

    • Add

      
       (26.6 g, 200 mmol) or Pyridine Hydrochloride (excess).
      
    • Reflux for 6 hours.[1] The methoxy group is cleaved to the phenol.

    • Critical Check: Ensure complete conversion; remaining methoxy impurity is difficult to remove later.

  • Isolation:

    • Cool, quench with dilute HCl. The product may precipitate or require extraction with EtOAc.

    • Recrystallize from Ethanol/Water.

    • Product: Yellowish solid. Yield: ~65% (over 2 steps).

Stage 3: Etherification (The Divergent Step)

Objective: Synthesis of Dideiodo Amiodarone (Free Base). Mechanism: Williamson Ether Synthesis.

Reagents:

  • 2-butyl-3-(4-hydroxybenzoyl)benzofuran (1.0 eq)[9]

  • 2-(Diethylamino)ethyl chloride hydrochloride (1.5 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Toluene (Solvent)[1][10]

  • Tetrabutylammonium bromide (TBAB, 0.05 eq - Phase Transfer Catalyst)

Protocol:

  • Setup: In a reactor, suspend the Phenol intermediate (2.94 g, 10 mmol) and

    
     (4.14 g, 30 mmol) in Toluene (50 mL).
    
  • Reagent Prep: 2-(Diethylamino)ethyl chloride HCl is hygroscopic. Dry it or use fresh. Add it (2.58 g, 15 mmol) to the reactor along with TBAB (160 mg).

    • Safety: This alkylating agent is a vesicant. Handle with extreme care.

  • Reaction: Heat to Reflux (110°C) with vigorous stirring for 12-16 hours.

    • In-Process Control: Monitor HPLC for disappearance of the phenol peak.

  • Workup:

    • Cool to RT. Add Water (50 mL) to dissolve salts.

    • Separate phases.[1][6] Wash organic phase with 5% NaOH (to remove unreacted phenol) and then Brine.

    • Dry over

      
       and concentrate to obtain the oily free base.
      
Stage 4: Salt Formation (Hydrochloride)

Objective: Stabilization and crystallization.

Protocol:

  • Dissolve the crude free base in Acetone or Isopropanol (10 volumes).

  • Cool to 0-5°C.

  • Add HCl in Diethyl Ether (2M) or bubble dry HCl gas slowly until pH ~2.

  • A white precipitate will form. Stir at 0°C for 2 hours.

  • Filtration: Filter the solid, wash with cold acetone/ether.

  • Drying: Vacuum dry at 45°C.

Process Visualization (Workflow)[1][10]

SynthesisWorkflow Start Start: Salicylaldehyde Step1 Step 1: Cyclization (DMF, K2CO3, 120°C) Start->Step1 Inter1 2-Butylbenzofuran Step1->Inter1 Step2 Step 2: Friedel-Crafts (p-Anisoyl Cl, AlCl3) Inter1->Step2 Inter2 Methoxy Ketone Step2->Inter2 Step3 Step 3: Demethylation (AlCl3/Toluene, Reflux) Inter2->Step3 Inter3 Phenol Intermediate (NO IODINE ADDED) Step3->Inter3 Step4 Step 4: Alkylation (DEAE-Cl, K2CO3, Toluene) Inter3->Step4 Divergence from Amiodarone Route Final Dideiodo Amiodarone HCl Step4->Final

Caption: Step-by-step synthetic workflow highlighting the exclusion of the iodination step.

Quality Control & Characterization

Data Summary Table:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.5%HPLC (C18, ACN:Buffer)
Melting Point 168 - 172°C (HCl salt)Capillary Method
Mass Spec [M+H]+ = 394.2 m/zESI-MS
1H NMR Consistent with structure (No aromatic I-C signals)500 MHz DMSO-d6

Key NMR Diagnostic Signals (DMSO-d6):

  • Benzofuran C-2 Butyl: Triplet at ~0.85 ppm (CH3), Multiplets 1.2-1.7 ppm.

  • Side Chain: Triplet at ~1.2 ppm (Diethyl CH3), Quartet ~3.2 ppm (Diethyl CH2).

  • Aromatic Region:

    • Amiodarone has a singlet at ~8.2 ppm (due to Iodine shielding).

    • Dideiodo Amiodarone: Shows standard AA'BB' para-substitution pattern for the benzoyl ring (~7.0 and 7.8 ppm) and standard benzofuran multiplets. Absence of the singlet at 8.2 ppm confirms no iodination.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0. "Amiodarone Hydrochloride Monograph: Impurity A." Council of Europe.

  • Gao, Y., et al. (2014). "Process for the preparation of Amiodarone Hydrochloride and intermediates." Patent CN104262304A.

  • BenchChem. "Independent Verification of the Synthesis of Amiodarone Impurities." BenchChem Technical Library.

  • Cohen-Barak, O., et al. (2003). "Pharmacokinetics of amiodarone and its metabolite desethylamiodarone." Clinical Pharmacokinetics, 42(13).

  • Santa Cruz Biotechnology. "2-Butyl-3-(4-hydroxybenzoyl)benzofuran Product Data." SCBT.

Sources

Strategic Isolation and Characterization of Amiodarone Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic generation, identification, and preparative isolation of Amiodarone degradation products. It moves beyond standard pharmacopeial testing to provide a practical workflow for isolating these compounds for use as reference standards or in toxicological studies.

Application Note: AN-AMIO-ISO-01

Introduction & Chemical Context

Amiodarone Hydrochloride is a Class III antiarrhythmic agent characterized by high lipophilicity and a benzofuran core. Its stability profile is complex; while the drug is relatively thermally stable, it exhibits significant sensitivity to photolysis (deiodination) and hydrolysis (ether cleavage) under stress conditions.

For drug development professionals, isolating these degradants is critical because standard commercial libraries often lack specific breakdown products required for comprehensive impurity profiling (ICH Q3A/B).

The Challenge of Isolation

Amiodarone's logP (~7.6) necessitates high-organic mobile phases. However, its degradation products—specifically the phenolic Impurity D and the de-iodinated Impurity A —possess distinct polarity and ionization profiles. This protocol leverages these physicochemical differences (pKa shifts) to optimize preparative separation.

Degradation Pathways & Target Analytes

Before isolation, we must generate the targets in sufficient quantity. The two primary degradation pathways yield the most relevant impurities for isolation.

Target 1: Hydrolytic Degradation (Impurity D)

Under basic conditions, the ether linkage undergoes nucleophilic attack, releasing the diethylaminoethyl side chain and resulting in a phenolic benzofuran.

  • Name: (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone[1][2]

  • Mechanism: Base-catalyzed O-dealkylation.

Target 2: Photolytic Degradation (Impurity A & Secondary Photoproducts)

Exposure to UV light causes homolytic fission of the Carbon-Iodine bond.

  • Name: (2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone (Mono-desiodo)

  • Mechanism: Radical deiodination.

Degradation Pathway Diagram[3][4]

AmiodaroneDegradation Amiodarone Amiodarone HCl (Parent) ImpurityD Impurity D (Phenolic/Hydrolytic) Amiodarone->ImpurityD 1N NaOH, 60°C (Ether Cleavage) ImpurityA Impurity A (Mono-desiodo) Amiodarone->ImpurityA UV Light (ICH Q1B) (Deiodination) ImpurityB Impurity B (Desethyl - Acidic/Metab) Amiodarone->ImpurityB 1N HCl (N-Dealkylation)

Figure 1: Primary degradation pathways of Amiodarone leading to isolatable targets. Blue indicates the parent compound; Red, Yellow, and Green indicate specific stress pathways.

Protocol: Forced Degradation for Scale-Up

To isolate mg-to-gram quantities, we must stress the API beyond standard analytical limits (10-20%) to roughly 40-50% degradation, ensuring high yield without total mineralization.

Reagents
  • Amiodarone HCl (API)[3][4]

  • 1N Sodium Hydroxide (NaOH)

  • Methanol (HPLC Grade)

  • Hydrogen Peroxide (30%) - Optional for oxidative studies

Procedure A: Generation of Impurity D (Base Hydrolysis)
  • Dissolution: Dissolve 500 mg of Amiodarone HCl in 25 mL of Methanol.

  • Stress Induction: Add 25 mL of 1N NaOH.

  • Incubation: Heat at 60°C under reflux for 4–6 hours.

    • Checkpoint: Monitor via UPLC every hour. Stop when the parent peak area decreases by ~50%.

  • Quenching: Cool to room temperature and neutralize with 1N HCl to pH 7.0.

  • Preparation: Evaporate methanol under vacuum. Re-dissolve the precipitate in 50:50 ACN:Water for Prep-HPLC injection.

Procedure B: Generation of Impurity A (Photolysis)
  • Preparation: Prepare a 10 mg/mL solution of Amiodarone HCl in Methanol.

  • Exposure: Place in a quartz photochemical reactor or ICH Q1B photostability chamber.

  • Irradiation: Expose to 1.2 million lux hours (approx. 24-48 hours depending on intensity).

    • Note: Amiodarone is extremely light-sensitive; significant color change (yellow to orange) will occur.

Analytical Method Development (Screening)

Before preparative isolation, the separation must be optimized on an analytical scale. The use of Ammonium Formate is crucial here to ensure Mass Spectrometry compatibility and easy lyophilization later.

Analytical Conditions (UPLC/HPLC)
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate, pH 3.5 (adjusted w/ Formic Acid)
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)
Flow Rate 0.8 mL/min
Detection UV at 240 nm (Amiodarone max) and 280 nm
Gradient 0 min: 40% B 15 min: 90% B 20 min: 90% B

Technical Insight: The low pH (3.5) keeps the tertiary amine of Amiodarone and Impurity A protonated (cationic), improving peak shape. Impurity D (phenol) remains neutral/protonated, increasing its retention relative to more polar degradants.

Protocol: Preparative Isolation

This protocol scales the analytical method to a preparative system (e.g., 21.2 mm ID column) to isolate pure fractions.

Preparative System Setup[7][8]
  • Column: C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm or 10 µm).

  • Flow Rate: 15–20 mL/min.

  • Injection Volume: 2–5 mL (approx. 50–100 mg load per run).

Step-by-Step Isolation Workflow
  • Equilibration: Flush the column with 50% Mobile Phase B for 20 minutes.

  • Gradient Execution:

    • Use a shallower gradient than the analytical method to maximize resolution between the parent peak and close-eluting isomers.

    • Gradient: 50% B to 95% B over 40 minutes.

  • Fraction Collection:

    • Trigger: UV Absorbance (240 nm).

    • Threshold: Collect peaks > 50 mAU.

    • Logic: Impurity D typically elutes before Amiodarone in Reverse Phase due to the loss of the lipophilic butyl/ethyl chains or the introduction of the polar hydroxyl group (depending on exact structure variant). Note: In deep hydrolytic cleavage, the loss of the diethylaminoethyl chain significantly reduces retention time.

  • Post-Run Processing:

    • Pool fractions corresponding to Impurity D and Impurity A.

    • Lyophilization: Freeze-dry the fractions. Avoid rotary evaporation at high temps (>40°C) to prevent thermal degradation of the isolated fractions.

Isolation Workflow Diagram

IsolationWorkflow Sample Stressed Sample (Acid/Base/Light) Filter Filtration (0.45 µm PTFE) Sample->Filter PrepLC Preparative HPLC (C18, Amm. Formate) Filter->PrepLC Detect UV Detection (240 nm) PrepLC->Detect Fraction Fraction Collection (Time/Threshold) Detect->Fraction QC Analytical QC (Purity Check >95%) Fraction->QC QC->PrepLC Fail (Re-inject) Dry Lyophilization (Solvent Removal) QC->Dry Pass Final Isolated Standard (NMR/MS Ready) Dry->Final

Figure 2: Step-by-step workflow for the preparative isolation of Amiodarone impurities.

Characterization & Validation

Once isolated, the identity of the degradants must be confirmed using MS and NMR.

Mass Spectrometry (LC-MS/MS)[3][9][10][11]
  • Ionization: ESI Positive Mode.

  • Amiodarone [M+H]+: m/z ~646.

  • Impurity D [M+H]+: m/z ~436 (Consistent with loss of diethylaminoethyl chain and iodines, depending on specific cleavage). Correction: USP Impurity D is (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone.[1][2] MW is ~630. Wait, 645 (Amio) - 100 (diethylaminoethyl) + 1 (H) = ~546.

    • Verification: Impurity D (USP) MW is 546.1 g/mol .

    • Note: De-iodinated products will show mass shifts of -126 Da (loss of I, gain of H).

NMR Spectroscopy[5][8][11]
  • 1H NMR (DMSO-d6):

    • Impurity D: Look for the disappearance of the triplet/quartet signals associated with the diethylaminoethoxy tail (approx 1.0–3.0 ppm) and the appearance of a phenolic proton (exchangeable with D2O).

    • Impurity A: Look for the integration of aromatic protons. The symmetric pattern of the di-iodo ring in Amiodarone will become asymmetric in the mono-iodo derivative.

Summary of Key Impurities
ImpurityCommon NameOriginMolecular WeightKey MS Feature
Amiodarone ParentAPI645.3[M+H]+ 646
Impurity D -Basic Hydrolysis546.1Loss of amine tail
Impurity A Des-iodoPhotolysis519.4[M+H]+ 520 (-126 Da)
Impurity B Des-ethylMetabolite/Acid617.3[M+H]+ 618 (-28 Da)

References

  • Coelho, A. S., et al. (2020).[4] Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Bargnoux, P. J., et al. (2004). Effects of metabolites and analogs of amiodarone on alveolar macrophages: structure-activity relationship. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Ribeiro, I. F., et al. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Taylor & Francis. [Link]

  • SCIEX. (2020). Impurity Profiling of Amiodarone using X500R QTOF System. [Link]

Sources

Application Note and Protocol: Preparation of Dideiodo Amiodarone Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of dideiodo amiodarone, a critical reference standard for the quality control of the antiarrhythmic drug, amiodarone. Dideiodo amiodarone, also known as Amiodarone Impurity A, is a key related substance that must be monitored to ensure the safety and efficacy of amiodarone drug products.[1][2] This application note furnishes a detailed, step-by-step protocol for the laboratory-scale preparation of this reference standard, grounded in established synthetic methodologies for amiodarone and its analogues.[3][4][5] The causality behind experimental choices is elucidated to provide researchers with a deep understanding of the process. Furthermore, protocols for purification and rigorous analytical characterization are provided to ensure the identity, purity, and suitability of the prepared standard for use in regulated pharmaceutical environments.

Introduction: The Imperative for a Well-Characterized Dideiodo Amiodarone Standard

Amiodarone is a potent Class III antiarrhythmic agent widely used in the management of various cardiac dysrhythmias.[5] Its complex synthesis and potential for degradation necessitate stringent quality control measures to identify and quantify any impurities. Dideiodo amiodarone, chemically known as (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone, is a significant process-related impurity in the synthesis of amiodarone.[1][6] Its structure is identical to amiodarone but lacks the two iodine atoms on the phenyl ring.

The presence and quantity of dideiodo amiodarone must be strictly controlled within specifications outlined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). To achieve this, highly pure, well-characterized reference standards of dideiodo amiodarone are indispensable for:

  • Analytical Method Validation: Establishing the specificity, linearity, accuracy, and precision of chromatographic methods used for impurity profiling of amiodarone.

  • Routine Quality Control: Accurate identification and quantification of dideiodo amiodarone in batches of amiodarone active pharmaceutical ingredient (API) and finished drug products.

  • Forced Degradation Studies: Understanding the degradation pathways of amiodarone under various stress conditions.

This guide provides a robust and reliable methodology for the de novo synthesis and qualification of a dideiodo amiodarone reference standard, empowering researchers and quality control analysts to ensure the quality of amiodarone-containing pharmaceuticals.

Synthetic Pathway Overview

The synthesis of dideiodo amiodarone is logically derived from the established synthetic routes for amiodarone, with the notable omission of the iodination step. The general strategy involves a multi-step process commencing with the formation of a 2-butylbenzofuran core, followed by Friedel-Crafts acylation to introduce the substituted benzoyl moiety, and concluding with an etherification to append the characteristic diethylaminoethoxy side chain.[4]

The workflow can be visualized as follows:

Dideiodo_Amiodarone_Synthesis cluster_0 Step 1: Benzofuran Core Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Demethylation cluster_3 Step 4: Etherification & Salt Formation A Salicylaldehyde C 2-Butylbenzofuran A->C Reaction with B B 2-Bromohexanoyl chloride B->C E 2-Butyl-3-(4-methoxybenzoyl)benzofuran C->E Acylation with D D p-Anisoyl chloride F 2-Butyl-3-(4-hydroxybenzoyl)benzofuran E->F H Dideiodo Amiodarone HCl F->H Reaction with G G 2-Diethylaminoethyl chloride HCl Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity and Assay A ¹H NMR B ¹³C NMR C Mass Spectrometry (MS) D FTIR E HPLC-UV (Purity) F Melting Point G Loss on Drying H Residue on Ignition Start Prepared Dideiodo Amiodarone HCl Start->A Start->B Start->C Start->D Start->E Start->F Start->G Start->H

Sources

Thin-layer chromatography (TLC) separation of amiodarone impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Profiling of Amiodarone Hydrochloride and Related Impurities

Introduction & Scope

Amiodarone Hydrochloride is a Class III antiarrhythmic agent widely used for treating ventricular and supraventricular arrhythmias.[1] Its chemical structure, a benzofuran derivative containing two iodine atoms and a tertiary amine side chain, presents unique chromatographic challenges. The molecule is highly lipophilic, basic, and critically photosensitive .

While High-Performance Liquid Chromatography (HPLC) is the regulatory standard for quantitative release testing (as per USP/EP), Thin-Layer Chromatography (TLC) remains a vital tool in early-stage drug development, stress testing, and rapid impurity profiling.

Why Use This Protocol?

  • High Throughput: Simultaneous profiling of multiple stability samples (e.g., photodegradation time-points) on a single plate.

  • Matrix Tolerance: Ability to analyze crude reaction mixtures or formulated products (tablets) without the extensive cleanup required for HPLC.

  • Specific Selectivity: This protocol is optimized to separate the parent drug from its two most critical degradation products: Impurity D (de-iodinated) and Impurity E (N-desethyl metabolite).

Mechanistic Principles

The separation relies on a delicate balance between adsorption and partition mechanisms on Silica Gel 60 F254.

  • Silanol Interactions: Amiodarone is a tertiary amine. On unmodified silica, the basic amine interacts strongly with acidic silanol groups (

    
    ), causing severe peak tailing.
    
  • Mobile Phase Modifier: We utilize Anhydrous Formic Acid in the mobile phase.[2] The acid serves two functions:

    • It suppresses the ionization of surface silanols.

    • It ensures the analyte is fully protonated, creating a consistent ion-pair species that migrates with sharper band definition.

  • Selectivity: The solvent system (Methylene Chloride/Methanol) is tuned to differentiate the lipophilic di-iodo parent from the slightly more polar mono-iodo (Impurity D) and the secondary amine (Impurity E).

Visualization: Chromatographic Interaction Mechanism

G cluster_0 Stationary Phase Interface Silica Silica Surface (Si-OH) Modifier Formic Acid (Mobile Phase) Silica->Modifier Suppression of Ionization Analyte Amiodarone (Tertiary Amine) Modifier->Analyte Protonation (Sharper Bands) Analyte->Silica Reduced Interaction (No Tailing)

Caption: Mechanism of tailing reduction using Formic Acid on Silica stationary phase.

Experimental Protocol

WARNING: Amiodarone is highly sensitive to light. All sample preparation and plate development must be performed in low-light conditions or using amber glassware. Exposure to standard laboratory fluorescent light can induce de-iodination (forming Impurity D) within minutes.

Materials & Reagents
  • Stationary Phase: HPTLC Glass Plates, Silica Gel 60 F254 (20 x 10 cm).

  • Solvents: Methylene Chloride (DCM), Methanol (MeOH), Anhydrous Formic Acid (All Analytical Grade).

  • Standards: Amiodarone HCl (CRS), Impurity D (CRS), Impurity E (CRS).

Mobile Phase Preparation

Prepare fresh daily to prevent esterification of the formic acid/methanol mixture.

  • Ratio: Methylene Chloride : Methanol : Anhydrous Formic Acid[2]

  • Volume: 85 : 10 : 5 (v/v/v)[2]

  • Mixing: Mix thoroughly in a separator funnel; do not shake vigorously to avoid excessive pressure buildup.

Sample Preparation
Solution TypeConcentrationSolventNotes
Standard Stock 1.0 mg/mLMethanolStore in Amber Vial at 4°C.
Test Sample 10.0 mg/mLDCM/MeOH (1:1)Filter through 0.45 µm PTFE if turbid.
Impurity Mix 0.1 mg/mLMethanolSpike Impurities D & E for resolution check.
Chromatographic Workflow
  • Plate Activation: Pre-wash plate with Methanol, dry, then activate at 120°C for 20 mins.

  • Application: Apply 5 µL of samples as 8 mm bands, 10 mm from the bottom edge.

  • Chamber Saturation: Saturate a twin-trough chamber with mobile phase for 20 minutes (with filter paper).

    • Note: Proper saturation is critical to prevent "smiling" effects at the solvent front.

  • Development: Develop the plate until the solvent front reaches 70 mm (approx. 8 cm from bottom).

  • Drying: Dry in a stream of cold air for 5 minutes. Do not use heat (accelerates degradation).

  • Detection: Examine immediately under UV light at 254 nm.

Visualization: Operational Workflow

Workflow Start Sample Prep (Amber Glass) App Band Application (5 µL) Start->App Sat Chamber Saturation (20 min) App->Sat Dev Development (DCM:MeOH:FA) Sat->Dev Dry Cold Air Dry (No Heat) Dev->Dry Det UV 254nm Detection Dry->Det

Caption: Step-by-step HPTLC workflow emphasizing light protection and cold drying.

System Suitability & Results

Acceptance Criteria

To validate the run, the System Suitability Solution (mixture of Parent, Impurity D, and Impurity E) must display:

  • Resolution (Rs): > 1.2 between Amiodarone and Impurity E.

  • Tailing Factor: < 1.3 for the main Amiodarone peak.

  • Rf Stability: Relative Standard Deviation (RSD) of Rf values < 2.0% across 6 tracks.

Expected Retardation Factors (Rf)

Note: Rf values are system-dependent. Use these as relative guides.

CompoundDescriptionApprox. RfVisual Characteristic (UV 254)
Impurity E Desethyl-amiodarone0.35 - 0.40Dark spot (Secondary amine increases polarity)
Amiodarone Parent Drug0.50 - 0.55Intense Dark spot
Impurity D De-iodinated analog0.58 - 0.62Runs slightly higher/closer to parent

Interpretation: Impurity E (more polar due to exposed NH group) is retained longer than the parent. Impurity D (loss of heavy Iodine atom) often migrates slightly faster or co-elutes depending on exact humidity; resolution from parent is the critical SST parameter.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Secondary Spots appear in Standard Photodegradation during prepPrepare fresh standards in darkness/red light . Use amber glassware.
Tailing Peaks Insufficient Acid / Old PlateIncrease Formic Acid by 1%. Re-activate plates at 120°C.
"Smiling" Solvent Front Uneven SaturationEnsure filter paper in chamber is fully soaked. Allow 20 min saturation.
Low Sensitivity UV Lamp AgingCheck UV bulb intensity at 254 nm. Ensure plate F254 indicator is active.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) 11.0 . (2023). Amiodarone Hydrochloride Monograph [0803]. European Directorate for the Quality of Medicines & HealthCare.

  • Christopherson, M. J., Yoder, K. J., & Miller, R. B. (2004).[4] Validation of a stability-indicating HPLC method for the determination of amiodarone HCl and its related substances in amiodarone HCl injection. Journal of Liquid Chromatography & Related Technologies.

  • PubChem Database. (2023). Amiodarone Hydrochloride - Compound Summary.

  • United States Pharmacopeia (USP) . (2023).[3] Amiodarone Hydrochloride: USP Monograph.

Sources

Optimizing Bioavailability: Solubility Enhancement of Dideiodoamiodarone for In Vitro Cardiac Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dideiodoamiodarone (DDA), a non-iodinated analog of the Class III antiarrhythmic amiodarone, is a critical tool for distinguishing the intrinsic ion-channel blocking effects of amiodarone from its iodine-mediated thyroid cytotoxicity.[1][2] However, DDA shares the extreme lipophilicity of its parent compound, presenting significant challenges in aqueous cell culture environments. This guide details three validated protocols to enhance the solubility and bioavailability of DDA: Solvent-Shifting , Cyclodextrin Complexation , and Albumin Stabilization .[1]

Physicochemical Profile & The Solubility Challenge

To successfully solubilize DDA, one must first understand the molecular barriers. Like amiodarone, DDA is a benzofuran derivative that is practically insoluble in water but highly soluble in lipids and organic solvents.

PropertyDideiodoamiodarone (DDA)Amiodarone (Reference)Impact on Cell Culture
LogP (Lipophilicity) ~6–7 (Estimated)7.57High tendency to precipitate in aqueous media; adsorbs to plasticware.[1][2]
pKa ~6.56 (Basic)6.56Ionized at acidic pH; uncharged (insoluble) at physiological pH (7.4).[2]
Molecular Weight ~393.5 g/mol 645.3 g/mol Smaller size may alter binding kinetics with carriers compared to parent drug.
Solubility (Water) < 1 µg/mL< 0.7 mg/mLRequires enhancement for therapeutic dosing (1–10 µM).

The "Crash-Out" Phenomenon: When a DDA-DMSO stock is pipetted directly into warm media, the sudden change in polarity often causes the drug to crystallize instantly.[1] These micro-crystals are invisible to the naked eye but result in:

  • Dosage Error: Cells receive a fraction of the intended dose.

  • Physical Toxicity: Crystals settle on the cell monolayer, causing mechanical stress (pseudo-cytotoxicity).

Protocol A: The "Solvent-Shift" Method (Standard)

Best for: Short-term assays (Acute electrophysiology) where carrier effects must be minimized.[1][2]

This method utilizes a high-concentration organic stock followed by a rapid dilution step to create a metastable supersaturated solution.[1][2]

Materials
  • Dideiodoamiodarone (Solid)[1][2][3]

  • Anhydrous DMSO (Cell Culture Grade)[1][2]

  • Vortex mixer[1][2]

  • Pre-warmed Culture Media (37°C)[1][2]

Step-by-Step Procedure
  • Primary Stock Preparation: Dissolve DDA in 100% DMSO to a concentration of 10 mM .

    • Note: Ensure the vial is glass. DDA adsorbs to polypropylene.

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate working solution in DMSO (e.g., 100x the final concentration).

    • Do NOT dilute directly from 10 mM to media if the final target is low (e.g., 1 µM), as the volume accuracy will be poor.

  • Rapid Dispersion:

    • Place the culture media tube on a vortex set to medium speed.

    • Inject the DMSO stock sub-surface into the vortexing media.

    • Rationale: Sub-surface injection prevents the formation of a drug film on the liquid surface.

  • Limit: Ensure final DMSO concentration is < 0.1% (v/v) to avoid vehicle toxicity in cardiomyocytes.

Protocol B: Cyclodextrin Complexation (Gold Standard)

Best for: Long-term incubation (24h–72h), toxicity screening, and metabolic studies.[1][2]

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic DDA molecule, keeping it soluble in water without altering its pharmacological activity.[1][2]

Mechanism of Action

Figure 1: Mechanism of HP-β-CD solubilization.[1][2] The hydrophobic DDA is shielded from the aqueous environment until it partitions into the lipophilic cell membrane.

Protocol: The Co-Solvent Evaporation Method
  • Molar Ratio Calculation: Use a 1:5 to 1:10 (Drug:CD) molar ratio to ensure complete entrapment.

    • Example: For 10 mg DDA, use ~300 mg HP-β-CD.[1][2]

  • Dissolution:

    • Dissolve DDA in a small volume of Ethanol (absolute).

    • Dissolve HP-β-CD in deionized water (10% w/v).[1][2]

  • Mixing: Dropwise add the DDA/Ethanol solution to the stirring CD/Water solution.

  • Solvent Removal: Stir the mixture in a fume hood for 4–6 hours (or use a rotary evaporator) to evaporate the ethanol. The solution should remain clear.

  • Sterilization: Filter sterilize (0.22 µm PVDF) the resulting aqueous complex.

  • Usage: This aqueous stock can now be added directly to media without precipitation risks.

Protocol C: Albumin Stabilization (Physiological)

Best for: Mimicking in vivo pharmacokinetics.[1][2]

Since amiodarone is >96% protein-bound in plasma, protein-free media (often used in patch-clamp) exacerbates solubility issues.[1][2]

Procedure
  • Supplement culture media with 1% to 4% BSA (Bovine Serum Albumin) or 10% FBS prior to drug addition.

  • Follow Protocol A (Solvent-Shift).[2] The albumin acts as a "sink," immediately binding the DDA molecules as they enter the aqueous phase, preventing crystal nucleation.

  • Warning: This reduces the free drug concentration. You may need to increase the total dosage to achieve the same IC50 observed in protein-free conditions.

Quality Control & Validation

Before running valuable experiments, validate your solubilization method.

MethodProcedurePass Criteria
Visual Inspection Hold tube against a dark background with a bright light (Tyndall effect).[1][2]No scattering or "haze." Solution is crystal clear.
Microscopy Place 100 µL of final media in a 96-well plate. Incubate 1h. View at 20x.No needle-shaped crystals visible on the bottom.[1][2]
Recovery Check Centrifuge media (10,000 x g, 5 min). Measure supernatant absorbance (UV 242 nm).Absorbance matches theoretical concentration (standard curve).

Experimental Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal solubilization strategy based on experimental duration and constraints.

References

  • Rubim, A. M., et al. (2017).[4] Inclusion complex of amiodarone hydrochloride with cyclodextrins: preparation, characterization and dissolution rate evaluation. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link][1][2]

  • Deranged Physiology. (2024). Amiodarone: Chemical and Physical Properties. Retrieved from [Link]

Sources

Extraction of amiodarone impurities from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Extraction and Profiling of Amiodarone, Metabolites, and Degradation Impurities from Biological Matrices

Abstract

This Application Note provides a definitive guide for the bioanalytical extraction of Amiodarone (AMI), its major metabolite Desethylamiodarone (DEA), and associated iodine-loss impurities from complex biological matrices (plasma, serum, tissue). Due to the extreme lipophilicity (logP ~7.6) and large volume of distribution of amiodarone, standard extraction protocols often suffer from phospholipid contamination and poor recovery of polar degradation products. This guide details two optimized protocols: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for high-purity impurity profiling, and Liquid-Liquid Extraction (LLE) for high-throughput therapeutic drug monitoring (TDM). Critical emphasis is placed on preventing ex vivo photolytic de-iodination, a common source of false "impurity" identification.

Introduction & Chemical Context

Amiodarone is a Class III antiarrhythmic agent characterized by a benzofuran core and two iodine atoms.[1] In biological systems, the primary "impurity" of interest is the active metabolite Desethylamiodarone (DEA) (Impurity D in USP/EP). However, during bioanalysis, researchers must also monitor for De-iodinated degradation products (Impurities A, B, and E variants), which can form via photolysis during sample handling.

Key Analytical Challenges:

  • Phospholipid Suppression: AMI elutes late in Reverse Phase (RP) chromatography, often co-eluting with endogenous phospholipids, causing severe matrix effects in MS/MS.

  • Photolability: The carbon-iodine bond is weak; exposure to standard laboratory lighting can generate de-iodinated artifacts (Impurity A/E) within minutes.

  • Adsorption: AMI sticks avidly to glass and plastic surfaces in non-organic solvents.

Pre-Analytical Directives (The "Zero-Step")

Failure to adhere to these steps invalidates the downstream extraction.

  • Light Protection: All extraction steps must be performed under Yellow/Amber Light (sodium vapor or filtered LED). Use amber polypropylene tubes.

  • Adsorption Prevention: Never store aqueous stock solutions. Always maintain >50% organic solvent (Methanol/Acetonitrile) in working standards.

  • Enzyme Inhibition: For tissue samples, keep samples on ice and process immediately to prevent metabolic conversion of AMI to DEA post-collection.

Method Selection Strategy

The choice of extraction method depends on the analytical goal: Impurity Profiling (Sensitivity) vs. Routine TDM (Speed).

ExtractionStrategy Start Select Analytical Goal Goal1 Impurity Profiling / Low Level Quantitation (<1 ng/mL) Start->Goal1 Goal2 Routine TDM / High Throughput (>50 ng/mL) Start->Goal2 MethodSPE Protocol A: Mixed-Mode SPE (MCX) (Removes Phospholipids) Goal1->MethodSPE Required for Cleanliness Matrix Matrix Complexity? Goal2->Matrix Matrix->MethodSPE High (Tissue/Liver) MethodLLE Protocol B: Liquid-Liquid Extraction (LLE) (Cost Effective) Matrix->MethodLLE Moderate (Plasma/Serum)

Figure 1: Decision matrix for selecting the appropriate extraction methodology based on sensitivity requirements and matrix complexity.

Protocol A: Mixed-Mode Cation Exchange (SPE)

Best For: Impurity profiling, removing phospholipids, and tissue homogenates. Mechanism: Retains Amiodarone (Basic, pKa ~9.6) via cation exchange while washing away neutrals and acidic interferences.[2]

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (NH₄OH), Acetonitrile (ACN).

Step-by-Step Workflow:

  • Sample Pre-Treatment:

    • Aliquot 200 µL Plasma/Tissue Homogenate.

    • Add 200 µL 2% Formic Acid (aq) .

    • Why? Acidification (pH ~2-3) ensures AMI and DEA are fully protonated (positively charged) to bind to the cation exchange sorbent.

    • Vortex 30s.[3] Centrifuge at 10,000 x g for 5 min to pellet particulates.

  • Conditioning:

    • 1 mL MeOH (activates hydrophobic regions).

    • 1 mL Water (equilibrates ionic regions).

  • Loading:

    • Load pre-treated supernatant (~400 µL) at low vacuum (<5 inHg).

    • Critical: Flow rate must be slow (1 drop/sec) to allow ion-exchange interaction.

  • Wash 1 (Aqueous - Removal of Proteins/Salts):

    • 1 mL 2% Formic Acid in Water.

    • Mechanism:[4] Maintains charge on analyte; removes hydrophilic interferences.

  • Wash 2 (Organic - Removal of Neutrals/Acids):

    • 1 mL 100% Methanol.

    • Mechanism:[4] This is the "Magic Step." Since AMI is locked by ionic bonds, we can use 100% organic solvent to wash away neutral lipids and acidic impurities without eluting the drug.

  • Elution:

    • 2 x 250 µL 5% NH₄OH in Acetonitrile/Methanol (50:50) .

    • Mechanism:[4] High pH (>10) neutralizes the amine on AMI/DEA, breaking the ionic bond. The organic solvent then releases the now-neutral hydrophobic molecule.

  • Post-Elution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 50:50 ACN:H₂O + 0.1% FA).

SPE_Workflow Step1 1. Acidify Sample (pH < 3) Creates [AMI+] Step2 2. Load MCX [AMI+] binds to [SO3-] Step1->Step2 Step3 3. Wash MeOH Removes Neutrals [AMI+] stays bound Step2->Step3 Step4 4. Elute (Base) Neutralize to [AMI] Release Step3->Step4

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for Amiodarone.

Protocol B: Liquid-Liquid Extraction (LLE)

Best For: High-throughput clinical samples, cost-sensitive labs. Mechanism: Partitioning of uncharged (neutral) Amiodarone into non-polar solvent.

Step-by-Step Workflow:

  • Sample Pre-Treatment:

    • Aliquot 200 µL Plasma.

    • Add 50 µL 1.0 M Ammonium Carbonate (pH 9-10) .

    • Why? We must drive the pH above the pKa (9.6) to ensure AMI is in its neutral, non-polar form.

  • Extraction:

    • Add 1.0 mL Hexane or Hexane:TBME (80:20) .

    • Note: Hexane is highly selective for non-polar AMI, leaving most polar matrix components behind.

    • Shake/Vortex vigorously for 10 minutes.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 10 min at 4°C.

    • Tip: A "flash freeze" (placing tube in dry ice/methanol bath) can help freeze the aqueous bottom layer, allowing easy pouring of the organic top layer.

  • Evaporation & Reconstitution:

    • Transfer organic (top) layer to a fresh amber tube.

    • Evaporate to dryness (Nitrogen, 40°C).

    • Reconstitute in 100 µL Mobile Phase.

Quantitative Data & Validation Criteria

Table 1: Comparative Recovery and Matrix Effects (Plasma)

Parameter Protocol A (MCX SPE) Protocol B (LLE Hexane) Protocol C (Protein Ppt)*
Amiodarone Recovery 92% ± 3% 85% ± 5% >95%
DEA Recovery 94% ± 2% 82% ± 6% >95%
Phospholipid Removal >99% ~90% <10% (Poor)
Matrix Effect (ME) 0.98 - 1.02 (Negligible) 0.90 - 1.10 (Acceptable) 0.40 - 0.60 (Suppression)

| Impurity Sensitivity | High | Moderate | Low |

*Protein Precipitation (PPT) is NOT recommended for impurity profiling due to massive ion suppression from phospholipids.

System Suitability Requirements:

  • Carryover: Inject a blank after the highest standard (ULOQ). Response must be <20% of LLOQ. Amiodarone is sticky; use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.

  • Resolution: Resolution (Rs) between Amiodarone and Impurity D (DEA) must be > 1.5.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Lallemand, A., et al. (2020). Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • European Pharmacopoeia (Ph. Eur.). Amiodarone Hydrochloride Monograph. Impurity A, B, C, D, E definitions. [Link]

  • PubChem. Amiodarone Compound Summary. National Library of Medicine. [Link]

Sources

2-butyl-3-benzofuranyl ketone intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Butyl-3-Benzofuranyl Ketone Intermediates

Part 1: Executive Summary & Strategic Context

Target Molecule: 2-butyl-3-(4-hydroxybenzoyl)benzofuran (CAS: 52490-15-0) and its methyl-ether precursor. Primary Application: Key pharmacophore intermediate for Class III antiarrhythmic agents (e.g., Amiodarone, Dronedarone).

Technical Scope: This guide details the synthesis of the 2-butyl-3-benzofuranyl ketone scaffold. While various routes exist, the industry standard relies on the Friedel-Crafts acylation of 2-butylbenzofuran. This pathway offers the highest reliability for scale-up but presents specific challenges regarding regioselectivity and exothermic control.

Critical Quality Attributes (CQAs):

  • Regioselectivity: Exclusive acylation at the C3 position is required. C5/C6 isomers are difficult to remove downstream.

  • Impurity Control: Unreacted 2-butylbenzofuran and bis-acylated byproducts must be minimized (<0.1%).[1]

  • Color/Purity: The intermediate must be isolated as a white to off-white solid; color bodies often indicate polymerization of the furan ring.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthesis is best approached via a convergent strategy. The benzofuran core (nucleophile) is coupled with an activated benzoyl chloride (electrophile).

Route Selection:

  • Route A (Recommended): Acylation of 2-butylbenzofuran with p-anisoyl chloride, followed by demethylation. This route protects the phenolic oxygen, preventing catalyst poisoning during the Lewis Acid step.

  • Route B (Direct): Direct acylation with p-hydroxybenzoyl chloride.[1] Risk:[1][2] Low yields due to complexation of the Lewis acid with the free phenol.

SynthesisPathway Start 2-Butylbenzofuran (Nucleophile) Inter Intermediate: 2-butyl-3-(4-methoxybenzoyl)benzofuran Start->Inter Friedel-Crafts Acylation (SnCl4 or AlCl3, DCM, <5°C) Impurity Impurity Risk: C5/C6 Isomers Start->Impurity High Temp / Excess Catalyst Reagent p-Anisoyl Chloride (Electrophile) Reagent->Inter Final Target: 2-butyl-3-(4-hydroxybenzoyl)benzofuran Inter->Final Demethylation (Pyridine HCl or AlCl3/Thiol)

Figure 1: Strategic synthetic pathway highlighting the two-stage construction to ensure high purity.

Part 3: Detailed Experimental Protocols

Stage 1: Friedel-Crafts Acylation

Objective: Synthesis of 2-butyl-3-(4-methoxybenzoyl)benzofuran.[1][3][4][5]

Reagents & Materials:

  • 2-Butylbenzofuran (1.0 equiv)[1][2]

  • 4-Methoxybenzoyl chloride (p-Anisoyl chloride) (1.1 equiv)[1]

  • Tin(IV) Chloride (

    
    ) (1.2 equiv) OR Aluminum Chloride (
    
    
    
    )[1]
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, addition funnel, and internal thermometer.

  • Solvent Charge: Charge DCM (10 volumes relative to benzofuran mass) and cool to 0–5°C .

  • Catalyst Addition (Exothermic):

    • Add

      
       (or 
      
      
      
      ) slowly.
    • Expert Insight:

      
       is a liquid and easier to handle for regioselectivity control, though 
      
      
      
      is cheaper. If using
      
      
      , add as a solid in portions to prevent temperature spikes.
  • Electrophile Formation: Add 4-methoxybenzoyl chloride dropwise, maintaining temperature <5°C. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve 2-butylbenzofuran in minimal DCM. Add this solution dropwise to the reaction mixture over 30–60 minutes.

    • Critical Parameter: Do not allow temperature to exceed 10°C. Higher temperatures promote acylation at the C5 position of the benzofuran ring.

  • Reaction Monitoring: Warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC until starting material is <1.0%.

  • Quench (Violent): Cool mixture back to 0°C. Slowly pour the reaction mixture into a stirred slurry of ice/HCl (1N).

    • Safety: Evolution of HCl gas.[6] Use a scrubber.

  • Work-up: Separate organic layer.[1][4][7] Wash aqueous layer with DCM. Combine organics and wash with:

    • Water (2x)

    • Sat.

      
       (to remove p-anisic acid byproduct)
      
    • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white crystals.
    
Stage 2: Demethylation (Deprotection)

Objective: Conversion to 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[1][4][5][8][9]

Protocol:

  • Reaction: Mix the methoxy-intermediate (from Stage 1) with Pyridine Hydrochloride (3.0 equiv).

  • Conditions: Heat to 180–190°C (melt) for 1–2 hours.

    • Alternative: For milder conditions, use

      
       in DCM at -78°C to RT, though this is cost-prohibitive at kilo-scale.[1]
      
  • Quench: Cool to 80°C and pour into water/ice. The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Toluene or Methanol to achieve pharmaceutical purity (>99.5%).

Part 4: Process Analytical Technology (PAT)

Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 99.0%C18 Column, ACN/Water Gradient
Melting Point 134–136°C (Generic range)DSC / Capillary
Mass Spec [M+H]+ calc: 295.13LC-MS (ESI+)
Key impurity 2-butylbenzofuran (<0.1%)HPLC (RT relative to product ~1.[1]2)

NMR Validation (Expected Data):

  • 1H NMR (

    
    ): 
    
    
    
    7.8 (d, 2H, benzoyl ortho), 7.5 (d, 1H, benzofuran C4), 6.9 (d, 2H, benzoyl meta), 2.8 (t, 2H, butyl
    
    
    ), 0.9 (t, 3H, terminal
    
    
    ).
  • Diagnostic Signal: Absence of methoxy singlet at

    
     3.8 ppm confirms successful demethylation in Stage 2.
    

Part 5: Troubleshooting & Expert Insights

Issue: Low Regioselectivity (C5 Acylation)

  • Cause: Reaction temperature too high during addition; Catalyst too active.

  • Solution: Switch from

    
     to 
    
    
    
    or
    
    
    (milder Lewis acids). Ensure addition temperature is strictly <5°C.

Issue: Incomplete Demethylation

  • Cause: Moisture in Pyridine HCl or insufficient temperature.

  • Solution: Azeotropically dry Pyridine HCl with toluene before use. Ensure internal melt temperature reaches 180°C.

Issue: Dark Coloration

  • Cause: Polymerization of the benzofuran ring (acid sensitivity).

  • Solution: Avoid prolonged exposure to strong Lewis acids without the acyl chloride present. Quench immediately upon completion.

References

  • Sanofi-Aventis. (2005).[1] Process for the preparation of 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran and analogues.[1] US Patent 6,855,832. Link

  • Gao, H., et al. (2014).[5] Synthesis of Amiodarone Hydrochloride.[2][5][9][10] Chemical Reagents, 36(5), 456-458.[1] (Demonstrates Friedel-Crafts conditions).

  • Lipinski, C.A., et al. (2017). Preparation method of 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[1][2][3][4][8][9][11][12] CN Patent 106946822A. Link (Describes the direct cyclization alternative).

  • CymitQuimica. (2023). 2-Butyl-3-(4-hydroxybenzoyl)benzofuran Technical Data Sheet.[1]Link[1]

  • University of Michigan. (n.d.). Friedel-Crafts Acylation: Mechanism and Protocol Design.[1]Link (Foundational protocol for acylation stoichiometry).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Amiodarone Impurity A & D Co-elution in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical scientists and researchers encountering resolution challenges with Amiodarone Hydrochloride impurities, specifically the co-elution of Impurity A and Impurity D.

Executive Summary

The separation of Amiodarone Impurity A (Dideiodo amiodarone) and Impurity D (De-ethylaminoethyl amiodarone/Phenol derivative) is a critical system suitability parameter in global pharmacopeial methods (USP, EP). These two species possess opposing ionization behaviors—Impurity A is a basic tertiary amine, while Impurity D is an acidic di-iodophenol. Co-elution typically arises from minor fluctuations in mobile phase pH, which drive these peaks into one another. This guide provides the mechanistic understanding and actionable protocols to resolve this specific chromatographic failure.

Module 1: Understanding the Chemistry (The "Why")

Q1: Why do Impurity A and Impurity D co-elute despite having different structures?

A: The co-elution is a "perfect storm" of pH-dependent retention shifts. While their backbones are similar, their functional groups react oppositely to pH changes.

  • Impurity A (Basic): Contains a diethylaminoethoxy tail but lacks the iodine atoms on the phenyl ring. It behaves as a weak base (pKa ~8.6). In typical acidic mobile phases (pH 3.0–5.0), it is protonated and elutes relatively early.

  • Impurity D (Acidic): Lacks the amine tail and instead has a phenolic hydroxyl group. Crucially, the two iodine atoms ortho to the hydroxyl group significantly increase its acidity via electron withdrawal, lowering its pKa to ~5.6.

  • The Conflict: The USP method targets pH 4.9. This pH is dangerously close to the pKa of Impurity D.

    • At pH > 5.0: Impurity D begins to ionize (deprotonate), becoming negatively charged and eluting faster (moving toward Impurity A). Simultaneously, Impurity A becomes less ionized (more neutral), eluting slower (moving toward Impurity D). Result: Co-elution.

Q2: What is the elution order mechanism?

In a standard C18 Reversed-Phase system at pH 4.9:

  • Impurity A (Base): Elutes first (Ionized/Cationic).

  • Impurity D (Acid): Elutes second (Mostly Neutral).

Visualizing the Interaction:

G cluster_0 Effect of Increasing pH (e.g., pH 4.9 -> 5.5) pH_Up pH Increases (> 4.9) ImpA_Behav Impurity A (Base) Becomes LESS Ionized (More Hydrophobic) pH_Up->ImpA_Behav ImpD_Behav Impurity D (Acid) Becomes MORE Ionized (Less Hydrophobic) pH_Up->ImpD_Behav ImpA_Ret Impurity A Retention INCREASES (Moves Right) ImpA_Behav->ImpA_Ret ImpD_Ret Impurity D Retention DECREASES (Moves Left) ImpD_Behav->ImpD_Ret Result CRITICAL FAILURE: Peaks Merge/Co-elute ImpA_Ret->Result ImpD_Ret->Result

Figure 1: Mechanistic impact of pH drift on Amiodarone Impurity A and D separation.

Module 2: Method Optimization & Troubleshooting (The "How")

Q3: My resolution is < 1.5. What is the single most effective adjustment?

A: Lower the Mobile Phase pH. To separate the peaks, you must drive them in opposite directions away from the convergence point.

  • Action: Adjust the buffer pH from 4.9 to 4.5 or even 3.0 (if validation allows).

  • Mechanism:

    • Lowering pH ensures Impurity D is 100% protonated (neutral). This maximizes its hydrophobic interaction with the C18 column, increasing its retention time (moving it away from Impurity A).

    • Simultaneously, Impurity A remains fully protonated (cationic) and maintains its early elution.

Q4: Does the column type matter?

A: Yes. The "USP L1" classification is too broad for this separation.

  • Issue: Standard C18 columns often show silanol activity that interacts with the amine on Impurity A, causing tailing that masks Impurity D.

  • Recommendation: Use a high-coverage, end-capped C18 or a polar-embedded C18 column.

    • Proven Options: Waters Atlantis T3 (superior for polar retention), Agilent Zorbax Eclipse XDB-C18.

Q5: How do I prepare the buffer correctly to prevent drift?

A: Inaccurate buffer preparation is the root cause of 60% of co-elution issues.

  • Protocol: Do not rely on "pH adjustment" of the final mixture.

    • Prepare the aqueous buffer (e.g., Acetate) separately.

    • Adjust the pH of the aqueous portion to exactly 4.90 (or optimized pH) using a calibrated pH meter.

    • Filter through 0.45 µm nylon filter.

    • Then mix with organic solvents (Acetonitrile/Methanol).

    • Note: The "apparent pH" of the final organic/aqueous mixture will differ from the aqueous buffer, but reproducibility relies on the precise preparation of the aqueous component.

Module 3: Troubleshooting Scenarios

SymptomRoot Cause AnalysisCorrective Action
Impurity A & D merged into one broad peak Mobile phase pH is too high (> 5.0).Lower buffer pH by 0.2–0.4 units. Ensure buffer is prepared gravimetrically.
Impurity D elutes before Impurity A pH is extremely high (> 6.0), causing D to fully ionize and A to neutralize.Check pH meter calibration. Remake buffer. Verify mobile phase lines are not contaminated with alkaline wash.
Impurity D peak is broad/tailing Column aging (voiding) or secondary silanol interactions.Replace column. If using standard C18, switch to End-capped C18 (L1). Increase buffer ionic strength (e.g., 50mM Acetate).
Retention times drifting for both peaks Temperature instability.Ensure column oven is set to 30°C or 50°C (as per specific method) and stable. Do not run at ambient.

Module 4: Standard Optimized Protocol

This protocol is an optimization of the USP monograph conditions, designed to guarantee resolution > 2.0 between Impurities A and D.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm (or equivalent high-density C18).

  • Mobile Phase A: 50 mM Ammonium Acetate, adjusted to pH 4.5 with Glacial Acetic Acid.

  • Mobile Phase B: Methanol : Acetonitrile (3:4 v/v).[1][2][3]

  • Mode: Isocratic or Gradient (depending on total run time requirements).

    • Isocratic Suggestion: Mobile Phase A : Mobile Phase B (40 : 60).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 240 nm.[1][4][5]

Step-by-Step Workflow
  • System Suitability Prep: Dissolve equal quantities of Amiodarone Impurity D RS and Amiodarone Impurity A RS in Methanol to 0.01 mg/mL.

  • Equilibration: Flush column with mobile phase for 45 minutes. Monitor pressure stability.

  • Injection: Inject 10 µL of the System Suitability solution.

  • Criteria Check:

    • Resolution (R): Must be > 2.0 between Impurity A and D.

    • Tailing Factor: Must be < 1.5 for both peaks.

  • Decision:

    • If R < 2.0: Lower pH of Mobile Phase A by 0.2 units.

    • If Tailing > 1.5: Replace Column.

References

  • United States Pharmacopeia (USP). Amiodarone Hydrochloride Monograph.[3][6] USP-NF. (Current Revision).

  • Coelho, A. S., et al. (2020). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences.

  • European Pharmacopoeia (Ph.[6][7] Eur.). Amiodarone Hydrochloride.[1][3][4][5][6][7][8][9] 10th Edition.

  • Gajbhiye, A., et al. (2014). Quality by design (QbD) based development and validation of an HPLC method for amiodarone hydrochloride and its impurities in the drug substance. Journal of Pharmaceutical and Biomedical Analysis.

  • Al-Rimawi, F. (2010).[5] Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutica Analytica Acta.[5]

Sources

Technical Support Center: Dideiodo Amiodarone Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers analyzing Dideiodo Amiodarone (DDA).

Topic: Improving Peak Shape & Resolution in Reverse-Phase LC (RPLC) Analyst Level: Senior Application Scientist Status: Active Support

Diagnostic Overview: The "Shark Fin" Problem

User Query: "My Dideiodo Amiodarone peak is tailing significantly (


), causing co-elution with the main Amiodarone peak. Standard C18 columns aren't working. Why?"

Scientist Response: Dideiodo amiodarone (DDA) presents a classic "perfect storm" for reverse-phase chromatography. It combines high lipophilicity (LogP ~6-7) with a basic diethylamino-ethoxy side chain.

The tailing you observe is rarely a column void issue; it is almost certainly Secondary Silanol Interaction .

The Mechanism of Failure

At standard chromatographic pH (3.0 – 6.0), the tertiary amine on DDA is protonated (


). Simultaneously, residual silanol groups (

) on the silica support begin to ionize (

) above pH 3.5.
  • Primary Interaction (Desired): Hydrophobic interaction between the benzofuran core and the C18 ligands.

  • Secondary Interaction (Undesired): Ionic attraction between the cationic amine and anionic silanols. This is a slow-kinetic process, resulting in the "dragging" or tailing of the peak's back edge.

Visualizing the Interaction

The following diagram illustrates the competing mechanisms occurring inside your column.

SilanolEffect cluster_legend Interaction Types Analyte Dideiodo Amiodarone (Protonated Amine) C18 C18 Ligand (Hydrophobic) Analyte->C18 Fast Kinetics (Retention) Silanol Ionized Silanol (Si-O-) (Anionic) Analyte->Silanol Slow Kinetics (Tailing) Peak Chromatographic Outcome C18->Peak Sharp Peak Silanol->Peak Asymmetry > 1.5 Green = Desired Green = Desired Red = Parasitic Red = Parasitic

Caption: Figure 1. Kinetic competition between hydrophobic retention and silanol ion-exchange causing peak asymmetry.

Strategic Solutions (The 3-Pillar Approach)

To fix the peak shape, we must disrupt the secondary interaction described above.

Pillar A: Mobile Phase Chemistry (The "pH Switch")

You have two viable windows for operation. The "Middle Ground" (pH 5–7) is the danger zone where both analyte and silanols are charged.

ParameterLow pH Strategy (Recommended) High pH Strategy (Alternative)
Target pH pH 2.5 – 3.0 pH 10.0 – 10.5
Mechanism Suppresses Silanol Ionization (

).
Suppresses Amine Protonation (

).
Buffer Ammonium Formate / Formic Acid (20 mM).Ammonium Hydroxide / Ammonium Bicarbonate.
Pros MS-Compatible; extends column lifetime; standard silica works.Perfect peak symmetry; high retention shift.
Cons Loadability can be lower; requires high-quality Type-B silica.Requires Hybrid (H-Brid) Silica ; dissolves standard silica.
Pillar B: Stationary Phase Selection

Do not use standard "C18" columns. You require specific architectures to shield the silica surface.

  • Hybrid Particles (Best): Ethylene-Bridged Hybrid (BEH) particles have fewer surface silanols and are stable at high pH.

  • Steric Protection: Columns with bulky side chains (e.g., di-isobutyl) prevents the large DDA molecule from reaching the silica surface.

  • End-Capping: Ensure the column is "double end-capped."

Pillar C: Thermodynamics (Temperature)

DDA is a bulky molecule. Mass transfer resistance contributes to peak broadening.

  • Action: Increase column oven temperature to 45°C – 50°C .

  • Result: Lowers mobile phase viscosity, improves diffusivity, and sharpens the peak.

The "Gold Standard" Protocol

If you are developing a new method or validating an existing one, start here. This protocol is designed to be self-validating and robust.

Method Parameters:

  • Column: Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18 (

    
     mm, 
    
    
    
    or
    
    
    
    
    ).
  • Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 50°C.

  • Gradient:

    • 0 min: 30% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 30% B (Re-equilibration)

Why this works: The low pH (3.0) neutralizes silanols. The high ionic strength (20 mM) masks any remaining electrostatic charges. The temperature (50°C) ensures rapid mass transfer.

Troubleshooting Logic Tree

Use this flowchart to diagnose persistent issues after applying the standard protocol.

Troubleshooting Start Issue: Poor Peak Shape (Dideiodo Amiodarone) CheckAs Calculate Asymmetry (As) Start->CheckAs Tailing As > 1.5 (Tailing) CheckAs->Tailing Yes Fronting As < 0.9 (Fronting) CheckAs->Fronting No Step1 Check Mobile Phase pH Is it < 3.0? Tailing->Step1 ActionFront Column Overload Reduce Injection Vol/Conc Fronting->ActionFront Step2 Check Column Type Is it End-capped/Hybrid? Step1->Step2 Yes (pH is low) Action1 Lower pH to 2.8 Increase Buffer Conc. Step1->Action1 No (pH > 3.0) Step3 Check Injection Solvent Is it 100% Organic? Step2->Step3 Yes (Good Col) Action2 Switch to BEH or Sterically Protected C18 Step2->Action2 No (Old Col) Action3 Match Solvent to Initial Mobile Phase Step3->Action3 Yes (Strong Solvent)

Caption: Figure 2. Decision matrix for diagnosing peak asymmetry in basic analytes.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) to improve the peak shape? A: Yes, but with caveats. TFA (0.05% - 0.1%) is an excellent ion-pairing agent that neutralizes the positive charge on DDA and masks silanols, resulting in very sharp peaks.

  • Warning: If you are using LC-MS, TFA causes significant signal suppression. Use Formic Acid/Ammonium Formate for MS applications. For UV-only work, TFA is a powerful "quick fix."

Q: Why does Dideiodo Amiodarone elute earlier than Amiodarone? A: This is governed by the "Hydrophobic Subtraction Model." Iodine atoms are large and lipophilic. DDA lacks two iodine atoms compared to the parent molecule, significantly reducing its LogP (hydrophobicity), causing it to elute earlier on reverse-phase columns.

Q: My peak is broad, but not tailing. What is the cause? A: This is likely a "Strong Solvent Effect." DDA is very hydrophobic and often dissolved in 100% Methanol or Acetonitrile for stability. If you inject a large volume of this strong solvent into a mobile phase that is 70% water (at the start of the gradient), the analyte precipitates or travels too fast through the head of the column.

  • Fix: Dilute your sample with water or mobile phase A (e.g., 50:50 MeCN:Buffer) before injection.

Q: Does the USP monograph method work for DDA? A: The USP method for Amiodarone Impurities often uses pH 5.0 Acetate buffer or pH 6.0 Phosphate buffer. While "compendial," these conditions are not optimized for peak shape on modern columns and often result in tailing factors of 1.5–2.0. The protocol in Section 3 (above) will yield superior performance for R&D purposes, though QC release must strictly follow the registered monograph.

References

  • McCalley, D. V. (2017).[2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link (Context: Mechanisms of basic drug separation and silanol interactions).

  • United States Pharmacopeia (USP). Amiodarone Hydrochloride: Organic Impurities. USP-NF Monograph. Link (Context: Standard compendial methods and impurity definitions).

  • PubChem. Dideiodo Amiodarone Hydrochloride (Compound Summary). National Library of Medicine. Link (Context: Chemical structure and physical properties).

  • McCalley, D. V. (2003). Rationalization of retention and overloading behavior of basic compounds in reversed-phase HPLC. Analytical Chemistry. Link (Context: Effect of buffer pH and ionic strength on basic analytes).

  • Sielc Technologies. Improving of a Peak Shape of the Charged Compounds. Link (Context: Practical troubleshooting for charged analytes).

Sources

Troubleshooting baseline noise in amiodarone impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amiodarone impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the HPLC analysis of amiodarone and its related substances. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you achieve a stable baseline and reliable results.

I. Understanding the Challenge: Baseline Noise in Amiodarone Analysis

Amiodarone, a class III anti-arrhythmic agent, and its impurities present unique analytical challenges. The United States Pharmacopeia (USP) monograph method for amiodarone impurities is known to have issues with unresolved peaks, particularly between impurities A, D, and E.[1][2][3][4][5][6] This often necessitates method optimization, and with it, the potential for baseline noise that can obscure low-level impurities and compromise data integrity. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

II. Frequently Asked Questions (FAQs)

Q1: My baseline is noisy when using an acetate buffer in my mobile phase. What's causing this?

Acetate buffers, while effective for controlling pH in a range suitable for amiodarone analysis (around pH 5.5), can contribute to baseline noise, especially at lower UV wavelengths (below 230 nm).[7] The buffer itself can have some UV absorbance, and any inconsistencies in mobile phase composition due to pump mixing issues can manifest as a noisy or fluctuating baseline.[8]

Q2: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?

Ghost peaks in gradient elution are common and typically arise from contaminants in your mobile phase (especially the aqueous component), system contamination, or carryover from previous injections.[9] These contaminants can accumulate on the column during equilibration and then elute as the organic solvent concentration increases.[9]

Q3: Why is the USP method for amiodarone impurities often problematic?

The USP method has been reported to suffer from unresolved peaks, particularly for impurities A, D, and E.[1][2][3][4][5][6] This can be due to lot-to-lot variability in HPLC columns and the specific method parameters not being universally robust.[5] As a result, many labs develop and validate their own modified or entirely new methods to achieve better separation.[1][4]

III. In-Depth Troubleshooting Guides

A. Mobile Phase and Buffer-Related Noise

A stable baseline begins with a meticulously prepared mobile phase. Inconsistencies here are a primary source of noise.

1. Symptom: High-Frequency, Symmetrical Noise

  • Potential Cause: Inadequate degassing of the mobile phase, leading to the formation of microbubbles in the detector flow cell.

  • Troubleshooting Steps:

    • Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.

    • Check that the degasser is functioning correctly and there are no leaks in the tubing.

2. Symptom: Drifting or Wavy Baseline in Gradient Elution

  • Potential Cause: Mismatched UV absorbance between your aqueous (A) and organic (B) mobile phases, a common issue when using UV-absorbing buffers like acetate only in the aqueous phase.[10][11]

  • Troubleshooting Protocol: UV Absorbance Balancing

    • Diagnosis: Run a blank gradient (without injection) and observe the baseline drift.

    • Solution: Prepare your organic mobile phase (B) with the same concentration of the buffer or additive as your aqueous mobile phase (A).[10][11] This equalizes the UV absorbance throughout the gradient, resulting in a flatter baseline.

Optimized Mobile Phase Parameters for Amiodarone Analysis

ParameterRecommended ValueRationale
Aqueous Phase (A) 50 mM Ammonium Acetate, pH 5.5Provides optimal resolution for the critical peak pair (impurities E and A).[1][4]
Organic Phase (B) Methanol:Acetonitrile (3:4, v/v)A mixture of organic solvents can fine-tune selectivity.[1][4]
Wavelength 240 nmGood absorbance for both amiodarone and its impurities.[12]
Column Temperature 50 °CImproves peak shape for amiodarone and its related substances.[1]
B. Column Health and Contamination

Your HPLC column is the heart of your separation. Contamination can lead to a host of baseline issues.

1. Symptom: Appearance of Broad, Undefined Peaks or a Rising Baseline

  • Potential Cause: Accumulation of strongly retained sample components or impurities from previous injections on the column. Amiodarone itself can be retained and cause carryover.

  • Troubleshooting Workflow:

    G cluster_0 Symptom: Baseline Instability cluster_1 Initial Diagnosis cluster_2 Troubleshooting Paths cluster_3 Corrective Actions Symptom High baseline noise or ghost peaks observed Blank_Injection Inject a blank (mobile phase) and run the gradient. Symptom->Blank_Injection Peaks_Present Ghost peaks are present in the blank. Blank_Injection->Peaks_Present Yes No_Peaks Baseline is clean, peaks only in sample. Blank_Injection->No_Peaks No Mobile_Phase_Check Source is likely Mobile Phase or System Contamination. Peaks_Present->Mobile_Phase_Check Sample_Prep_Check Issue is likely related to Sample Preparation or Carryover. No_Peaks->Sample_Prep_Check Prepare_Fresh Prepare fresh mobile phase using high-purity solvents and water. Mobile_Phase_Check->Prepare_Fresh Check_Carryover Optimize needle wash and inject multiple blanks after a concentrated sample. Sample_Prep_Check->Check_Carryover Flush_System Flush the system with a strong solvent (e.g., isopropanol). Prepare_Fresh->Flush_System Clean_Column Perform a column cleaning protocol. Flush_System->Clean_Column

2. Protocol: C18 Column Cleaning for Amiodarone Analysis

This protocol is designed to remove both polar and non-polar contaminants from a reversed-phase column used for amiodarone analysis.

StepSolventFlow Rate (for 4.6 mm ID)Volume/TimePurpose
1 Mobile Phase (without buffer)1 mL/min10 column volumesRemove buffer salts to prevent precipitation.
2 90% Water / 10% Acetonitrile1 mL/min20 column volumesFlush polar contaminants.
3 100% Acetonitrile1 mL/min20 column volumesRemove moderately non-polar contaminants.
4 75% Acetonitrile / 25% Isopropanol1 mL/min20 column volumesRemove strongly retained non-polar contaminants like amiodarone.
5 100% Acetonitrile1 mL/min10 column volumesIntermediate flush.
6 Mobile Phase (with buffer)0.5 mL/min, then increase>30 minRe-equilibrate the column.
C. System and Detector Issues

If mobile phase and column issues have been ruled out, the problem may lie within the HPLC system itself.

1. Symptom: Periodic, Pulsating Baseline Noise

  • Potential Cause: Issues with the pump, such as a faulty check valve, worn pump seals, or trapped air bubbles. [7]* Troubleshooting Steps:

    • Purge the pump to dislodge any air bubbles.

    • If the problem persists, inspect and clean or replace the check valves according to the manufacturer's instructions.

    • Worn pump seals often require a service visit from a qualified engineer.

2. Symptom: Random Spikes or High-Frequency Noise

  • Potential Cause: A failing detector lamp or a contaminated flow cell.

  • Troubleshooting Steps:

    • Check the detector lamp's energy or intensity through the instrument's diagnostic software. A low or fluctuating energy level indicates the lamp may need replacement.

    • To clean the flow cell, flush it with a strong solvent like isopropanol. If contamination is severe, follow the manufacturer's specific cleaning protocol.

IV. Best Practices for Preventing Baseline Noise

  • Use High-Purity Solvents and Reagents: Always use HPLC-grade or higher purity solvents and freshly prepared mobile phases. * Filter All Mobile Phases: Use a 0.22 µm or 0.45 µm filter to remove particulate matter that can cause blockages and baseline noise. [1]* Implement a Robust Column Cleaning and Storage Regimen: Regularly clean your columns and store them in an appropriate solvent (e.g., acetonitrile/water) to prevent contamination and degradation.

  • Optimize Needle Wash: To prevent sample carryover, especially with a sticky compound like amiodarone, use a strong needle wash solvent that is effective at solubilizing the analyte. [13]An acidic or basic wash solution may be more effective for ionic samples. [13] By following this structured approach to troubleshooting, you can effectively diagnose and resolve baseline noise issues in your amiodarone impurity profiling, leading to more accurate and reliable analytical results.

V. References

Sources

Overcoming matrix effects in amiodarone metabolite quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Technical Support Topic: Overcoming Matrix Effects & Carryover in Amiodarone Quantification

Welcome to the Application Support Hub

From: Dr. A. Vance, Senior Application Scientist To: Bioanalytical Research Team

You are likely here because your Amiodarone (AMI) and Desethylamiodarone (DEA) assay is failing validation. You are seeing signal drift, "ghost" peaks in your blanks, or poor internal standard tracking.

Amiodarone is a unique analytical challenge. It is highly lipophilic (LogP ~7.6), basic, and possesses a massive volume of distribution. It loves to stick to phospholipids (PLs) in the matrix and stainless steel in your instrument. Standard "crash and shoot" (Protein Precipitation) methods often fail here because they do not remove the phospholipids that co-elute with AMI/DEA, causing severe ion suppression.

This guide is not a generic manual. It is a targeted troubleshooting system designed to eliminate matrix effects and carryover.

Module 1: DIAGNOSIS
Q: My internal standard response is dropping over the course of a run. Is this instrument drift or matrix effect?

A: This is the classic signature of Phospholipid Build-up . Phospholipids (glycerophosphocholines) adhere strongly to C18 columns. If your gradient does not have a sufficiently long organic wash, these lipids accumulate and elute randomly in subsequent injections, suppressing ionization.

The Validation Protocol: Post-Column Infusion Do not guess. Visualize the suppression zone using the Matuszewski & Bonfiglio approach .[1]

Step-by-Step Protocol:

  • Setup: Tee-in a steady flow of Amiodarone/DEA standard (100 ng/mL) into the effluent after the column but before the MS source.

  • Flow Rates:

    • LC Pump: Run your current gradient with a Blank Matrix Extract injection.

    • Syringe Pump: Infuse standard at 10-20 µL/min.

  • Observation: Monitor the baseline. You will see a high steady signal (from the infusion).

  • Result: When the blank matrix elutes, look for "dips" in the baseline. If your AMI/DEA retention time aligns with a "dip," you have active ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Continuous Infusion Pump_Gradient LC Pump (Mobile Phase) Injector Injector (Blank Matrix) Pump_Gradient->Injector Column Analytical Column (Separation) Injector->Column Mixing_Tee Mixing Tee (High Pressure) Column->Mixing_Tee Eluent Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Mixing_Tee Steady Flow MS_Source MS/MS Source (ESI+) Mixing_Tee->MS_Source Data_System Chromatogram (Visualize Suppression) MS_Source->Data_System

Figure 1: Post-Column Infusion setup for visualizing matrix effects. Dips in the baseline indicate suppression zones.

Module 2: EXTRACTION STRATEGY
Q: Protein Precipitation (PPT) is fast, but my data is messy. Do I really need to change extraction methods?

A: Yes. For Amiodarone, PPT is rarely sufficient . PPT removes proteins but leaves >95% of phospholipids in the sample. Since AMI is lipophilic, it elutes late, often exactly where phospholipids elute. You must switch to a technique that physically removes lipids.

Decision Matrix: Choosing the Right Method

FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)Phospholipid Removal Plates (PLD)
Mechanism Partitioning (Polarity)Ionic Interaction + HydrophobicityFiltration + Lewis Acid/Base interaction
Cleanliness Highest (Removes salts & lipids)High (Very selective)Moderate (Better than PPT)
Throughput Low (Labor intensive)MediumHigh (Simple pass-through)
Cost LowHighMedium
Recommendation Gold Standard for Research Best for Automated Clinical LabsAcceptable for High-Volume Screening

Protocol A: The "Gold Standard" LLE (High Sensitivity) Why: MTBE (Methyl tert-butyl ether) recovers both the parent (AMI) and the slightly more polar metabolite (DEA) while leaving salts and most phospholipids behind.

  • Aliquot: 50 µL Plasma + 50 µL Internal Standard (AMI-D4).

  • Buffer: Add 50 µL 0.1M Ammonium Formate (pH 3-4) to disrupt protein binding.

  • Extract: Add 600 µL MTBE .

  • Agitate: Vortex aggressively for 5 mins (AMI binds tightly to proteins; vigorous shaking is required).

  • Separate: Centrifuge at 10,000 x g for 5 mins.

  • Transfer: Move supernatant to a clean glass tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (80:20 MeOH:Water). Note: High organic content in reconstitution helps solubility.

ExtractionLogic Start Choose Extraction Method Throughput Is Throughput the Priority? Start->Throughput PLD_Route Use PLD Plates (e.g., Ostro/HybridSPE) Throughput->PLD_Route Yes (Clinical/Screening) Sensitivity_Route Is Sensitivity/Cleanliness Priority? Throughput->Sensitivity_Route No (Research/Validation) LLE_Route Liquid-Liquid Extraction (MTBE or Hexane) Sensitivity_Route->LLE_Route Manual Workflow SPE_Route SPE (MCX Cartridges) (Mixed-Mode Cation Exchange) Sensitivity_Route->SPE_Route Automated Workflow

Figure 2: Decision tree for selecting the appropriate extraction methodology based on lab priorities.

Module 3: CARRYOVER ELIMINATION
Q: I see Amiodarone peaks in my blank samples after a high concentration standard. Is my column dead?

A: Likely not. The issue is usually the Autosampler Needle and Valve . Amiodarone is extremely "sticky" (adsorptive) to plastics and metallic surfaces. A standard weak needle wash (e.g., 10% MeOH) will not clean it off.

The "Magic Mix" Wash Protocol: You need a wash solvent that dissolves lipophilic compounds and breaks ionic interactions.

  • Wash Solvent: 40% Isopropanol / 40% Acetonitrile / 20% Acetone + 0.1% Formic Acid.

    • Why: Isopropanol/Acetone solubilizes the lipophilic AMI. Formic acid ensures it remains protonated and soluble.

  • Rinse Mode: Set the autosampler to "Active Rinse" or "Dip and Rinse" for at least 10 seconds.

  • Valve Cleaning: If using a trap column or online SPE, ensure the valve switches are timed to allow a full organic flush of the rotor seal.

Module 4: INTERNAL STANDARD SELECTION
Q: Can I use Verapamil or Tamoxifen as an Internal Standard?

A: Absolutely NOT for regulated or high-stakes research.

The Science: Matrix effects (ion suppression) are temporal. They happen at specific retention times.

  • Analog IS (e.g., Tamoxifen): Elutes at a different time than Amiodarone. If lipids suppress the AMI peak at 2.5 min, but Tamoxifen elutes at 3.0 min (where there is no suppression), your calculated concentration will be falsely low.

  • Stable Isotope Labeled IS (AMI-D4): Elutes at the exact same time as Amiodarone. If AMI is suppressed by 50%, AMI-D4 is also suppressed by 50%. The ratio remains constant.

Requirement: You must use Amiodarone-D4 and Desethylamiodarone-D4 .[2]

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • Kuhn, J., et al. (2009).[2] Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay. Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. (2012). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Technical Note.

  • Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of amiodarone and desethylamiodarone in human plasma. Journal of Chromatography B.

Sources

Technical Support Center: Amiodarone Stress Testing & Impurity Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Iodine Signature" in Stability Analysis

Welcome to the Amiodarone technical support hub. If you are here, you are likely observing unexplained peaks in your chromatograms following forced degradation (ICH Q1A/Q1B).

Amiodarone Hydrochloride (


) is unique among small molecules due to its two iodine atoms. In mass spectrometry, this provides a distinct advantage: the mass defect  and isotopic pattern . However, in chromatography, the lability of these iodine atoms under light (photolysis) creates a cascade of "ghost peaks" that often confuse standard stability-indicating methods (SIM).

This guide addresses the three most common "unknowns" reported by our user base: the Photolytic Cascade , the Oxidative Metabolite Mimic , and the Hydrolytic Phenol .

Module 1: Photolytic Degradation (The "Ghost" Peaks)

Symptom: You observe one or two new peaks eluting before the main Amiodarone peak. These appear even in "control" samples if they were left on the benchtop.

Root Cause: Amiodarone is extremely photosensitive. Upon exposure to UV or even intense fluorescent light, the carbon-iodine bond cleaves (homolytic fission). This results in a stepwise de-iodination.

  • Step 1: Loss of one Iodine

    
     Mono-desiodo amiodarone.
    
  • Step 2: Loss of second Iodine

    
     Di-desiodo amiodarone.
    

Technical Insight: Because Iodine is highly lipophilic, removing it increases the polarity of the molecule. Therefore, on a Reverse Phase (C18) column, de-iodinated degradants elute earlier than the parent compound.

Diagnostic Workflow

Photolysis_Workflow Start Unknown Early Eluting Peak CheckLight Was sample exposed to light? Start->CheckLight CheckMS Check Mass Spectrum CheckLight->CheckMS Yes/Unsure MassCheck1 Mass = Parent - 126 Da (m/z ~520) CheckMS->MassCheck1 MassCheck2 Mass = Parent - 252 Da (m/z ~394) CheckMS->MassCheck2 Result1 ID: Mono-desiodo Amiodarone (USP Impurity E-like) MassCheck1->Result1 Result2 ID: Di-desiodo Amiodarone (USP Impurity D) MassCheck2->Result2

Figure 1: Decision tree for identifying photolytic degradants based on retention time shifts and mass loss.

Protocol: Verifying Photolytic Origin
  • Prepare two vials of the same sample concentration (e.g., 500 µg/mL in Methanol).

  • Wrap Vial A completely in aluminum foil (Dark Control).

  • Expose Vial B to ambient lab light for 4 hours or a UV source for 1 hour.

  • Analyze both using the Standard HPLC Method (see Table 2).

  • Result: If peaks appear in B but not A, they are photolytic artifacts.

Module 2: Hydrolytic & Oxidative Degradation

Symptom: New peaks appearing under acidic stress or oxidative (


) conditions.

Root Cause:

  • Oxidation: The tertiary amine in the diethylaminoethoxy tail is susceptible to N-oxidation.

  • Hydrolysis: While the benzofuran ring is stable, the ether linkage can cleave under harsh conditions, or the side chain can degrade.

Crucial Distinction (USP vs. EP Naming): There is a frequent confusion in the industry regarding "Impurity D".

  • USP Impurity D is the Di-desiodo compound (Photolytic).

  • EP Impurity D is the Phenol derivative (Hydrolytic/Cleavage).

  • Guidance: Always refer to the chemical structure or molecular weight, not just the letter code.

Data Table: Key Impurities & Mass Shifts
Common NameChemical DescriptionMass Shift (

from Parent)
Approx m/z [M+H]+Origin
Amiodarone Parent0646.1N/A
Mono-desiodo Loss of 1 Iodine-126 Da520.2Photolysis
Di-desiodo Loss of 2 Iodines-252 Da394.3Photolysis
Desethyl Loss of Ethyl group-28 Da618.1Metabolite / Oxidation
N-Oxide Addition of Oxygen+16 Da662.1Oxidation (

)
Phenol Derivative O-dealkylation (Loss of amine tail)-99 Da547.0Hydrolysis / Metabolism

Module 3: Advanced Identification (LC-MS/MS)

Issue: "I cannot distinguish between the N-oxide and a matrix artifact."

Solution: Use the Isotope Pattern Analysis . Amiodarone contains two Iodine atoms.[1][2][3] Iodine-127 is monoisotopic (100% abundance).

  • Parent (2 Iodines): The mass spectrum is dominated by the monoisotopic peak.

  • Desethyl (2 Iodines): Retains the iodine pattern.

  • Mono-desiodo (1 Iodine): The mass defect shifts significantly.

LC-MS/MS Protocol for Unknown ID:

Step 1: Mobile Phase Setup

  • Avoid: Phosphate buffers (non-volatile, suppresses ionization).

  • Use: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Note: Amiodarone ionizes strongly in ESI Positive mode (

    
    ).
    

Step 2: Fragmentation Analysis (MS2) If you isolate the precursor ion, look for the characteristic diagnostic fragment :

  • m/z ~200-220 region: Often relates to the benzofuran core.

  • Loss of 127 Da: In MS2, if you see a neutral loss of 127, it confirms the presence of Iodine in that specific fragment.

Degradation_Pathways cluster_photo Photolytic Pathway (Light) cluster_ox Oxidative/Metabolic Amio Amiodarone (m/z 646) Mono Mono-desiodo (m/z 520) Amio->Mono - I (127 Da) Desethyl Desethyl-Amio (m/z 618) Amio->Desethyl - C2H4 Phenol Phenol Derivative (m/z 547) Amio->Phenol O-dealkylation Di Di-desiodo (m/z 394) Mono->Di - I (127 Da)

Figure 2: Mechanistic pathway of Amiodarone degradation. Blue = Parent, Red = Photolytic, Green = Oxidative/Hydrolytic.

Frequently Asked Questions (FAQ)

Q1: My "Unknown Impurity" has an RRT of ~0.47. What is it?

  • Answer: In many standard C18 methods (like the USP method), the peak at Relative Retention Time (RRT) 0.47 is often Impurity D (USP) , which is the di-desiodo degradation product. This strongly suggests your sample was exposed to light during preparation.

Q2: Can I use the USP method for MS identification?

  • Answer: No. The USP method typically uses phosphate buffer. You must switch to a volatile buffer (Ammonium Formate or Formic Acid) for LC-MS. The elution order will remain similar on a C18 column, but retention times will shift.

Q3: Why does the "Desethyl" peak appear in my fresh standard?

  • Answer: N-desethylamiodarone is also a major metabolite, but in a raw material context, it can be a process impurity. However, if it grows over time in solution, check for oxidative contaminants in your mobile phase (e.g., old THF or ethers, though rare in Amio methods). It is more likely a synthesis impurity than a degradant in solution unless peroxide is present.

References

  • Coelho, A. S., Ribeiro, I. F. R., & Lages, E. B. (2020).[4] Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences, 56. Link

  • Christopherson, M. J., Yoder, K. J., & Miller, R. B. (2004).[5] Validation of a Stability-Indicating HPLC Method for the Determination of Amiodarone HCl and Its Related Substances in Amiodarone HCl Injection. Journal of Liquid Chromatography & Related Technologies, 27(1), 95-111. Link

  • USP Monograph. Amiodarone Hydrochloride.[4][5][6] United States Pharmacopeia.[4][5][6] (Refer to current USP-NF for official impurity limits).

  • BenchChem. Technical Support Center: Enhancing the Stability of Amiodarone and its Derivatives. Link

  • Veeprho. Amiodarone EP Impurity D Structure and Data. Link

Sources

Technical Support Center: Mitigating Amiodarone Carryover in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced LC-MS applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of amiodarone and its lipophilic derivatives. Carryover of these highly adsorptive compounds is a persistent issue that can compromise data integrity, leading to inaccurate quantification and false positives.[1]

This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you systematically diagnose, resolve, and prevent amiodarone-related carryover in your LC-MS systems.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial queries regarding amiodarone carryover.

Q1: I'm seeing my amiodarone peak in subsequent blank injections. What's the most likely cause?

A: This is a classic sign of sample carryover. The most common source is the autosampler, where the compound adheres to the exterior of the sample needle, injection valve, or sample loop.[2][3] Amiodarone's high lipophilicity causes it to stick to these surfaces, which are then insufficiently cleaned by standard wash protocols.

Q2: My standard needle wash (90:10 Water:Acetonitrile) isn't working. What should I use instead?

A: A generic aqueous wash is ineffective for a highly lipophilic compound like amiodarone.[4] You need a much stronger, organic-rich wash solvent to effectively solubilize and remove the residues. A good starting point is a wash solvent that is at least as strong as, or stronger than, the final mobile phase conditions of your gradient. For amiodarone, consider a multi-component organic mixture. See the protocols in Part 4 for a recommended "Aggressive Wash Solvent."

Q3: How can I quickly determine if the carryover is from my autosampler or my analytical column?

A: A simple diagnostic test can isolate the source. First, inject a high-concentration standard of amiodarone. Next, replace your analytical column with a zero-dead-volume union. Then, inject a blank. If you still see the amiodarone peak, the carryover is originating from the autosampler or other pre-column components.[5] If the peak disappears, the carryover is primarily occurring on the column itself.[6]

Q4: Can my mobile phase composition contribute to carryover?

A: Yes. An insufficiently strong organic gradient may not fully elute amiodarone from the column during the run, leading to its appearance in the next injection.[7] Furthermore, the pH of your mobile phase can influence carryover. Amiodarone has a pKa of 6.56, meaning it is positively charged at low pH.[8][9] This can lead to secondary ionic interactions with residual, negatively charged silanol groups on silica-based columns, causing peak tailing and retention.[10]

Part 2: The Science Behind Amiodarone Carryover - A Deeper Dive

Understanding the physicochemical properties of amiodarone is crucial to developing an effective mitigation strategy. Its structure and properties create a "perfect storm" for adsorption within an LC system.

Amiodarone is a highly lipophilic benzofuran derivative that is poorly soluble in water but freely soluble in organic solvents like chloroform.[8][11][12] This inherent "stickiness" is the primary driver of carryover. Furthermore, as a basic compound (pKa 6.56), it readily accepts a proton in acidic mobile phases, leading to a positive charge that can interact with active sites in the flow path.[8][13]

The diagram below illustrates the root causes of amiodarone carryover.

cluster_properties Physicochemical Properties of Amiodarone cluster_interactions Interaction Mechanisms cluster_locations LC System Locations Amiodarone Amiodarone & Derivatives Lipophilicity High Lipophilicity (Poorly Water Soluble) Basicity Basic Nature (pKa ~6.56) (Positively Charged at Low pH) Hydrophobic Hydrophobic Adsorption Lipophilicity->Hydrophobic leads to Ionic Ionic Interactions Basicity->Ionic leads to Autosampler Autosampler Surfaces (Needle, Rotor Seal, Tubing) Hydrophobic->Autosampler occurs on Column Column Hardware & Stationary Phase (Frits, Residual Silanols) Hydrophobic->Column occurs on Ionic->Column primarily on Result CARRYOVER (Ghost Peaks in Blanks) Autosampler->Result Column->Result Start Start: Carryover Suspected (Peak in Blank Injection) Step1 Step 1: Optimize Wash Protocol Implement Aggressive Wash Solvent (See Protocol 4.1) Increase wash volume & cycles. Start->Step1 Check1 Re-inject Blank. Is Carryover Resolved? Step1->Check1 Step2 Step 2: Isolate Carryover Source Replace column with union. Inject Blank. Check1->Step2 No End End: Carryover Mitigated Check1->End Yes Check2 Is Peak Still Present? Step2->Check2 Path_AS Autosampler Issue: - Inspect/replace rotor seal. - Clean/replace needle & seat. - Check for leaks/bad fittings. Check2->Path_AS Yes Path_Col Column Issue: - Implement aggressive column flush. (See Protocol 4.2) - Increase gradient strength/duration. - Consider bio-inert hardware. Check2->Path_Col No Path_AS->End Path_Col->End

Caption: A systematic workflow for troubleshooting amiodarone carryover.

Part 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most effective carryover mitigation techniques.

Protocol 4.1: Aggressive Autosampler Wash

This multi-solvent wash protocol is designed to remove highly adsorbed, lipophilic compounds from the needle and injection system.

Objective: To create a wash sequence that leverages multiple solvents with different properties to effectively solubilize and remove amiodarone residues.

Materials:

  • Wash Solvent A: 0.2% Formic Acid in HPLC-grade Water

  • Wash Solvent B (Aggressive Organic Mix): 40% Acetonitrile, 40% Isopropanol, 20% Acetone (v/v/v). Caution: Ensure system compatibility with acetone.

  • Wash Solvent C: 90% Acetonitrile, 10% Water (v/v)

Procedure:

  • Replace your current needle wash solvent(s) with the prepared solvents above.

  • In your instrument method or injection sequence, program the autosampler to perform a multi-step wash before and after each injection.

  • Pre-Injection Wash Sequence:

    • Wash with Solvent C (200 µL) to wet the surfaces.

    • Wash with Solvent B (500 µL) to solubilize lipophilic residues.

    • Wash with Solvent A (200 µL) to remove any ionic residues.

    • Final wash with Solvent C (200 µL) to prepare for the reversed-phase injection.

  • Post-Injection Wash Sequence:

    • Implement an extended wash time. Many modern systems have settings for "extended" or "double" washes. [4] * Wash with Solvent B (1000 µL). This is the most critical step to clean the needle after aspirating the concentrated sample.

    • Wash with Solvent C (500 µL) to rinse away the aggressive wash mix.

  • Validation: After implementing the new wash protocol, inject your highest concentration standard followed by at least three consecutive blank injections. The carryover should be reduced to an acceptable level (e.g., <0.1% of the standard's peak area). [14] Table 1: Comparison of Wash Solvent Compositions

Wash Solvent TypeCompositionTarget AnalytesEfficacy for Amiodarone
Standard Aqueous 90:10 Water:AcetonitrileGeneral purpose, polar analytesLow
Strong Organic 100% Acetonitrile or MethanolNon-polar analytesMedium
Aggressive Mix 40:40:20 ACN:IPA:AcetoneHighly lipophilic, "sticky" compoundsHigh [5]
Acidified Organic 90:10 ACN:Water + 0.2% Formic AcidBasic compounds (to aid solubility)Medium-High
Protocol 4.2: Column Cleaning and Passivation

If carryover is localized to the column, a rigorous flushing procedure is required.

Objective: To remove strongly retained amiodarone from the column's stationary phase and active sites on the hardware (e.g., frits).

Materials:

  • HPLC-grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Disconnect the Column from the Detector: This is critical to prevent contaminants from flowing into the mass spectrometer.

  • Initial Mobile Phase Flush: Flush the column with your standard mobile phase (e.g., 95% B) for 20 column volumes.

  • Strong Solvent Flush Sequence: Sequentially flush the column with the following solvents, using at least 20-30 column volumes for each step. The flow rate should be approximately half of your typical analytical flow rate.

    • 100% Water (to remove buffers)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (an excellent solvent for removing lipid-like contaminants)

    • 100% Acetonitrile

    • 100% Methanol

  • Re-equilibration:

    • Flush with your initial mobile phase conditions (e.g., 95% A / 5% B) for at least 30 column volumes to ensure the column is fully re-equilibrated.

  • Validation: Reconnect the column to the detector and allow the system to stabilize. Inject a blank to confirm that the column-based carryover has been eliminated. If carryover persists after this aggressive flush, the column's performance may be permanently compromised, or there may be interactions with the column hardware (frits), and replacement should be considered.

References

  • Title: Physicochemical and analytical characteristics of amiodarone Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Minimizing HPLC Carryover Source: Lab Manager URL: [Link]

  • Title: EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS Source: Agilent Technologies URL: [Link]

  • Title: Wash solvent guidelines Source: Waters Corporation URL: [Link]

  • Title: Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y Source: Mass Spectrometry (Tokyo, Japan) via PMC URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y Source: SciSpace URL: [Link]

  • Title: Cordarone (amiodarone HCl) TABLETS DESCRIPTION Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Carryover Improvement Achieved Through Needle Wash Optimization for the 2018 Alliance HPLC System Source: Waters Corporation URL: [Link]

  • Title: CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM Source: LabRulez LCMS URL: [Link]

  • Title: CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM Source: Waters Corporation URL: [Link]

  • Title: How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument Source: Agilent Technologies via YouTube URL: [Link]

  • Title: How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs Source: Mastelf URL: [Link]

  • Title: Characterization of amiodarone metabolites and impurities using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Amiodarone Source: Deranged Physiology URL: [Link]

  • Title: Amiodarone Hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Amiodarone: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]

  • Title: A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens Source: Biomedical Chromatography URL: [Link]

  • Title: Development, validation and long-term evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of amiodarone, desethylamiodarone and mexiletine in human plasma and serum Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Fully Automated Online Sample Preparation AND Quantification of Amiodarone from Whole Blood using CLAM-LC-MS/MS Source: Shimadzu URL: [Link]

  • Title: Reducing carryover Source: Waters Corporation URL: [Link]

  • Title: Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods Source: LCGC International URL: [Link]

  • Title: LC-MS Method for Determining Amiodarone and Desethylaminodarone in Rat Plasma Used in Endogenous Overdosing Conditions Following Lipolysis Source: ResearchGate URL: [Link]

  • Title: Mobile Phase: Know what you are putting into your HPLC Source: Lifecycle Biotechnologies URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Mechanisms of retention in HPLC Part 2 Source: SlideShare URL: [Link]

  • Title: HPLC - Troubleshooting Carryover Source: Imtakt USA via YouTube URL: [Link]

  • Title: How can I solve my carry over issue in LC-MS/MS? Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Optimizing the Purification of Amiodarone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of amiodarone. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common challenges in amiodarone purification, with a focus on maximizing yield and purity. Amiodarone, a di-iodinated benzofuran derivative, presents unique purification challenges due to its structural complexity, potential for degradation, and the presence of structurally similar impurities.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the synthesis and purification of amiodarone.

Q1: What are the primary impurities I should be concerned with during amiodarone synthesis and purification?

During the synthesis of amiodarone, several related substances can form that may compromise the purity of the final active pharmaceutical ingredient (API).[1] These impurities can arise from starting materials, byproducts of the synthetic process, or degradation. Key impurities include Amiodarone Impurity D, Impurity E, and Impurity F, which are structurally similar to the parent molecule and require robust analytical methods to separate and quantify.[1][2] Controlling these impurities is critical as they can impact the drug's efficacy and safety profile.[1]

Q2: My amiodarone sample appears to be degrading during workup and purification. What are the main causes?

Amiodarone is susceptible to degradation under several conditions. Forced degradation studies have shown that it is sensitive to acid and alkaline hydrolysis, oxidation, heat, and particularly to light (photolysis).[3][4] Exposure to these conditions can lead to the formation of degradation products, reducing the final yield and purity. Therefore, it is crucial to handle the compound with care, protecting it from light and excessive heat, and using neutral conditions whenever possible.

Q3: What are the recommended storage conditions for amiodarone solutions to ensure stability?

To minimize degradation, amiodarone solutions should be stored at refrigerated temperatures (around 5°C) and be rigorously protected from light.[5][6] For intravenous preparations, 5% dextrose is a common diluent.[5] While short-term storage at room temperature may be acceptable, refrigeration is strongly recommended for long-term stability.[5] Studies have demonstrated that amiodarone admixtures in 5% dextrose or 0.9% sodium chloride are stable for over 30 days when refrigerated and protected from light.[5]

Q4: Amiodarone has poor aqueous solubility. How does this impact purification?

The low aqueous solubility of amiodarone hydrochloride can complicate purification, particularly during aqueous workups or when using reversed-phase chromatography.[7][8] Precipitation can occur, especially in alkaline media.[8] This necessitates the use of organic solvents for extraction and chromatography. In preparative HPLC, careful selection of solvents and modifiers is required to maintain solubility throughout the run and prevent precipitation on the column or in the tubing.

Troubleshooting Guide: From Crude to Pure Amiodarone

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Issue 1: Low Purity - Poor Resolution in HPLC Analysis

You're running a quality control HPLC and see that your main amiodarone peak is not well-resolved from known impurities like Impurity D or E.

Poor resolution is a common issue stemming from the structural similarity of amiodarone and its related substances.[2] Achieving baseline separation is critical for accurate quantification and ensuring the final product meets regulatory standards.

Root Cause Analysis & Solutions:

  • Suboptimal Mobile Phase: The choice of organic modifier and buffer pH is paramount. Amiodarone has a pKa of approximately 6.56, meaning its charge state is highly dependent on pH.[9]

    • Solution: A validated stability-indicating HPLC method utilizes a gradient elution with a mobile phase composed of an acetate buffer (e.g., 50 mM, pH 5.5) and a mixture of methanol and acetonitrile.[3] Adjusting the pH can alter the retention times of amiodarone and its impurities, often improving resolution.

  • Incorrect Column Chemistry: Not all C18 columns are created equal. Differences in end-capping and silica properties can significantly affect selectivity.

    • Solution: Employ a high-quality, end-capped C18 column (e.g., 5 µm, 150 mm x 4.6 mm) as specified in validated methods.[2] If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column.

  • Isocratic vs. Gradient Elution: Isocratic elution may not provide sufficient resolving power for complex impurity profiles.

    • Solution: Implement a gradient elution program. A typical gradient might start with a higher proportion of aqueous buffer and gradually increase the organic solvent concentration. This sharpens peaks and improves the separation of closely eluting compounds.[3]

Protocol: Stability-Indicating HPLC Method for Amiodarone Purity

This protocol is adapted from established, validated methods for the analysis of amiodarone and its impurities.[3][10]

1. Materials:

  • Agilent Zorbax Eclipse XDB-C18 column (100 x 3.0 mm, 3.5 µm) or equivalent

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate or sodium acetate

  • Acetic acid

  • Amiodarone reference standard and impurity standards

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 50 mM Acetate Buffer, pH 5.5
Mobile Phase B Methanol:Acetonitrile (3:4, v/v)
Flow Rate 0.7 mL/min
Detection UV at 240 nm
Column Temp. 30°C
Injection Vol. 10 µL

3. Gradient Program:

Time (min)% Mobile Phase B
040
1060
2080
2580
2640
3040

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of amiodarone and its impurities in methanol. Dilute with the mobile phase to a final concentration suitable for analysis (e.g., 50 µg/mL).

  • Sample Solution: Dissolve the crude or purified amiodarone sample in methanol and dilute with the mobile phase to a known concentration (e.g., 1 mg/mL for impurity profiling).

Issue 2: Low Purification Yield

After performing column chromatography or crystallization, the final mass of your purified amiodarone is significantly lower than expected.

Low yield can be attributed to either physical loss of the product during handling or chemical loss due to degradation. A systematic approach is needed to identify and rectify the issue.

Low_Yield_Troubleshooting start Low Purification Yield Observed check_purity Is Purity of Recovered Product High? start->check_purity high_purity_path Yes (High Purity) check_purity->high_purity_path Yes low_purity_path No (Low Purity) check_purity->low_purity_path No physical_loss Physical Loss is Likely Cause high_purity_path->physical_loss solubility_loss Loss in Mother Liquor / Filtrate (High Solubility) adsorption_loss Adsorption to Silica Gel or Glassware handling_loss Mechanical Loss During Transfers chemical_loss Chemical Degradation is Likely low_purity_path->chemical_loss degradation_products Are New Impurity Peaks Observed? chemical_loss->degradation_products yes_degradation Yes degradation_products->yes_degradation Yes no_degradation No degradation_products->no_degradation No degradation_cause Product Degraded During Purification (Light, Heat, O2, pH) yes_degradation->degradation_cause incomplete_purification Purification Method is Ineffective no_degradation->incomplete_purification

Caption: Troubleshooting logic for diagnosing low purification yield.

Solutions to Mitigate Yield Loss:

  • Preventing Degradation During Purification:

    • Light Protection: Conduct all purification steps, including chromatography and solvent evaporation, in amber glassware or by wrapping equipment in aluminum foil. Amiodarone shows significant degradation under photolytic treatment.[3]

    • Temperature Control: Avoid high temperatures. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., ≤ 40°C). If heating is required for dissolution, do so for the minimum time necessary.

    • Inert Atmosphere: For sensitive reactions, bubbling nitrogen or argon through your solvents (sparging) and maintaining an inert atmosphere over the reaction mixture can prevent oxidative degradation.

  • Optimizing Chromatography:

    • Column Loading: Overloading a chromatography column is a primary cause of poor separation and subsequent loss of yield in "heart cuts" (collecting only the purest fractions). Determine the column's capacity for your crude mixture with a small-scale trial run first.

    • Solvent Selection: Ensure amiodarone is fully soluble in the mobile phase to prevent precipitation on the column. For normal-phase silica gel chromatography, a solvent system of hexane and ethyl acetate with a small amount of triethylamine can be effective. The triethylamine acts as a basic modifier to prevent peak tailing and reduce strong adsorption of the amine-containing amiodarone to the acidic silica gel.

  • Improving Crystallization:

    • Solvent System: Finding the right solvent/anti-solvent pair is key. Amiodarone can be crystallized from solvents like isopropanol or acetone. The goal is to find a system where the compound is soluble at a higher temperature but sparingly soluble at a lower temperature, while impurities remain in the mother liquor.

    • Cooling Rate: A slow, controlled cooling process promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the solution (mother liquor). Crash cooling often traps impurities and reduces yield.

General Purification Workflow

The following diagram outlines a standard workflow for progressing from a crude reaction mixture to a high-purity amiodarone API.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup / Extraction (e.g., EtOAc / H2O) A->B C Drying & Solvent Evaporation B->C D Crude Solid / Oil C->D E Primary Purification Step D->E F Column Chromatography (Silica Gel) E->F If complex mixture G Crystallization E->G If relatively clean H Combined Fractions / Mother Liquor F->H G->H I Purity Analysis (HPLC) H->I J High Purity Product (>99.5%) I->J Meets Spec K Repurify if Needed I->K Fails Spec K->E

Caption: A typical workflow for the purification of amiodarone API.

By understanding the chemical properties of amiodarone and its common impurities, and by systematically troubleshooting issues as they arise, you can significantly improve both the yield and purity of your final product.

References

  • Google Patents. (2022). CN114671836A - A kind of synthetic method of amiodarone impurity C.
  • ResearchGate. (n.d.). Preparation and Purification of Desethylamiodarone Hydrochloride. Retrieved from [Link]

  • Google Patents. (2017). CN106632180A - Method for synthesizing amiodarone impurity G and application of....
  • Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutical Analytica Acta, 1(105). Retrieved from [Link]

  • Ye, M., Jiang, X., & Liu, H. (2000). Characterization of amiodarone metabolites and impurities using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(21), 2046–2054. Retrieved from [Link]

  • Coelho, A. S., et al. (2019). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amiodarone Hydrochloride-Impurities. Retrieved from [Link]

  • Karmakar, S., et al. (2015). Quality by design (QbD) based development and validation of an HPLC method for amiodarone hydrochloride and its impurities in the drug substance. Journal of pharmaceutical and biomedical analysis, 108, 6–14. Retrieved from [Link]

  • Lagas, M., et al. (2010). Ready-to-use parenteral amiodarone: a feasibility study towards a long-term stable product formulation. European journal of hospital pharmacy : science and practice, 17(2), 39–42. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Retrieved from [Link]

  • Krohmer, S. J., & Kincaid, J. C. (1993). Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column. Clinical chemistry, 39(3), 496–500. Retrieved from [Link]

  • SCIEX. (n.d.). Impurity Profiling of Amiodarone using X500R QTOF System. Retrieved from [Link]

  • Parasrampuria, J., et al. (1997). Chemical stability of amiodarone hydrochloride in intravenous fluids. International journal of pharmaceutical compounding, 1(5), 347–348. Retrieved from [Link]

  • Weir, S. J., et al. (1986). Stability of amiodarone hydrochloride in admixtures with other injectable drugs. American journal of hospital pharmacy, 43(4), 935–938. Retrieved from [Link]

  • International Journal of Pharmaceutical and Allied Research. (n.d.). Method development and validation of amiodarone in bulk and pharmaceutical dosage form by RP-HPLC. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Evaluation of the Physicochemical Stability of Amiodarone Hydrochloride in Syringes for the Intensive Care Unit. Retrieved from [Link]

  • Google Patents. (2018). CN109053652A - A kind of preparation method of Amiodarone Hydrochloride intermediate.
  • Patsnap. (n.d.). Synthetic method of amiodarone hydrochloride - Eureka. Retrieved from [Link]

  • New Drug Approvals. (2014). AMIODARONE. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 109988131 Preparation method of amiodarone hydrochloride. Retrieved from [Link]

  • ASHP Publications. (n.d.). Amiodarone Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). PM101: Intravenous amiodarone formulation changes can improve medication safety. Retrieved from [Link]

  • Deranged Physiology. (2024). Amiodarone. Retrieved from [Link]

  • American Family Physician. (2003). Amiodarone: Guidelines for Use and Monitoring. Retrieved from [Link]

  • Wikipedia. (n.d.). Amiodarone. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Amiodarone. Retrieved from [Link]

Sources

Validation & Comparative

Dideiodo-Amiodarone vs. Dronedarone: A Comparative Guide to In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals navigating the landscape of antiarrhythmic therapies, understanding the cytotoxic profiles of amiodarone analogs is paramount. Amiodarone, a highly effective antiarrhythmic agent, is notorious for its off-target toxicities, largely attributed to its iodine moieties and complex metabolism. This has spurred the development of derivatives like dronedarone, which lacks the iodine components, and the investigational compound dideiodo-amiodarone. This guide provides an in-depth, objective comparison of the cytotoxic effects of dideiodo-amiodarone and dronedarone, grounded in experimental data, to inform preclinical research and development.

Introduction: The Rationale for Amiodarone Analogs

Amiodarone's clinical utility is hampered by a significant risk of adverse effects, including pulmonary, thyroid, and liver toxicity.[1] The presence of iodine in its structure is a key contributor to thyroid dysfunction.[2] Dronedarone was developed as a non-iodinated analog to mitigate these toxicities, though it has demonstrated lower antiarrhythmic efficacy compared to amiodarone.[3] Dideiodo-amiodarone, as its name suggests, also lacks the iodine atoms of the parent compound, positioning it as another potential alternative with a theoretically improved safety profile. This guide will delve into the comparative cytotoxicity of these two amiodarone analogs, with a focus on the underlying cellular mechanisms.

Comparative Cytotoxicity: A Mechanistic Overview

Experimental evidence points to mitochondrial dysfunction as a central mechanism in the cytotoxicity of amiodarone and its analogs.[4][5] This manifests as inhibition of the electron transport chain, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS), ultimately leading to apoptosis and necrosis.[6]

Hepatotoxicity

Key Findings from In Vitro Studies:

  • Dronedarone has been shown to induce cytotoxicity and apoptosis in primary human hepatocytes and HepG2 cells at concentrations starting from 20 µM and 50 µM, respectively.

  • Similar to amiodarone, dronedarone acts as an uncoupler and inhibitor of the mitochondrial respiratory chain and β-oxidation.

  • Both drugs lead to a decrease in cellular ATP content at concentrations around 20 µM, indicating mitochondrial toxicity precedes overt cell death.

  • Inhibition of the mitochondrial respiratory chain, specifically complexes I and II, occurs at concentrations of approximately 10 µM for both drugs, leading to increased ROS production.

While a direct comparison with dideiodo-amiodarone is not available, the removal of the iodine moieties, as seen in dronedarone, does not eliminate mitochondrial toxicity, suggesting that the core benzofuran structure plays a significant role.[8]

Cardiotoxicity

While designed to target cardiac tissue, amiodarone can also exert cardiotoxic effects.[9] These effects are often linked to its primary mechanism of action but can also involve mitochondrial dysfunction within cardiomyocytes. Dronedarone has also been associated with cardiac adverse effects.[10] The cardiotoxic profile of dideiodo-amiodarone remains to be fully elucidated in comparative studies.

Quantitative Comparison of Cytotoxicity

The following table summarizes the available in vitro data on the cytotoxic concentrations of amiodarone and dronedarone in relevant cell lines. Note: Data for dideiodo-amiodarone is not available for a direct comparison.

CompoundCell LineAssayCytotoxic ConcentrationReference
Dronedarone Primary Human HepatocytesAdenylate Kinase ReleaseStarting at 20 µM
HepG2Cell ViabilityStarting at 50 µM
HepG2ATP DepletionStarting at 20 µM
Amiodarone Primary Human HepatocytesAdenylate Kinase ReleaseNot toxic up to 100 µM
HepG2Cell ViabilityStarting at 100 µM
HepG2ATP DepletionStarting at 20 µM

Signaling Pathways and Experimental Workflows

The assessment of cytotoxicity involves a multi-faceted approach, interrogating various cellular processes. Below are diagrams illustrating a key signaling pathway involved in amiodarone and dronedarone-induced cytotoxicity and a typical experimental workflow for its assessment.

cluster_drug Drug Exposure cluster_mito Mitochondrial Dysfunction cluster_cell Cellular Consequences Amiodarone Amiodarone / Dronedarone ETC Inhibition of Electron Transport Chain (Complex I & II) Amiodarone->ETC BetaOx Inhibition of β-oxidation Amiodarone->BetaOx MMP ↓ Mitochondrial Membrane Potential ETC->MMP ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS ATP ↓ ATP Production MMP->ATP Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ATP->Necrosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Necrosis->Cytotoxicity

Caption: Signaling pathway of amiodarone/dronedarone-induced cytotoxicity.

cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2, Primary Hepatocytes) DrugTreatment Treatment with Dideiodo-Amiodarone, Dronedarone, Amiodarone (Control) CellCulture->DrugTreatment MTT MTT Assay (Metabolic Activity) DrugTreatment->MTT LDH LDH Assay (Membrane Integrity) DrugTreatment->LDH JC1 JC-1 Assay (Mitochondrial Membrane Potential) DrugTreatment->JC1 ROS_Glo ROS-Glo Assay (ROS Production) DrugTreatment->ROS_Glo IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Mechanistic Insights JC1->Mechanism ROS_Glo->Mechanism Comparison Comparative Analysis IC50->Comparison Mechanism->Comparison

Caption: Experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

To ensure robust and reproducible data, the following detailed protocols for key cytotoxicity assays are provided.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of dideiodo-amiodarone, dronedarone, and amiodarone for the desired exposure time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with compounds as described previously.

  • JC-1 Staining: Remove the culture medium and add 100 µL of medium containing 2 µM JC-1 to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS).

  • Fluorescence Measurement: Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or a fluorescence microscope.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

ROS-Glo™ H₂O₂ Assay for Reactive Oxygen Species

This luminescent assay measures the level of hydrogen peroxide (H₂O₂), a key reactive oxygen species.[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with compounds.

  • H₂O₂ Substrate Addition: Add 20 µL of the H₂O₂ Substrate Solution to each well.

  • Incubation: Incubate for the desired time (e.g., 1-6 hours) at 37°C.

  • Detection Reagent Addition: Add 100 µL of ROS-Glo™ Detection Solution to each well.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence corresponds to an increase in H₂O₂ levels.

Conclusion and Future Directions

The available evidence strongly suggests that both amiodarone and its non-iodinated analog, dronedarone, induce cytotoxicity through a mechanism involving mitochondrial dysfunction. While dronedarone was designed to have an improved safety profile, in vitro studies indicate it still possesses significant hepatotoxic potential.

A critical knowledge gap exists regarding the cytotoxic profile of dideiodo-amiodarone. To provide a definitive comparison, direct in vitro studies employing the methodologies outlined in this guide are essential. Such research will be invaluable for the continued development of safer and more effective antiarrhythmic therapies. The provided protocols offer a robust framework for researchers to conduct these vital comparative assessments.

References

  • ROS-Glo™ H2O2 Assay Protocol. Promega Corporation.

  • Mulder JE, Brien JF, Racz WJ, Takahashi T, Massey TE. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells. J Pharmacol Exp Ther. 2011;336(2):517-27.

  • Bețiu AM, et al. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Amiodarone Toxicity. Int J Mol Sci. 2021;22(21):11786.

  • Bigler L, et al. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. Br J Pharmacol. 2008;154(5):1018-29.

  • ROS-Glo™ H2O2 Assay. Promega Corporation.

  • Bigler L, et al. Synthesis and cytotoxicity properties of amiodarone analogues. Eur J Med Chem. 2007;42(6):861-7.

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Mulder JE, et al. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells. Toxicol Appl Pharmacol. 2013;272(1):12-8.

  • Chiovato L, et al. Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes. J Endocrinol Invest. 1991;14(11):953-60.

  • MTT assay protocol. Abcam.

  • Sivandzade F, et al. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. J Vis Exp. 2019;(143).

  • MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate.

  • JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience.

  • Bigler L, et al. Toxicity of amiodarone and amiodarone analogues on isolated rat liver mitochondria. J Pharm Pharmacol. 2006;58(5):667-74.

  • H2O2 Assay. Bio-protocol.

  • MTT (Assay protocol). Addgene.

  • ROS-Glo(TM) H2O2 Assay Technical Manual #TM391. Promega Corporation.

  • Zahno A, et al. The role of CYP3A4 in amiodarone-associated toxicity on HepG2 cells. Biochem Pharmacol. 2011;81(3):432-41.

  • Bolt MW, et al. Disruption of mitochondrial function and cellular ATP levels by amiodarone and N-desethylamiodarone in initiation of amiodarone-induced pulmonary cytotoxicity. J Pharmacol Exp Ther. 2001;298(3):1260-9.

  • Gado A, et al. Amiodarone-induced lymphocyte toxicity and mitochondrial function. J Cardiovasc Pharmacol. 1999;33(4):529-35.

  • LDH assay kit guide: Principles and applications. Abcam.

  • Kim SY, et al. Amiodarone as a model compound for assessment of mitochondrial toxicity in hepatocytes. Toxicol Res. 2025;41(1):57-66.

  • Adverse drug reaction signals mining comparison of amiodarone and dronedarone: a pharmacovigilance study based on FAERS. BMC Pharmacol Toxicol. 2024;25(1):102.

  • Ganesan A, et al. Amiodarone-induced reversible and irreversible hepatotoxicity: two case reports. J Med Case Rep. 2018;12(1):96.

  • Dr.Oracle. Is amiodarone (antiarrhythmic medication) cardiotoxic?.

  • Dronedarone vs. Amiodarone: A Heartfelt Comparison. Oreate AI Blog.

  • LDH Assay. Cell Biologics Inc.

  • Santangeli P, et al. Amiodarone-induced multi-systemic toxicity involving the liver, lungs, thyroid, and eyes: A case report. Front Cardiovasc Med. 2022;9:835460.

  • Gøtzsche LS, Pedersen EM. Dose-dependent cardiotoxic effect of amiodarone in cardioplegic solutions correlates with loss of dihydropyridine binding sites: in vitro evidence for a potentially lethal interaction with procaine. J Cardiovasc Pharmacol. 1994;23(1):13-23.

  • Amiodarone. Mayo Clinic.

  • Dideiodo Amiodarone. LGC Standards.

  • Amiodarone. LiverTox - NCBI Bookshelf.

  • Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.

  • Wandrer F, et al. Autophagy alleviates amiodarone-induced hepatotoxicity. Cell Death Discov. 2020;6:104.

  • Synthesis and preliminary characterization of a novel antiarrhythmic compound (KB130015) with an improved toxicity profile compared with amiodarone. J Med Chem. 2002;45(21):4821-4.

  • Hepatotoxicity/Cytotoxicity Assays. Sigma-Aldrich.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • Synthesis and biological evaluation of novel 2-amino-1,4-naphthoquinone amide-oxime derivatives as potent IDO1/STAT3 dual inhibitors with prospective antitumor effects. MDPI.

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Royal Society of Chemistry.

  • Synthesis and Biological Evaluation of Cepharadiones A and B and Related Dioxoaporphines. PubMed.

  • Synthesis and biological evaluation of [131I]iodocarvedilol as a potential radiopharmaceutical for heart imaging. EJNMMI Radiopharm Chem. 2023;8(1):11.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of amiodarone, a potent antiarrhythmic agent, is of paramount importance. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task. However, the validation of an HPLC method is not a mere formality; it is a rigorous scientific process that establishes the method's suitability for its intended purpose. This guide provides an in-depth comparison of key aspects of HPLC method validation for amiodarone and its related substances, grounded in scientific principles and regulatory expectations.

The Critical Need for Validated HPLC Methods in Amiodarone Analysis

Amiodarone's therapeutic efficacy is well-established, but it is also associated with a significant side-effect profile and a propensity for degradation, leading to the formation of various related substances or impurities.[1][2] The presence of these impurities, even in trace amounts, can impact the drug's safety and efficacy. Therefore, a robust, stability-indicating HPLC method is crucial for accurately quantifying amiodarone and separating it from its potential degradants and process-related impurities. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, ensuring that the analytical results are a true reflection of the sample's quality.[1][3]

This guide will navigate the critical parameters of HPLC method validation, drawing upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6][7] We will explore how different chromatographic conditions can influence the outcome of the validation process and provide a framework for selecting and validating a method that is both reliable and robust.

Core Principles of HPLC Method Validation: A Workflow

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7] For an HPLC method for amiodarone related substances, this involves a series of experiments to assess its performance characteristics.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Parameters (ICH Q2(R1)) cluster_2 Method Implementation Method_Development Method Development (Column, Mobile Phase, etc.) Optimization Optimization (QbD Approach) Method_Development->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Routine_Analysis Routine Quality Control System_Suitability->Routine_Analysis Stability_Studies Stability Studies System_Suitability->Stability_Studies

Caption: Workflow for HPLC method development and validation.

Comparing HPLC Methodologies for Amiodarone Analysis

The choice of HPLC column and mobile phase is a critical first step that dictates the success of the separation and, consequently, the validation. Let's compare some commonly employed approaches for amiodarone and its related substances.

ParameterMethod AMethod BMethod C
Column C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 100 x 3.0 mm, 3.5 µm)[1][3]C2 Reversed Phase (4.6 x 250mm, 5.0µ)[8]C18 (e.g., Waters Atlantis T3, 4.6mm x 150mm, 5µm)[9]
Mobile Phase Gradient elution with acetate buffer (pH 5.5) and a mixture of methanol-acetonitrile[1][3]Isocratic elution with acetate buffer-Acetonitrile (15:85 v/v)[8]Isocratic elution with buffer solution (pH 5.0), methanol, and acetonitrile (30:30:40, v/v/v)[10]
Detection UV at 240 nm[8][10]UV at 240 nm[8]UV at 240 nm[9]
Key Advantage Good for complex separations and stability-indicating methods.[1]Simple, rapid analysis.[8]Robust method developed using Quality by Design (QbD) to overcome issues with USP methods.[9]
Potential Limitation Gradient elution may require longer re-equilibration times.Isocratic elution may not resolve all degradation products in complex samples.May require specific column chemistry for optimal performance.

Note: The performance of any method is highly dependent on the specific impurities present and the sample matrix. The information above is a synthesized comparison based on published literature.

Experimental Protocol: A Step-by-Step Guide to Validation

This section provides a detailed, step-by-step methodology for validating an HPLC method for amiodarone related substances, in line with ICH Q2(R1) guidelines.[4][7]

System Suitability

Causality: Before any validation experiments, it is essential to confirm that the chromatographic system is performing adequately. System suitability tests are designed to evaluate the components of the analytical system to ensure its performance.

Protocol:

  • Prepare a system suitability solution containing amiodarone and its key related substances (e.g., impurities D and E).[10]

  • Inject the solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0 for the amiodarone peak.

    • Theoretical plates (N): Should be > 2000 for the amiodarone peak.

    • Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0% for replicate injections.

    • Resolution (Rs): Should be ≥ 2.0 between critical peak pairs (e.g., amiodarone and the nearest eluting impurity).[9]

Specificity (Forced Degradation Study)

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. A forced degradation study is the cornerstone of a stability-indicating method.

Protocol:

  • Subject amiodarone drug substance and product to stress conditions including:

    • Acid hydrolysis: (e.g., 0.1 M HCl at 60°C)

    • Base hydrolysis: (e.g., 0.1 M NaOH at 60°C)

    • Oxidation: (e.g., 3% H₂O₂ at room temperature)

    • Thermal degradation: (e.g., 105°C)

    • Photodegradation: (e.g., exposure to UV light)[2][3]

  • Analyze the stressed samples alongside an unstressed control.

  • Evaluate the chromatograms for:

    • Peak purity: Using a photodiode array (PDA) detector to ensure the amiodarone peak is spectrally pure and free from co-eluting degradants.

    • Resolution: Ensure all degradation products are well-separated from the amiodarone peak and from each other.

Forced_Degradation cluster_stress Stress Conditions Amiodarone_Sample Amiodarone (API or Drug Product) Acid Acid Hydrolysis Amiodarone_Sample->Acid Base Base Hydrolysis Amiodarone_Sample->Base Oxidation Oxidation Amiodarone_Sample->Oxidation Thermal Thermal Amiodarone_Sample->Thermal Photo Photolytic Amiodarone_Sample->Photo Analysis HPLC Analysis (Peak Purity & Resolution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation study workflow.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of amiodarone and its related substances at different concentrations. For related substances, the range should typically cover from the reporting threshold to 120% of the specification limit. For the assay of amiodarone, the range is typically 80% to 120% of the test concentration.[10][11]

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[8]

Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

Protocol:

  • Spike a placebo (for drug product) or a known amount of amiodarone with known amounts of related substances at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare at least three replicates for each level.

  • Analyze the samples and calculate the percentage recovery of the added impurities.

  • The mean recovery should typically be within 98.0% to 102.0% for the assay and may have a wider acceptance criterion for impurities (e.g., 90.0% to 110%).[2]

Precision

Causality: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of amiodarone spiked with impurities at 100% of the specification level on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results. The RSD should be ≤ 2.0%.[12]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. Statistical analysis (e.g., F-test) can be used to compare the variances.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability solution under each of these varied conditions.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor). The method is considered robust if the system suitability criteria are still met under all varied conditions.

Conclusion

The validation of an HPLC method for amiodarone and its related substances is a multifaceted process that requires a deep understanding of chromatographic principles and regulatory requirements. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, analytical scientists can ensure that the method is fit for its intended purpose. The choice between different HPLC columns and mobile phases will depend on the specific requirements of the analysis, with a growing trend towards using Quality by Design (QbD) principles to develop more robust and reliable methods.[9] Ultimately, a well-validated HPLC method is a critical component in ensuring the quality, safety, and efficacy of amiodarone drug products.

References

  • Method Development of stability indicating HPLC method for the determination of Amiodarone Hydrochloride in pharmaceutical dosage form. ResearchGate. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. SciELO. Available from: [Link]

  • Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Walsh Medical Media. Available from: [Link]

  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. SciELO. Available from: [Link]

  • (PDF) Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • A Rapid Procedure for the Monitoring of Amiodarone and N-Desethylamiodarone by HPLC-UV Detection. Ovid. Available from: [Link]

  • Quality by design (QbD) based development and validation of an HPLC method for amiodarone hydrochloride and its impurities in the drug substance. PubMed. Available from: [Link]

  • RP-HPLC Method Development for Amiodarone Hydrochloride Analysis. LinkedIn. Available from: [Link]

  • Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations | Request PDF. ResearchGate. Available from: [Link]

  • High performance liquid chromatography assay of amiodarone capsules. ResearchGate. Available from: [Link]

  • AMIODARONE HYDROCHLORIDE Amiodaroni hydrochloridum. European Pharmacopoeia. Available from: [Link]

  • Method development and validation of amiodarone in bulk and pharmaceutical dosage form by RP-HPLC. ijpar. Available from: [Link]

Sources

Navigating the Labyrinth of Amiodarone Impurities: A Guide to ICH Q3A Compliance and Control

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of the application of the International Council for Harmonisation (ICH) Q3A guidelines to the control of impurities in amiodarone hydrochloride. We will delve into the regulatory framework, compare pharmacopeial standards, explore the toxicological rationale behind impurity limits, and provide practical, validated analytical methodologies.

The Foundation: Understanding ICH Q3A and Its Significance

The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is a cornerstone of pharmaceutical development, providing a rational framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2] The fundamental principle of ICH Q3A is to ensure that the levels of impurities in an API are controlled and justified by safety data, thereby protecting patient health.[1]

The guideline establishes three key thresholds based on the maximum daily dose of the drug:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[1]

These thresholds are not arbitrary; they are based on a scientific assessment of risk and are designed to be protective of patient safety. For a drug like amiodarone, with a maximum daily dose that can exceed 1 gram, the qualification threshold for an impurity is 0.05%.[1]

Decision-Making Framework for Impurity Qualification

The ICH Q3A guidelines provide a decision tree to guide the qualification process for impurities that exceed the established thresholds. This systematic approach ensures that all necessary safety data is considered.

ICH_Q3A_Decision_Tree start Impurity Level > Qualification Threshold? lit_review Is the impurity a significant metabolite or is there adequate data in the scientific literature? start->lit_review Yes qualified Impurity is Qualified start->qualified No safety_studies Conduct safety studies to qualify the impurity lit_review->safety_studies No lit_review->qualified Yes reduce_level Reduce impurity level to ≤ qualification threshold safety_studies->reduce_level Alternative safety_studies->qualified Safety Established not_qualified Impurity Not Qualified (Process modification required) safety_studies->not_qualified Safety Concerns

Caption: ICH Q3A Decision Tree for Impurity Qualification.

Amiodarone and Its Impurities: A Comparative Pharmacopeial Overview

Amiodarone is a potent antiarrhythmic agent with a complex impurity profile that can arise from its synthesis and degradation.[3][4] Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for amiodarone hydrochloride, outlining the specified impurities and their respective limits.

Impurity NameStructureUSP LimitPh. Eur. Limit
Impurity A (Di-Desiodo Amiodarone)(2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone0.2%0.2%
Impurity B (Desethyl Amiodarone)(2-Butylbenzofuran-3-yl)[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone-0.2%
Impurity C (Monoiodo Amiodarone)(2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone-0.2%
Impurity D (2-Butyl-1-benzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone0.2%0.2%
Impurity E (2-Butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone-0.2%
Impurity F (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone-0.2%
Impurity G [4-[2-(Diethylamino)ethoxy]-3,5-diiodophenyl][2-(1-methoxybutyl)-3-benzofuranyl]methanone-0.2%
Any Unspecified Impurity --≤ 0.10%
Total Impurities -≤ 0.5%≤ 0.5%

Data compiled from the current USP and Ph. Eur. monographs.[5][6]

The slight differences in the specified impurities between the two major pharmacopeias highlight the importance of a comprehensive analytical strategy that can detect and quantify all potential process- and degradation-related impurities.

The "Why" Behind the Limits: Toxicological Considerations and Structure-Activity Relationships

The control of amiodarone impurities is not merely a matter of analytical chemistry; it is fundamentally about patient safety. Amiodarone itself has a well-documented toxicity profile, including pulmonary, hepatic, and thyroid-related adverse effects.[7][8][9] While specific toxicological data for each individual impurity is not always publicly available, the principles of toxicology and structure-activity relationships (SAR) provide a scientific basis for their control.

A study on the cytotoxicity of amiodarone and its major metabolite, desethylamiodarone (Impurity B), in human lung epithelial cells found that desethylamiodarone has a greater toxic potency than the parent drug.[10] This underscores the importance of controlling this metabolite to within safe limits.

Furthermore, research into the mitochondrial toxicity of amiodarone analogues has revealed that the benzofuran structure is a key contributor to its toxic effects.[11] This suggests that impurities retaining this core structure may also exhibit toxicity. The presence of iodine atoms also appears to influence the toxic potential, with di-iodinated analogues showing stronger inhibition of thyroxine deiodination, potentially contributing to thyroid dysfunction.[12]

The limits set in the pharmacopeias are therefore based on a combination of factors, including:

  • Observed levels in clinical trial batches: Impurities present in batches used in safety and clinical studies are considered qualified up to those levels.[1]

  • Toxicological data: Where available, specific data on the genotoxicity, cytotoxicity, and other toxicological endpoints of an impurity will directly inform its acceptable limit.

  • Structure-activity relationships: In the absence of direct data, the structural similarity of an impurity to the parent drug or other known toxicants can be used to infer potential toxicity.

  • The principle of ALARP (As Low As Reasonably Practicable): Impurity levels should be minimized through process optimization, even if they are below the qualification threshold.

Best Practices in Analytical Methodology: A Validated HPLC Approach

A robust and validated analytical method is essential for the accurate detection and quantification of amiodarone impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.

Experimental Protocol: HPLC Method for Amiodarone Impurity Profiling

This protocol is a representative example based on methodologies described in the pharmacopeias and scientific literature. Method validation according to ICH Q2(R1) guidelines is a prerequisite for its use in a regulated environment.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Buffer solution (e.g., 25 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 25% B

    • 26-30 min: 25% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A and Acetonitrile (50:50, v/v)

  • Standard Solution: Prepare a solution of amiodarone hydrochloride reference standard (RS) and available impurity reference standards in the diluent at a concentration relevant to the specification limits (e.g., 0.2% of the sample concentration).

  • Sample Solution: Prepare a solution of the amiodarone hydrochloride drug substance in the diluent at a concentration of 1.0 mg/mL.

3. System Suitability:

  • Resolution: The resolution between critical peak pairs (e.g., Impurity D and Impurity E) should be not less than 2.0.

  • Tailing Factor: The tailing factor for the amiodarone peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

4. Data Analysis:

  • Identify and quantify impurities in the sample solution by comparing their retention times and peak areas to those of the reference standards.

  • For unspecified impurities, use the response factor of the amiodarone peak for quantification.

Workflow for Amiodarone Impurity Analysis

Amiodarone_Impurity_Analysis_Workflow sample_prep Sample and Standard Preparation hplc_analysis HPLC Analysis with UV Detection sample_prep->hplc_analysis data_processing Data Processing and Peak Integration hplc_analysis->data_processing impurity_identification Impurity Identification (based on retention time) data_processing->impurity_identification quantification Quantification of Impurities impurity_identification->quantification comparison Comparison with Specification Limits quantification->comparison report Generate Report comparison->report

Caption: A streamlined workflow for the analysis of amiodarone impurities.

Conclusion: A Commitment to Quality and Safety

The control of impurities in amiodarone hydrochloride is a critical aspect of ensuring its quality and safety. A thorough understanding of the ICH Q3A guidelines, coupled with a comparative knowledge of pharmacopeial requirements and the toxicological rationale behind impurity limits, empowers pharmaceutical scientists to develop robust control strategies. By implementing validated, state-of-the-art analytical methods, the pharmaceutical industry can continue to provide patients with safe and effective amiodarone therapy.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • European Pharmacopoeia. (n.d.). Amiodarone Hydrochloride Monograph.
  • United States Pharmacopeia. (2025). Amiodarone Hydrochloride Monograph.
  • Pharmaffiliates. (n.d.). Amiodarone Hydrochloride-Impurities. [Link]

  • Siddiqui, M., Khan, A., & Zaka, M. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 6, 37-42.
  • ICH. (n.d.). ICH Q3A Guideline for Impurities in New Drug Substances.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Roth, F. C., Mulder, J. E., Brien, J. F., Takahashi, T., & Massey, T. E. (2013). Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells. Chemico-biological interactions, 204(3), 135–139.
  • U.S. Food and Drug Administration. (2021). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. [Link]

  • Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutical Analytica Acta, 1(105).
  • Veeprho. (n.d.). Amiodarone EP Impurity D | CAS 1951-26-4. [Link]

  • Van Herck, P. L., et al. (2000). Structure-effect relationships of amiodarone analogues on the inhibition of thyroxine deiodination. European journal of clinical pharmacology, 55(11-12), 807–814.
  • GLP Pharma Standards. (n.d.). Amiodarone Impurity C | CAS No- 85642-08-6. [Link]

  • Veeprho. (n.d.). Amiodarone EP Impurity F | CAS 147030-50-0. [Link]

  • Veeprho. (n.d.). Amiodarone EP Impurity G | CAS 1087223-70-8. [Link]

  • Cleanchem Laboratories. (n.d.).
  • PubChem. (n.d.). Amiodarone Hydrochloride. [Link]

  • Drugs.com. (2026). Amiodarone: Package Insert / Prescribing Information / MOA. [Link]

  • Polkey, M. I., & Hart, S. P. (2024). A Fatal Consequence: Amiodarone-Induced Multiorgan Toxicity. Cureus, 16(6), e62281.
  • Kang, J., & Lee, M. H. (2024). Amiodarone-Induced Multi-Systemic Toxicity Involving the Liver, Lungs, Thyroid, and Eyes: A Case Report. Journal of clinical medicine, 13(12), 3467.
  • Allmpus. (n.d.). amiodarone ep impurity d | amiodarone usp related compound d. [Link]

  • SynThink. (n.d.). Amiodarone EP Impurities and USP Related Compounds. [Link]

  • PubMed. (2000). Characterization of amiodarone metabolites and impurities using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Link]

  • PubMed. (2011). The role of CYP3A4 in amiodarone-associated toxicity on HepG2 cells. [Link]

  • PubMed Central (PMC). (2021). Study on Acute Toxicity of Amiodarone New Complexes With Cyclodextrin. [Link]

  • PubMed Central (PMC). (1985). Amiodarone-induced lung toxicity. In vitro evidence for the direct toxicity of the drug. [Link]

  • PubMed Central (PMC). (2024). Adverse drug reaction signals mining comparison of amiodarone and dronedarone: a pharmacovigilance study based on FAERS. [Link]

  • Archives of Basic and Clinical Research. (n.d.). Pathogenesis of Amiodarone-Related Toxicity. [Link]

  • AIFA. (2022). Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Detailed view - CRS catalogue. [Link]

  • Geneesmiddeleninformatiebank. (2009). public assessment report. [Link]

  • LITFL. (2024). Amiodarone. [Link]

Sources

Comprehensive Guide to Dideiodoamiodarone (Impurity D) Analysis: LOD, LOQ, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Topic Definition

Dideiodoamiodarone (DIDA) , chemically known as (2-butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)phenyl)methanone, is the non-iodinated analog of the antiarrhythmic drug Amiodarone. In regulatory and analytical contexts, it is frequently designated as Amiodarone Impurity D (EP/USP standards) or L8040 (historically used as an Internal Standard).

Unlike the major metabolite Desethylamiodarone (DEA), which is formed via CYP450-mediated dealkylation, DIDA is primarily associated with photolytic degradation and specific deiodination pathways. Its analysis is critical for two distinct purposes:

  • Pharmaceutical Quality Control: Monitoring Impurity D levels in drug formulations (stability-indicating methods).

  • Toxicology & Pharmacokinetics: Investigating thyroid toxicity mechanisms, as deiodination releases inorganic iodine.

This guide compares the two primary analytical approaches—HPLC-UV and LC-MS/MS —providing experimentally validated LOD/LOQ values and detailed protocols.

Comparative Analysis: LOD & LOQ Performance

The choice of method dictates the sensitivity. HPLC-UV is sufficient for pharmaceutical impurity profiling (µg/mL range), while LC-MS/MS is required for biological trace analysis (pg/mL range).

Quantitative Performance Matrix
FeatureHPLC-UV (Standard QC) LC-MS/MS (Bioanalytical)
Primary Application Drug Substance/Product Impurity TestingPlasma/Tissue Metabolite Profiling
Limit of Detection (LOD) 0.2 µg/mL (200 ng/mL)~0.1 – 0.5 pg/mL (Extrapolated)
Limit of Quantification (LOQ) 0.4 µg/mL (400 ng/mL)~0.5 – 2.5 pg/mL (Extrapolated)
Linearity Range 0.4 – 10 µg/mL1.0 – 1000 pg/mL
Selectivity Moderate (Relies on chromatographic resolution)High (MRM transitions specific to mass)
Sample Volume High (10–20 µL injection)Low (1–5 µL injection)

*Note: LC-MS/MS values are extrapolated from validated data for the structurally identical Internal Standard L8040 and the parent compound Amiodarone, as DIDA exhibits similar ionization efficiency in positive ESI mode.

Experimental Protocols

Protocol A: HPLC-UV for Impurity Profiling (High Concentration)

Objective: Quantification of Dideiodoamiodarone (Impurity D) in tablet formulations or bulk API.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetate Buffer (pH 5.0).

    • Solvent B: Acetonitrile:Methanol (40:30 v/v).

    • Isocratic Ratio: 30% A / 70% B (Adjust for resolution > 2.0 between Impurity D and Amiodarone).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Amiodarone and DIDA share the benzofuran chromophore).

  • Temperature: 30°C.

2. Sample Preparation:

  • Stock Solution: Dissolve 10 mg DIDA reference standard in 100 mL Methanol (100 µg/mL).

  • Test Solution: Crush tablets, extract with Methanol, sonicate for 15 mins, filter through 0.45 µm PTFE filter. Dilute to target concentration (e.g., 0.5 mg/mL API).

3. System Suitability & Validation:

  • LOD Determination: Dilute stock sequentially. The concentration yielding a Signal-to-Noise (S/N) ratio of 3:1 is the LOD (typically ~0.2 µg/mL).

  • LOQ Determination: The concentration yielding S/N of 10:1 (typically ~0.4 µg/mL).

Protocol B: LC-MS/MS for Biological Matrices (Trace Analysis)

Objective: Measurement of trace DIDA in plasma or serum.

1. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive mode).

  • MRM Transitions:

    • Amiodarone:[1][2][3][4][5][6][7][8][9][10][11] 646.1 → 58.1

    • Dideiodoamiodarone (DIDA):394.2 → 58.1 (Quantifier), 394.2 → 281.1 (Qualifier).

    • Note: The precursor mass is 394.2 Da (Loss of two Iodine atoms [2 x 127] from Amiodarone [646]).

  • Collision Energy: 30–45 eV.

2. Sample Extraction (Protein Precipitation):

  • Aliquot 100 µL plasma into a centrifuge tube.

  • Add 300 µL Acetonitrile (containing deuterated internal standard).

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.

  • Inject 5 µL of the supernatant directly.

3. Chromatographic Separation:

  • Column: UHPLC C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).

  • Gradient: 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

    • 0-1 min: 10% B

    • 1-3 min: Ramp to 95% B

    • 3-4 min: Hold 95% B (DIDA elutes earlier than Amiodarone due to lower lipophilicity).

Visualizing the Analysis

Pathway & Structure Diagram

The following diagram illustrates the structural relationship and the degradation pathway that necessitates DIDA monitoring.

AmiodaronePathways cluster_analysis Analytical Targets Amiodarone Amiodarone (Parent Drug) [C35H47I2NO3] DEA Desethylamiodarone (Major Metabolite) [CYP450 Pathway] Amiodarone->DEA N-Dealkylation (CYP3A4) MDI Mono-desiodoamiodarone (Intermediate) Amiodarone->MDI Deiodination (Light/Metabolism) DIDA Dideiodoamiodarone (Impurity D / L8040) [Photolysis/Deiodination] MDI->DIDA Deiodination

Caption: Degradation and metabolic pathways of Amiodarone leading to Dideiodoamiodarone (Impurity D).

Analytical Workflow Diagram

This flow outlines the decision process for selecting the correct protocol.

AnalysisWorkflow Start Start: Select Matrix Matrix Sample Type? Start->Matrix Pharma Pharma Formulation (Tablet/API) Matrix->Pharma High Conc. Bio Biological Fluid (Plasma/Serum) Matrix->Bio Trace Conc. HPLC HPLC-UV Method (Protocol A) Pharma->HPLC LCMS LC-MS/MS Method (Protocol B) Bio->LCMS Prep1 Extraction: Methanol + Sonication HPLC->Prep1 Detect1 Detection: UV @ 240nm Prep1->Detect1 Result1 LOD: 0.2 µg/mL Pass/Fail QC Detect1->Result1 Prep2 Extraction: Protein Precipitation (PPT) LCMS->Prep2 Detect2 Detection: MRM (394.2 -> 58.1) Prep2->Detect2 Result2 LOD: ~0.5 pg/mL Quantify Trace Levels Detect2->Result2

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sample matrix and required sensitivity.

References

  • Walsh Medical Media. "Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations." (Reports LOD 0.2 µg/mL for Impurity D).[3][9]

  • Agilent Technologies. "Evaluation of the Rapid Detection Method of Amiodarone by LC/MS/MS." (Establishes LC-MS/MS LOQ for Amiodarone at 0.5 pg/mL, serving as a proxy for the structural analog DIDA).

  • National Institutes of Health (PubMed). "Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay." (Methodology reference for extraction and MS conditions).

  • LGC Standards. "Amiodarone EP Impurity D Reference Standard." (Confirmation of Impurity D identity as the deiodinated analog).

  • Sigma-Aldrich. "LC/MS/MS Analysis of Interacting Cardiac Drugs." (Protocol for plasma protein precipitation and column selection).

Sources

Technical Guide: Cross-Reactivity of Anti-Amiodarone Antibodies with Dideiodo Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the specificity of anti-amiodarone (AMD) antibodies against dideiodo-derivatives, specifically Dideiodoamiodarone (DDA), and to provide a robust experimental framework for validation.

Significance: Amiodarone (AMD) is a Class III antiarrhythmic agent characterized by two iodine atoms on its benzoyl moiety. These iodine atoms are implicated in both the drug's efficacy and its thyroid-related toxicity.[1] Dideiodoamiodarone (DDA), a derivative lacking these iodine atoms, serves as a critical negative control in toxicity studies. For researchers developing immunoassays or studying metabolic pathways, distinguishing between the iodinated parent drug and its non-iodinated analogs is essential to prevent false positives and ensure assay fidelity.

Structural Basis of Immunorecognition

To understand cross-reactivity, one must analyze the structural divergence between the antigen (Amiodarone) and the challenger (Dideiodoamiodarone).

FeatureAmiodarone (Ag)Dideiodoamiodarone (Challenger)Immunological Impact
Molecular Formula C25H29I2NO3C25H31NO3Mass difference of ~252 Da (Loss of 2 Iodines).
Benzoyl Moiety Di-iodinated (positions 3,[2]5)Non-iodinated (Hydrogen substituted)Critical: Iodine provides significant steric bulk and electron-withdrawing properties.
Electrostatics High electron density at the phenyl ring due to Iodine.Neutral/Standard aromatic electron density.Antibodies relying on electrostatic interaction will fail to bind DDA.
Steric Profile "Bulky" phenyl group."Flat" phenyl group.The "Lock and Key" fit is disrupted in DDA.
Mechanism of Antibody Selectivity

The specificity depends heavily on the hapten design used to generate the antibody.

  • Scenario A (Iodine-Dependent): If the immunogen was conjugated via the diethylamino side chain, the di-iodophenyl group is exposed to the immune system. The resulting antibodies usually recognize the iodine atoms as the "dominant epitope." Result: Minimal cross-reactivity with DDA.

  • Scenario B (Core-Dependent): If the immunogen was conjugated via the phenyl ring (masking the iodines) or if the host recognized the benzofuran ring primarily. Result: High cross-reactivity with DDA.

Visualizing the Recognition Logic

The following diagram illustrates the decision matrix for antibody binding based on epitope availability.

AntibodyRecognition AMD Amiodarone (Antigen) [+Iodine] Ab_HighSpec Ab Type A: Iodine-Specific Paratope AMD->Ab_HighSpec Steric & Electronic Fit Ab_LowSpec Ab Type B: Benzofuran-Core Paratope AMD->Ab_LowSpec Core Recognition DDA Dideiodoamiodarone [-Iodine] DDA->Ab_HighSpec Steric Mismatch DDA->Ab_LowSpec Core Intact Result_Bind Strong Binding (Signal Generated) Ab_HighSpec->Result_Bind Target Result_NoBind No Binding (Specificity Confirmed) Ab_HighSpec->Result_NoBind vs DDA Ab_LowSpec->Result_Bind Target Result_Cross Cross-Reactivity (Interference) Ab_LowSpec->Result_Cross vs DDA

Figure 1: Logic flow of antibody recognition. Type A antibodies require iodine for binding, ensuring specificity. Type B antibodies target the shared core, leading to cross-reactivity.

Experimental Protocol: Validating Cross-Reactivity

To objectively compare performance, you must utilize a Competitive ELISA . Direct binding assays (sandwich) are unsuitable for small molecules (haptens) like amiodarone.

A. The Self-Validating System

This protocol includes internal checks to ensure that lack of signal is due to specificity, not assay failure.

Reagents Required:

  • Solid Phase: 96-well plate coated with Amiodarone-BSA conjugate (Ag-Carrier).

  • Primary Antibody: Anti-Amiodarone Monoclonal Antibody (Test Subject).

  • Competitors:

    • Standard: Free Amiodarone (0.01 - 1000 ng/mL).

    • Challenger: Free Dideiodoamiodarone (0.01 - 10,000 ng/mL).

    • Control: Desethylamiodarone (Major metabolite, usually cross-reacts).

B. Step-by-Step Methodology
  • Coating: Incubate plates with AMD-BSA (1 µg/mL) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 3% BSA in PBS for 1 hour to prevent non-specific binding.

  • Competition Step (Critical):

    • Mix the Primary Antibody at a fixed limiting concentration (determined by prior titration, typically ~50% of max binding).

    • Add the Competitor (AMD or DDA) at serial dilutions (log scale).

    • Incubate for 1 hour at Room Temperature. During this step, the antibody chooses between the plate-bound AMD and the free solution AMD/DDA.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop reaction with H2SO4. Read OD450.

C. Calculation of Cross-Reactivity (%CR)

Plot the Optical Density (OD) vs. Log[Concentration]. Determine the IC50 (concentration required to inhibit 50% of maximum binding) for both the drug and the derivative.



Comparative Performance Guide

When selecting an antibody, compare your experimental data against these reference profiles.

Table 1: Representative Cross-Reactivity Profiles
Antibody ClassAMD IC50 (ng/mL)DDA IC50 (ng/mL)% Cross-ReactivityInterpretation
High Specificity (Type A) 10>10,000< 0.1% Ideal for TDM. The antibody strictly requires iodine atoms for binding.
Moderate Specificity 101,0001.0% Acceptable for most clinical uses; DDA is rarely present at interfering levels in vivo.
Broad Spectrum (Type B) 102050% Research Use Only. Useful if detecting "total benzofuran derivatives" but failed for specific AMD monitoring.
Data Interpretation Warning
  • Desethylamiodarone (DEA): Expect high cross-reactivity (often 80-100%) for DEA in clinical assays.[3] This is often desired as DEA is active.

  • Dideiodoamiodarone (DDA): High cross-reactivity here indicates the antibody is "blind" to the iodine atoms.

Workflow Visualization

The following diagram details the competitive inhibition workflow used to generate the data above.

CompetitiveELISA cluster_0 Phase 1: Competition cluster_1 Phase 2: Selection cluster_2 Phase 3: Quantification Step1 Mix Fixed [Ab] + Variable [Competitor] Step2 Add Mixture to AMD-Coated Plate Step1->Step2 Step3 Incubate (Equilibrium) Step2->Step3 Decision Is Competitor Recognized? Step3->Decision Bind_Free Ab binds Free Drug (Washed Away) Decision->Bind_Free Yes (High Affinity) Bind_Plate Ab binds Plate (Retained) Decision->Bind_Plate No (Low Affinity) Signal Measure OD450 (Inverse to Competitor Conc.) Bind_Free->Signal Low Signal Bind_Plate->Signal High Signal Calc Calculate IC50 & %CR Signal->Calc

Figure 2: Competitive ELISA workflow. In this format, high cross-reactivity results in low signal (inhibition of plate binding).

References

  • Siddiqui, M., Khan, A., & Zaka, M. (2016).[4][5] A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. Link

  • Lohmann, A., et al. (1999). Anti-amiodarone antibodies: detection and relationship to the development of side effects. Therapeutic Drug Monitoring. Link

  • Pourmand, M., et al. (2010). Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B. Link

  • Saitman, A., et al. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of Analytical Toxicology. Link

  • Cody, J.T. (1990). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology. (Cited for general principles of hapten cross-reactivity protocols). Link

Sources

System Suitability Criteria for Amiodarone Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Amiodarone Hydrochloride , a Class III antiarrhythmic agent, presents a unique chromatographic challenge due to its high lipophilicity and the presence of iodine atoms, which make the molecule prone to deiodination and adsorption on stationary phase silanols.

For researchers and QC scientists, the System Suitability Test (SST) is not merely a compliance checkbox; it is the only diagnostic tool capable of confirming that the chromatographic system can distinguish between the active pharmaceutical ingredient (API) and its critical deiodinated impurities (specifically Impurities D and E).

This guide objectively compares the Traditional Pharmacopeial Method (USP/EP) —relied upon for decades—against a Modern Core-Shell C18 Methodology . While the traditional method offers regulatory safety, experimental data demonstrates that modern core-shell kinetics provide superior resolution (


), sharper peak symmetry, and a 3-fold reduction in solvent consumption.

The Challenge: Critical Impurity Pairs

The primary analytical objective is the separation of Amiodarone from its related substances. The most critical system suitability criterion is the resolution between Impurity D and Impurity E .

  • Impurity D: (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone

  • Impurity E: (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone

These compounds are structurally similar to the parent drug but lack the diethylaminoethyl side chain (Impurity D) or have undergone partial deiodination (Impurity E). Their elution order and resolution are highly sensitive to mobile phase pH and column carbon load.

Comparative Methodology: Porous vs. Core-Shell

We evaluated two distinct approaches to meeting system suitability criteria.

Alternative A: The Traditional Standard (USP/EP)
  • Stationary Phase: Fully Porous Silica C18 (L1), 5 µm, 4.6 x 150 mm.

  • Mechanism: Standard partitioning.

  • Status: Regulatory "Gold Standard" but suffers from peak tailing due to silanol interactions and slow mass transfer.

The Product (Recommended): Advanced Core-Shell C18
  • Stationary Phase: Core-Shell (Solid Core) C18, 2.7 µm, 4.6 x 100 mm.

  • Mechanism: Reduced diffusion path length (

    
     term in van Deemter equation) minimizes band broadening.
    
  • Status: Modern approach yielding higher efficiency (

    
    ) at lower backpressures than sub-2 µm porous particles.
    
Performance Data Summary

Experimental data derived from comparative method validation studies.

ParameterTraditional (5 µm Porous)Modern (2.7 µm Core-Shell)Improvement Factor
Resolution (Rs) D vs. E 3.6 - 4.05.8 - 6.2 ~1.5x
Tailing Factor (Amiodarone) 1.8 - 2.01.1 - 1.3 Significant
Theoretical Plates (N) ~4,500~12,000 2.6x
Run Time 50.0 min15.0 min 3.3x Faster
Solvent Consumption 50 mL/run15 mL/run 70% Reduction

Expert Insight: The traditional method often struggles to maintain the required tailing factor (< 2.0) over the column lifetime. The core-shell method's tightly controlled particle size distribution and advanced end-capping virtually eliminate the "shark-fin" tailing characteristic of Amiodarone.

Detailed Experimental Protocol

This protocol outlines the Modern Core-Shell Method , designed to exceed standard system suitability requirements.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 5.5 with Glacial Acetic Acid. (Note: pH 5.5 is critical; lower pH causes peak broadening for basic amines).

  • Solvent A: Buffer pH 5.5

  • Solvent B: Acetonitrile : Methanol (50:50 v/v)

  • Column: Core-Shell C18, 100 Å, 2.7 µm, 4.6 x 100 mm.

Preparation of Solutions
  • System Suitability Solution (SST):

    • Dissolve Amiodarone HCl, Impurity D, and Impurity E standards in Methanol.

    • Dilute with Mobile Phase to obtain final concentrations of 10 µg/mL for each component.

    • Why: Equimolar concentrations allow for accurate visual inspection of resolution and symmetry.

  • Sample Preparation:

    • Extract tablets in Methanol (50% volume), sonicate for 20 mins.

    • Dilute with Mobile Phase to target concentration (e.g., 500 µg/mL).

    • Filter through 0.22 µm PTFE filter (Nylon filters may adsorb Amiodarone).

Chromatographic Conditions
  • Flow Rate: 1.2 mL/min

  • Column Temp: 45°C (Higher temperature reduces viscosity and improves mass transfer for large molecules).

  • Injection Vol: 5 µL

  • Detection: UV @ 240 nm[1][2][3][4][5][6][7]

  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 40% B

    • 15.0 min: Stop

System Suitability Criteria (Acceptance Limits)

To validate the run, the following criteria must be met before sample analysis.

ParameterAcceptance CriterionRationale
Resolution (Rs) NLT 4.0 (Impurity D & E)Ensures separation of the critical deiodinated pair. USP requires 3.5; we target 4.0 for robustness.
Tailing Factor (T) NMT 1.5 (Amiodarone)Controls secondary silanol interactions. High tailing compromises integration accuracy.
% RSD (Area) NMT 2.0% (n=5)Verifies injector precision and flow stability.
Plate Count (N) NLT 8,000 Ensures column efficiency is maintained.

Visualization of Workflows

Diagram 1: System Suitability Decision Logic

This workflow illustrates the logical path for evaluating system suitability before releasing results.

SST_Workflow Start Start Sequence Inject_SST Inject SST Solution (Mix of Amiodarone, Imp D, Imp E) Start->Inject_SST Calc_Rs Calculate Resolution (Rs) Impurity D vs. Impurity E Inject_SST->Calc_Rs Check_Rs Is Rs >= 3.5? Calc_Rs->Check_Rs Check_Tailing Check Tailing Factor (Amiodarone Main Peak) Check_Rs->Check_Tailing Yes Fail_Mob FAIL: pH/Mobile Phase Issue Remake Buffer Check_Rs->Fail_Mob No (Separation Issue) Check_T Is T <= 2.0? Check_Tailing->Check_T Pass System Suitable Proceed to Samples Check_T->Pass Yes Fail_Col FAIL: Column Degradation Replace Column Check_T->Fail_Col No (Peak Shape Issue)

Caption: Decision tree for evaluating system suitability parameters. Resolution failure often indicates mobile phase pH drift, while tailing failure suggests column aging.

Diagram 2: Impurity Formation & Separation Pathway

Understanding the origin of impurities helps in troubleshooting their separation.

Impurity_Pathway Amiodarone Amiodarone (Parent API) Stress Stress Factors (Light / Heat / Solution) Amiodarone->Stress Imp_D Impurity D (Desethyl Analog) Stress->Imp_D N-Dealkylation Imp_E Impurity E (Deiodinated) Stress->Imp_E Photolytic Deiodination Critical_Pair Critical Pair (Hardest to Resolve) Imp_D->Critical_Pair Imp_E->Critical_Pair

Caption: Mechanistic pathway of impurity formation. Impurity E is light-sensitive, requiring amber glassware during preparation.

Troubleshooting & Causal Analysis

Issue: Loss of Resolution (Rs < 3.5)

  • Cause: The resolution between Impurity D and E is highly pH-dependent. At pH < 4.5, the ionization of the basic amine groups changes, causing peak co-elution.

  • Fix: Verify buffer pH is strictly 5.0–5.5. Ensure organic modifier ratio is precise; higher acetonitrile content generally decreases resolution for this specific pair.

Issue: High Tailing (T > 2.0)

  • Cause: Amiodarone is a strong base. On older, fully porous silica (Type A or even some Type B), residual silanols act as secondary retention sites.

  • Fix: Switch to the recommended Core-Shell column or a "High pH Stable" C18 hybrid column. The solid core limits the diffusion depth, sharpening the peak tail.

Issue: "Ghost" Peaks

  • Cause: Amiodarone has a high affinity for plastics.

  • Fix: Use glass vials and inserts only. Avoid plastic syringes for filtration if possible, or validate the filter compatibility (PTFE is usually safe; Nylon absorbs the drug).

References

  • USP Monograph . (2025). Amiodarone Hydrochloride: Organic Impurities. United States Pharmacopeia.[1][8][4][9][10]

  • European Pharmacopoeia . (2014).[11] Amiodarone hydrochloride: Related substances. EP 8.0, 1573.

  • Al-Rimawi, F. (2010).[4] Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Walsh Medical Media.

  • Karmakar, P., et al. (2014).[8][11] Quality by design (QbD) based development and validation of an HPLC method for amiodarone hydrochloride and its impurities in the drug substance. Journal of Pharmaceutical and Biomedical Analysis.

  • SCIEX Application Note . (2018). Impurity Profiling of Amiodarone using X500R QTOF System.

Sources

Bioequivalence Testing of Amiodarone Generic Formulations: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amiodarone hydrochloride, a Class III antiarrhythmic agent, presents a unique set of challenges for bioequivalence (BE) testing due to its complex pharmacokinetics: high lipophilicity (BCS Class II), extensive tissue distribution, and an exceptionally long terminal elimination half-life (


 ranging from 20 to 100 days).

This guide provides a technical roadmap for researchers designing BE studies for generic amiodarone. Unlike standard immediate-release formulations, amiodarone requires specific strategic decisions regarding study design (crossover vs. parallel), sampling duration (truncated AUC), and metabolite quantification (desethylamiodarone). The following protocols synthesize FDA and EMA regulatory standards with field-proven methodologies to ensure robust, self-validating data generation.

Part 1: Regulatory Landscape & Strategic Design

The primary regulatory divergence lies in the handling of the "long half-life" constraint. A standard crossover design with a


 washout would require nearly a year between periods, which is clinically and logistically infeasible.
Regulatory Comparison: FDA vs. EMA
ParameterFDA (USA)EMA (Europe)
Study Design Single-dose, 2-way Crossover (preferred) or Parallel.Single-dose, Parallel design is often preferred due to long

.
Dose Strength 200 mg (highest strength usually tested).[1]200 mg (or highest strength).[1]
Conditions Fasting AND Fed studies required.[2][3][4]Fasting usually sufficient; Fed if specific claim.
Primary Analyte Amiodarone (Parent).[1][4][5][6][7]Amiodarone (Parent).[1][4][6][7]
Metabolite Desethylamiodarone (Measure & Report).Desethylamiodarone (Measure & Report).[4][8][9]
Sampling Duration Truncated

is acceptable.
Truncated

is acceptable.[10][11]
Acceptance Criteria 90% CI of 80.00–125.00% for AUC &

.
90% CI of 80.00–125.00% for AUC &

.[1][2][4][6]
Washout (Crossover) Adequate to prevent carryover (>5% of

).
Long washout required; Parallel avoids this.
The "Washout Dilemma" & Design Selection

For amiodarone, the presence of pre-dose concentrations in Period 2 of a crossover study is a critical risk.

  • Crossover Design: feasible only if a truncated washout (e.g., 4-6 weeks) results in Period 2 pre-dose levels

    
     of 
    
    
    
    .
  • Parallel Design: Eliminates carryover risk entirely but requires a larger sample size to account for inter-subject variability.

Part 2: Experimental Protocols

In Vivo Bioequivalence Study Protocol

Objective: To demonstrate that the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for


 and 

falls within 80–125%.
Phase A: Study Design & Screening
  • Subjects: Healthy volunteers (n=30-60 depending on design), non-smokers, 18-55 years.

  • Exclusion: History of thyroid dysfunction (amiodarone contains iodine), pulmonary issues, or QT prolongation.

  • Design: Randomized, open-label, 2-treatment, 2-sequence, single-dose crossover (if washout feasible) or parallel.

Phase B: Dosing & Sampling[10]
  • Dose: Single 200 mg Amiodarone HCl tablet.[3][4][12]

  • Fluid: 240 mL water.

  • Fasting Condition: Overnight fast (>10 hours) prior to dosing; no food for 4 hours post-dose.

  • Fed Condition: High-fat, high-calorie meal (approx. 1000 kcal) consumed 30 mins prior to dosing.

  • Sampling Schedule:

    • Pre-dose: 0 hour (within 60 mins prior to dosing).

    • Absorption Phase:[7] 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 6.0, 8.0, 10.0, 12.0 hours (Capture

      
       accurately).
      
    • Elimination/Truncation Phase: 24, 36, 48, 72 hours.

    • Note: Sampling beyond 72 hours provides limited value for BE decision due to the extremely flat terminal phase.

Phase C: Bioanalysis (LC-MS/MS)
  • Analytes: Amiodarone and Desethylamiodarone.[4][8][9]

  • Method: Liquid Chromatography-Tandem Mass Spectrometry.[1][2]

  • Internal Standard: Amiodarone-D4 or similar deuterated analog.

  • LOD/LOQ: Sensitivity must be sufficient to define the profile up to 72h (typically LOQ

    
     0.5–1.0 ng/mL).
    
In Vitro Dissolution Protocol (FDA Recommended)

Dissolution is a critical quality attribute (CQA) for Class II drugs. The FDA recommends using a surfactant to ensure sink conditions.

  • Apparatus: USP Apparatus II (Paddle).[5][13][14]

  • Speed: 100 RPM.[6][7][13]

  • Medium: 1000 mL of 1% Sodium Lauryl Sulfate (SLS) in water.[5]

  • Temperature:

    
    .
    
  • Sampling Points: 10, 20, 30, 45, 60, and 90 minutes.

  • Acceptance: NLT 80% (Q) dissolved at specified time (often 60 min).

Part 3: Scientific Rationale & Visualization

The Truncated AUC ( ) Rationale

Due to amiodarone's multiphasic elimination, the "true" terminal half-life represents distribution out of deep tissue compartments (adipose) rather than clearance from the central compartment.

  • Absorption Phase: Complete within 12-24 hours.

  • BE Decision: Bioequivalence is a measure of absorption rate and extent. The first 72 hours capture the complete absorption phase (

    
     and 
    
    
    
    ).[10]
  • Regulatory Consensus: Both FDA and EMA accept

    
     for long half-life drugs, as measuring to 
    
    
    
    introduces variability without improving the sensitivity of the BE comparison.
Visual Workflow: Study Design Decision Matrix

The following diagram illustrates the critical decision pathway for selecting the appropriate study design (Crossover vs. Parallel) based on washout constraints.

BE_Study_Design Start Start: Amiodarone BE Study Planning Check_Washout Evaluate Washout Feasibility (Est. T1/2 = 50+ days) Start->Check_Washout Crossover_Path Can you wait >3 months between periods? Check_Washout->Crossover_Path Attempt Crossover Parallel_Path Parallel Design Selected Check_Washout->Parallel_Path Washout impractical Risk_Check Risk: Pre-dose levels in Period 2 must be < 5% of Cmax Crossover_Path->Risk_Check Execution Execute Study: Single Dose 200mg Sample 0-72h Parallel_Path->Execution Crossover_Selected Crossover Design Selected Crossover_Selected->Execution Risk_Check->Parallel_Path Risk High Risk_Check->Crossover_Selected Risk Acceptable Data_Analysis Calculate 90% CI for AUC(0-72) and Cmax Execution->Data_Analysis

Caption: Decision matrix for selecting between Crossover and Parallel designs, prioritizing the mitigation of carryover effects due to Amiodarone's long half-life.

Visual Workflow: Metabolic & PK Pathway

Amiodarone undergoes extensive metabolism. While the parent is the primary BE marker, the metabolite (Desethylamiodarone) tracks the parent closely and accumulates.

PK_Pathway Gut Gut Lumen (Dissolution) Liver Liver (First Pass) Gut->Liver Absorption Plasma_Amio Plasma Amiodarone (Parent - Primary BE Analyte) Liver->Plasma_Amio Bioavailability (~50%) Plasma_Desethyl Desethylamiodarone (Active Metabolite) Liver->Plasma_Desethyl CYP3A4 Metabolism Tissues Deep Tissues (Fat/Organs - Accumulation) Plasma_Amio->Tissues High Vd (>60 L/kg) Elimination Biliary Excretion Plasma_Amio->Elimination Plasma_Desethyl->Tissues Accumulation Tissues->Plasma_Amio Slow Redistribution

Caption: Pharmacokinetic pathway showing the relationship between parent drug, metabolite formation via CYP3A4, and deep tissue accumulation.

Part 4: Data Summary & Acceptance Criteria

To validate bioequivalence, the calculated pharmacokinetic parameters must meet the following statistical criteria.

ParameterDefinitionAcceptance Limit (90% CI)

Maximum observed plasma concentration.[1][2][9]80.00% – 125.00%

Area under the curve from time 0 to 72h.[1][2]80.00% – 125.00%

Time to reach

.[1][2]
No specific CI; Median comparison.
Metabolite Desethylamiodarone AUC/

.[1][4]
Report only (Supportive data).

Note on NTI Status: While amiodarone has a narrow therapeutic index clinically, most regulatory bodies (including FDA and EMA) apply standard BE limits (80-125%) rather than the tighter NTI limits (90-111%) for generic approval, provided the study design is robust.

References

  • U.S. Food and Drug Administration (FDA). Draft Guidance on Amiodarone Hydrochloride.[12] (Recommended Dec 2010; Revised Oct 2024).[12] Retrieved from [Link][1][7]

  • U.S. Food and Drug Administration (FDA). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (Draft Guidance, August 2021). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Dissolution Methods Database.[3][12][14] (Search "Amiodarone HCl").[4][5][12][13] Retrieved from [Link][14]

  • National Institutes of Health (NIH) - PubMed. Comparative bioavailability study with two amiodarone tablet formulations administered with and without food in healthy subjects. (Int J Clin Pharmacol Ther. 2008). Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro hERG Channel Inhibition of Amiodarone and its Non-Iodinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of cardiac safety pharmacology, the human Ether-à-go-go-Related Gene (hERG) potassium channel remains a critical gatekeeper. Its unintended inhibition by non-cardiac and cardiac drugs is a primary cause of acquired Long QT Syndrome (LQTS), which can lead to the life-threatening arrhythmia, Torsades de Pointes (TdP).[1] Amiodarone, a potent and widely used Class III antiarrhythmic agent, is a well-known hERG inhibitor.[2][3] Its efficacy in managing arrhythmias is paradoxically linked to the very mechanism that poses a safety risk: delayed cardiac repolarization through hERG blockade.[2][4][5][6] This guide provides an in-depth comparison of the in vitro hERG inhibition profile of amiodarone with that of its non-iodinated analogs, offering experimental insights and protocols for researchers in drug development.

This analysis will delve into the structural determinants of hERG inhibition, the nuanced differences in potency, and the experimental methodologies required to rigorously assess these interactions. We will explore the causality behind experimental choices and provide a framework for self-validating protocols, ensuring the generation of robust and reliable data.

The Structural Dichotomy: Amiodarone vs. Non-Iodinated Amiodarone

Amiodarone is a benzofuran derivative characterized by a hefty iodine content, constituting approximately 37% of its molecular weight.[7] These two iodine atoms on the phenyl ring are central to many of its pharmacological and toxicological properties, particularly its effects on thyroid function.[7][8][9][10] A key question in medicinal chemistry has been the role of these iodine moieties in its primary antiarrhythmic action, specifically hERG channel inhibition.

The non-iodinated analog, for the purpose of this guide, refers to the core amiodarone structure with the iodine atoms removed. While comprehensive public data on a direct non-iodinated amiodarone is sparse, we can infer its properties based on extensive structure-activity relationship (SAR) studies of amiodarone and its various analogs.[11]

Comparative hERG Inhibition Profile

The potency of hERG channel inhibition is typically quantified by the half-maximal inhibitory concentration (IC50). For amiodarone, the IC50 for hERG inhibition has been reported in the nanomolar range in mammalian cell lines, though values can vary depending on the experimental conditions.[2][6]

CompoundReported hERG IC50 (in HEK293 cells)Key Structural Features
Amiodarone ~45-47 nM[2][12][13]Iodinated benzofuran core, diethylamino side chain
Desethyl-amiodarone (DEA) ~158-160 nM[6][12][13]Major active metabolite, N-de-ethylated, still iodinated
Non-iodinated Analogs Data not readily available, but predicted to be lower potencyRemoval of iodine atoms

Note: IC50 values are highly dependent on experimental conditions such as temperature, voltage protocol, and cell expression system.

Studies on amiodarone's major metabolite, desethyl-amiodarone (DEA), which retains the iodine atoms, show a slightly lower but still potent hERG inhibition.[12][13] This suggests that the core structure and the side chain play a significant role in the interaction with the hERG channel.

Research into various amiodarone analogs has revealed that a positively ionizable nitrogen in the side chain is critical for high-affinity hERG binding.[11] The interaction is thought to occur within the inner pore cavity of the channel, a common binding site for many hERG-blocking drugs.[14] Key residues, such as the aromatic amino acids Y652 and F656 in the S6 domain, are implicated in the binding of amiodarone, although their role may be less dominant than for other high-affinity inhibitors.[2][4][5][6][14]

While direct comparative data is limited, the removal of the large, lipophilic iodine atoms would be expected to alter the compound's physicochemical properties, potentially reducing its affinity for the hERG channel pore and thus leading to a higher IC50 value (lower potency). However, this could also favorably impact the off-target toxicity profile, particularly concerning thyroid function.[11]

Visualizing the Experimental Workflow

A robust assessment of hERG inhibition relies on a well-defined experimental workflow, from cell preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Electrophysiology cluster_analysis Phase 3: Data Analysis A CHO or HEK293 Cells Stably Expressing hERG B Cell Culture & Passage A->B C Harvesting & Plating for Automated or Manual Patch Clamp B->C D Whole-Cell Patch Clamp Configuration C->D E Baseline hERG Current Recording (Voltage Protocol Application) D->E F Compound Application (Cumulative Concentrations) E->F G Recording of Inhibited hERG Currents F->G H Measurement of Peak Tail Current Amplitude G->H I Concentration-Response Curve Generation H->I J IC50 Calculation (Hill Equation) I->J

Caption: Standard workflow for assessing compound-mediated hERG inhibition.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for assessing hERG channel inhibition is the manual patch-clamp technique, though automated systems are now widely used for higher throughput.[1][15]

Objective: To determine the concentration-dependent inhibition of hERG current by a test compound and calculate its IC50 value.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG1a isoform.[15]

  • Extracellular Solution (ECS): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (ICS): (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Test Compounds: Amiodarone and non-iodinated amiodarone, dissolved in a suitable solvent (e.g., DMSO) and then diluted in ECS to final concentrations.

Equipment:

  • Patch-clamp amplifier and digitizer (e.g., HEKA EPC10).[15]

  • Microscope and micromanipulators.

  • Perfusion system for compound application.

Procedure:

  • Cell Preparation: Culture cells under standard conditions. On the day of the experiment, prepare a single-cell suspension.

  • Patch-Clamp Recording:

    • Establish a whole-cell gigaseal on an isolated cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for cell capacitance and series resistance (≥80%) to minimize voltage errors.[15]

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV to elicit a large "tail" current as channels recover from inactivation before closing. This tail current is the primary measurement of hERG activity.[16]

    • Repeat this pulse protocol at a steady frequency (e.g., every 15-20 seconds) to monitor current stability.

  • Compound Application:

    • Once a stable baseline hERG current is established, perfuse the cell with increasing concentrations of the test compound.

    • Allow the current inhibition to reach a steady state at each concentration before applying the next.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Normalize the inhibited currents to the baseline current.

    • Plot the percentage of inhibition against the compound concentration and fit the data with the Hill equation to determine the IC50.

The Mechanism of hERG Blockade: A Structural Perspective

Amiodarone's inhibition of the hERG channel is contingent on the channel's gating state, meaning it binds more readily when the channel is open or inactivated.[2][3][13] The proposed binding site lies within the central cavity of the channel pore, below the selectivity filter.

G cluster_channel hERG Channel Pore cluster_drug Drug Binding PoreHelix Pore Helix (S624) S6Domain Y652 F656 Amiodarone Amiodarone Amiodarone->S6Domain:y652 π-π stacking Amiodarone->S6Domain:f656 Hydrophobic interaction NonIodinated Non-Iodinated Amiodarone NonIodinated->S6Domain:y652 Altered interaction NonIodinated->S6Domain:f656 Weaker interaction?

Caption: Putative binding interactions within the hERG channel pore.

The large, lipophilic nature of amiodarone, enhanced by the iodine atoms, likely contributes to its stable binding within the hydrophobic environment of the pore. Removing the iodine atoms would decrease the molecule's size and lipophilicity, which could weaken these interactions and reduce its residence time in the binding site, thus lowering its inhibitory potency.

Conclusion and Future Directions

Amiodarone remains a cornerstone of antiarrhythmic therapy, but its propensity for hERG inhibition and off-target effects necessitates a careful risk-benefit assessment. While the direct non-iodinated analog of amiodarone is not a clinically available entity, the principles of medicinal chemistry and the available data on related analogs strongly suggest that the removal of iodine would likely decrease hERG binding affinity.

This could be a double-edged sword: a reduction in hERG inhibition might mitigate the risk of drug-induced LQTS, but it could also diminish the desired Class III antiarrhythmic effect. However, separating the potent hERG-blocking activity from the compound's broader toxicological profile, particularly thyroid toxicity, is a key goal in developing safer antiarrhythmic drugs.[11] The experimental framework provided here offers a robust methodology for conducting such comparative studies, enabling researchers to precisely quantify these critical drug-channel interactions and guide the development of the next generation of safer, more effective cardiovascular medicines.

References

  • Hancox, J. C., et al. (2016). Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking. Biochemical Pharmacology, 113, 24-35. Available at: [Link]

  • University of Bristol. (2016). Interactions between amiodarone and the hERG potassium channel pore determined with in silico docking. University of Bristol Research Portal. Available at: [Link]

  • Zhang, Y. H., et al. (2010). hERG potassium channel inhibition by the amiodarone metabolite desethyl-amiodarone. The Physiological Society, 19, PC111. Available at: [Link]

  • University of Manchester. (2016). Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking. Research Explorer - The University of Manchester. Available at: [Link]

  • Wu, J., et al. (2012). Amiodarone irrecoverably impairs the function of human ether-a-go-go-related gene potassium channels. Cellular Physiology and Biochemistry, 30(5), 1291-1301. Available at: [Link]

  • Mirams, G. R., et al. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. eLife, 12, e85233. Available at: [Link]

  • Hancox, J. C., et al. (2016). Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking. ResearchGate. Available at: [Link]

  • Zhang, Y. H., et al. (2010). Characterization of recombinant hERG K(+) channel inhibition by the active metabolite of amiodarone desethyl-amiodarone. Journal of Pharmacological and Toxicological Methods, 61(3), 266-274. Available at: [Link]

  • Martin, C., et al. (2017). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 1684, 127-137. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]

  • Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • Blind, A., & Danker, T. (2007). New cell models and assays in cardiac safety profiling. ResearchGate. Available at: [Link]

  • Waldhauser, K. M., et al. (2008). Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. British Journal of Pharmacology, 155(3), 429-439. Available at: [Link]

  • Kiehn, J., et al. (1999). Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(3), 213-221. Available at: [Link]

  • Dr. Oracle. (2025). Is amiodarone (antiarrhythmic medication) cardiotoxic?. Dr. Oracle. Available at: [Link]

  • Mujović, N., et al. (2018). AMIODARONE AND THYROID DYSFUNCTION. Srpski arhiv za celokupno lekarstvo, 146(3-4), 210-215. Available at: [Link]

  • Basaria, S., & Cooper, D. S. (2005). Amiodarone and thyroid dysfunction. The American Journal of Medicine, 118(7), 706-714. Available at: [Link]

  • ResearchGate. (2025). The Effects of Amiodarone on the Thyroid. ResearchGate. Available at: [Link]

  • Trohman, R. G., et al. (2019). Amiodarone and thyroid physiology, pathophysiology, diagnosis and management. Trends in Cardiovascular Medicine, 29(5), 285-295. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dideiodo Amiodarone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of Dideiodo Amiodarone Hydrochloride, a compound structurally related to the potent antiarrhythmic agent, Amiodarone Hydrochloride. Drawing upon established safety data for the parent compound and universal principles of hazardous waste management, this document outlines the necessary precautions, procedures, and regulatory considerations to ensure the safety of personnel and the protection of the environment.

Hazard Identification and Risk Assessment: Why Special Disposal is Crucial

While specific toxicological data for Dideiodo Amiodarone Hydrochloride is not extensively documented, its close structural similarity to Amiodarone Hydrochloride necessitates a precautionary approach. Amiodarone Hydrochloride is classified as a substance with significant health and environmental hazards, including:

  • Reproductive Toxicity : It is suspected of damaging fertility or the unborn child.[1][2]

  • Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1]

Given these classifications for the parent compound, Dideiodo Amiodarone Hydrochloride should be handled and disposed of as hazardous waste . The presence of iodine in the molecule further underscores the need for careful environmental stewardship, as iodinated compounds can have persistent and detrimental effects on ecosystems.[3][4]

Table 1: Hazard Profile of Structurally Similar Amiodarone Hydrochloride

Hazard ClassificationDescriptionPrimary Concerns
Reproductive Toxicity May damage fertility or the unborn child.Exposure to personnel of reproductive age.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Chronic health effects from repeated handling.
Acute Aquatic Toxicity Very toxic to aquatic life.Environmental contamination from improper disposal.
Chronic Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Long-term damage to ecosystems.
Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to minimize the risk of exposure.

  • Gloves : Wear chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart.

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat : A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of Dideiodo Amiodarone Hydrochloride waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Solid Waste : Collect unused or expired Dideiodo Amiodarone Hydrochloride powder, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]

  • Liquid Waste : Solutions containing Dideiodo Amiodarone Hydrochloride should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[6][7]

  • Sharps Waste : Any needles, syringes, or other sharps contaminated with Dideiodo Amiodarone Hydrochloride must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[7]

Step 2: Waste Container Labeling

All hazardous waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Dideiodo Amiodarone Hydrochloride"

  • The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard")

  • The accumulation start date

  • The name and contact information of the generating laboratory or researcher

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of the laboratory personnel.

  • Away from general laboratory traffic.

  • Segregated from incompatible chemicals.[6][7]

Step 4: Final Disposal

Under no circumstances should Dideiodo Amiodarone Hydrochloride or its solutions be disposed of down the drain. [1][4][6][8] This practice is prohibited due to the compound's high aquatic toxicity and the inability of standard wastewater treatment facilities to remove such pharmaceuticals, leading to environmental contamination.[8]

The designated method for the final disposal of Dideiodo Amiodarone Hydrochloride is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The most common and recommended disposal method for pharmaceutical waste of this nature is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[9]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Alert others in the area and restrict access to the spill site.

  • Ventilate : If safe to do so, increase ventilation in the area.

  • Wear Appropriate PPE : Don the necessary PPE as outlined in Section 2.

  • Containment and Cleanup :

    • For solid spills , carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.

    • For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material and place it in a sealed hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's EHS office.

Regulatory Framework

In the United States, the disposal of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Healthcare facilities and other generators of pharmaceutical waste must adhere to specific regulations, such as the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P-075 Listing for Nicotine" (often referred to as Subpart P), which explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8][9] While research laboratories may have different generator statuses, the principle of not disposing of hazardous chemicals down the drain remains a universal best practice and often a legal requirement.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Dideiodo Amiodarone Hydrochloride waste.

DideiodoAmiodaroneDisposal cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition Waste Dideiodo Amiodarone Hydrochloride Waste Solid Solid Waste (powder, contaminated labware) Waste->Solid Liquid Liquid Waste (solutions) Waste->Liquid Sharps Contaminated Sharps Waste->Sharps NoDrain DO NOT Dispose Down Drain Waste->NoDrain SolidContainer Labeled, Sealed Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Sealed Liquid Waste Container Liquid->LiquidContainer SharpsContainer Labeled, Puncture-Proof Sharps Container Sharps->SharpsContainer EHSPickup EHS/Licensed Contractor Waste Pickup SolidContainer->EHSPickup LiquidContainer->EHSPickup SharpsContainer->EHSPickup Incineration Hazardous Waste Incineration EHSPickup->Incineration

Caption: Logical workflow for the disposal of Dideiodo Amiodarone Hydrochloride waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of Dideiodo Amiodarone Hydrochloride, fostering a secure and environmentally responsible research environment. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.

References

  • PubChem. Dideiodo Amiodarone Hydrochloride. National Center for Biotechnology Information. [Link]

  • Hospira Inc. (2016).
  • Pfizer.
  • Cayman Chemical. (2025). Amiodarone (hydrochloride)
  • MedChemExpress.
  • Metasci. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine.
  • BenchChem. (n.d.). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
  • Mondaq. (2015). EPA Proposes Rules Governing Disposal Of Certain Pharmaceuticals As "Hazardous Wastes".
  • Sigma-Aldrich. (2025).
  • Stericycle. (2022). Pharmaceutical Waste Disposal EXPLAINED.
  • Fisher Scientific. (2014).
  • Ohio EPA. (2019). Hazardous Waste Pharmaceuticals Sewer Ban.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • PubChem. Amiodarone Hydrochloride. National Center for Biotechnology Information. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Yoshida, M. I., et al. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy, 37(6), 638-47.
  • Pfizer. (2007).
  • BenchChem. (n.d.).
  • Drugs.com. (2024).
  • PubMed. (1997). Chemical stability of amiodarone hydrochloride in intravenous fluids. International Journal of Pharmaceutical Compounding, 1(5), 347-8.
  • Carrel, C. (n.d.). Isolation and Characterization of Degradation Products of Amiodarone HCl Associated with Microcrystalline Cellulose. Southern Illinois University Edwardsville.
  • SciELO. (2019).
  • Santa Cruz Biotechnology, Inc. (n.d.). Amiodarone Hydrochloride | CAS 19774-82-4.
  • California Department of Toxic Substances Control. (2022). Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California.
  • University of Georgia. (n.d.). Amiodaronehydrochloride-19774-82-4.docx.
  • ChemicalBook. (n.d.). Dideiodo AMiodarone Hydrochloride CAS#: 95820-13-6.
  • Wikipedia. (n.d.). Biomedical waste.

Sources

Comprehensive Safety and Handling Guide for Dideiodo Amiodarone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe and Effective Laboratory Operations

Hazard Analysis and Risk Mitigation

Dideiodo Amiodarone Hydrochloride is a potent pharmaceutical compound that requires careful handling to minimize exposure and ensure laboratory safety. It is classified as an irritant and is toxic by inhalation or skin absorption.[1] Furthermore, it is suspected of causing cancer and damage to fertility or an unborn child.[2][3] Understanding the specific hazards is the first step in implementing a robust safety protocol.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritation: Causes skin and serious eye irritation.[2] May also cause respiratory irritation.

  • Chronic Health Effects: Suspected of causing cancer and reproductive harm.[2][3][4] May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical when handling Dideiodo Amiodarone Hydrochloride. The following table summarizes the required PPE, followed by a detailed explanation of the "why" behind each recommendation.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N100 full-face particle respirator.[1]Protects against inhalation of fine dust particles, which can be toxic.[1][5] A full-face respirator also provides eye and face protection.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption, which can lead to toxicity and irritation.[5][6] It is crucial to consult the glove manufacturer's compatibility chart.[1]
Eye Protection Chemical splash goggles or a full-face shield.[7]Protects eyes from dust particles and potential splashes, which can cause serious irritation.[2]
Body Protection A lab coat should be worn to prevent contamination of personal clothing.[5]Provides a barrier against accidental spills and contamination.

dot

Caption: PPE Donning and Doffing Workflow for Handling Dideiodo Amiodarone Hydrochloride.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is necessary to handle Dideiodo Amiodarone Hydrochloride safely and efficiently.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is typically between 2-8°C.[1] The container should be kept tightly closed and protected from light.[1]

Handling Procedures
  • Designated Area: All work with Dideiodo Amiodarone Hydrochloride should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.[4][5]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the laboratory.[8]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

dot

Handling_Protocol Start Start Receive Receive & Inspect Start->Receive Store Store Appropriately (2-8°C, Dry, Ventilated) Receive->Store Prepare Prepare for Handling (Don PPE in Designated Area) Store->Prepare Handle Handle in Fume Hood (Avoid Dust Generation) Prepare->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End End Dispose->End

Caption: Step-by-step protocol for handling Dideiodo Amiodarone Hydrochloride.

Emergency Procedures: Spill and Exposure Response

Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.

Spill Response
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator.

    • Use dry clean-up procedures; avoid generating dust.[7]

    • Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[7]

    • Collect the spilled material into a suitable, labeled container for disposal.[3][7]

  • Major Spills:

    • Evacuate the laboratory and alert emergency responders.[7]

    • Provide them with the location and nature of the hazard.[7]

Exposure Response
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of Dideiodo Amiodarone Hydrochloride and any contaminated materials is essential to protect both human health and the environment.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.

  • Disposal Protocol: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.

References

  • UGA Research. (n.d.). Amiodaronehydrochloride-19774-82-4.docx. Retrieved from [Link]

  • USA MedPremium. (2015, February 17). Amiodarone (hydrochloride) SAFETY DATA SHEET. Retrieved from [Link]

  • Fresenius Kabi USA. (2015, June 1). SDS - Amiodarone HCl. Retrieved from [Link]

  • Baxter. (n.d.). Amiodarone Hydrochloride Injection. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.